Product packaging for 2,2-Difluoro-5-nitro-1,3-benzodioxole(Cat. No.:CAS No. 1645-96-1)

2,2-Difluoro-5-nitro-1,3-benzodioxole

Cat. No.: B156995
CAS No.: 1645-96-1
M. Wt: 203.1 g/mol
InChI Key: YCLXTFDBDIYVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Difluoro-5-nitro-1,3-benzodioxole is a useful research compound. Its molecular formula is C7H3F2NO4 and its molecular weight is 203.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2NO4 B156995 2,2-Difluoro-5-nitro-1,3-benzodioxole CAS No. 1645-96-1

Properties

IUPAC Name

2,2-difluoro-5-nitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-7(9)13-5-2-1-4(10(11)12)3-6(5)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLXTFDBDIYVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611523
Record name 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-96-1
Record name 2,2-Difluoro-5-nitro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1645-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1645-96-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Difluoro-5-nitro-1,3-benzodioxole, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and agrochemical synthesis. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, offering a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a white to yellow crystalline powder.[1] It is soluble in some organic solvents like ethanol and acetone but insoluble in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₃F₂NO₄[2]
Molecular Weight 203.1 g/mol [2]
Appearance White to yellow crystals or powder[1]
Boiling Point 65-66 °C at 2 mmHg[2]
Density 1.65 ± 0.1 g/cm³[2]
Solubility Soluble in ethanol, acetone, carbon disulfide; insoluble in water.[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key steps: the formation of the 2,2-difluoro-1,3-benzodioxole core followed by electrophilic nitration.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Precursor

The 2,2-difluoro-1,3-benzodioxole scaffold is a crucial intermediate. One common industrial method involves a two-step process starting from 1,3-benzodioxole. First, the methylene bridge is chlorinated to form 2,2-dichloro-1,3-benzodioxole. This is followed by a fluorine-chlorine exchange reaction, often using reagents like potassium fluoride or hydrogen fluoride, to yield 2,2-difluoro-1,3-benzodioxole.[3][4][5]

Electrophilic Nitration of 2,2-Difluoro-1,3-benzodioxole

Disclaimer: This protocol is an adaptation and should be optimized for safety and efficiency in a laboratory setting.

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 2,2-Difluoro-1,3-benzodioxole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2,2-difluoro-1,3-benzodioxole in a suitable inert solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 2,2-difluoro-1,3-benzodioxole over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectral Data

Spectral analysis is crucial for the characterization of this compound. The following table summarizes the types of spectral data that are available for this compound.

Spectral Data Type Availability Reference
¹H NMRAvailable[6]
¹³C NMRAvailable[6]
Infrared (IR) SpectroscopyAvailable[6]
Mass Spectrometry (MS)Available[6]
Raman SpectroscopyAvailable[6]
Electron Spin Resonance (ESR)Available[6]

Potential Biological Activity and Mechanism of Action

Direct biological studies on this compound are not extensively reported. However, the biological activities of related 1,3-benzodioxole and nitroaromatic compounds can provide insights into its potential applications in drug discovery.

The 1,3-Benzodioxole Scaffold in Medicinal Chemistry

The 1,3-benzodioxole moiety is a recognized "privileged structure" in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant effects.

The Role of the Nitroaromatic Group

Nitroaromatic compounds are an important class of therapeutic agents with applications as antibacterial, antiprotozoal, and anticancer agents.[7] The biological activity of many nitroaromatic drugs is dependent on the bioreduction of the nitro group.[7] This process, often carried out by nitroreductase enzymes present in target organisms, leads to the formation of reactive intermediates, such as nitroso and hydroxylamine species, as well as reactive oxygen species (ROS).[8][9] These reactive species can induce cellular damage, including DNA damage, leading to cytotoxic effects against pathogens or cancer cells.[8][9]

The presence of the nitro group in this compound suggests that it could act as a prodrug, requiring reductive activation to exert its biological effects. This mechanism of action is a key area of investigation for many nitro-containing drug candidates.[10]

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound A 1,3-Benzodioxole B 2,2-Dichloro-1,3-benzodioxole A->B Chlorination C 2,2-Difluoro-1,3-benzodioxole B->C Fluorination (Halex Reaction) D This compound C->D Electrophilic Nitration

Caption: Synthesis of this compound.

Postulated Mechanism of Action for Nitroaromatic Compounds

G Postulated Bioactivation of Nitroaromatic Compounds A Nitroaromatic Prodrug (R-NO₂) C Reactive Nitroso (R-NO) and Hydroxylamine (R-NHOH) Intermediates A->C Bioreduction D Reactive Oxygen Species (ROS) A->D Redox Cycling B Nitroreductase Enzyme B->C E Cellular Damage (e.g., DNA damage) C->E D->E F Cytotoxicity / Therapeutic Effect E->F

Caption: Bioactivation of nitroaromatic compounds.

Conclusion

This compound is a compound of interest for researchers in drug discovery and development. Its synthesis is achievable through established chemical transformations. While direct biological data is limited, the known activities of the 1,3-benzodioxole scaffold and the mechanism of action of nitroaromatic compounds suggest that it warrants further investigation for potential therapeutic applications. This guide provides a foundational understanding of this compound to support future research endeavors.

References

Technical Guide: Physicochemical Properties of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Difluoro-5-nitro-1,3-benzodioxole, a key intermediate in the synthesis of various agrochemicals and potentially other bioactive molecules.

Chemical Identity and Properties

This compound (CAS No. 1645-96-1) is a substituted benzodioxole derivative.[1][2][3] The presence of the difluoromethylenedioxy group and the nitro functional group significantly influences its chemical reactivity and physical properties.

General Properties

A summary of the general physical and chemical properties is presented below.

PropertyValueSource
CAS Number 1645-96-1[1][2][3]
Molecular Formula C₇H₃F₂NO₄[2][4]
Molecular Weight 203.10 g/mol [2][4]
Appearance White to yellow crystals or powder[1]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and carbon disulfide.[1]
Spectroscopic Data

While the raw spectral data is not publicly available in the search results, commercial suppliers indicate the availability of various spectroscopic datasets for this compound, which are crucial for its structural elucidation and quality control.[5] These include:

  • ¹H Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • Raman Spectroscopy

  • Electron Spin Resonance (ESR)

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound has been described, which involves a multi-step chemical synthesis.[1]

Methodology:

  • Condensation: The synthesis typically starts with the condensation reaction of a benzoquinone derivative with 2,2-difluoro-5-nitroacetoketone.

  • Reduction: The intermediate from the condensation step undergoes a reduction reaction.

  • Crystallization: The final product, this compound, is obtained and purified through crystallization.

A detailed, step-by-step experimental protocol with reaction conditions, stoichiometry, and purification methods is not available in the provided search results.

Nitration of 1,3-Benzodioxole (Illustrative Related Synthesis)

For context, a detailed protocol for the nitration of the parent compound, 1,3-benzodioxole, to yield 5-nitro-1,3-benzodioxole is available. This illustrates a common method for introducing a nitro group to the benzodioxole ring system.

Materials:

  • 1,3-benzodioxole (12.2 g)

  • Glacial acetic acid (105 ml total)

  • Nitric acid (d=1.4, 9 ml)

Procedure:

  • 12.2 g of 1,3-benzodioxole was dissolved in 75 ml of glacial acetic acid in a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel.

  • A mixture of 9 ml of nitric acid (d=1.4) in 30 ml of glacial acetic acid was added dropwise to the flask, maintaining the reaction temperature between 15-25°C.

  • The resulting mixture was stirred at room temperature overnight.

  • The precipitated crystals of 5-nitro-1,3-benzodioxole were collected by filtration under suction.

  • The collected crystals were washed with water and then recrystallized from alcohol.[6]

Visualized Workflows and Properties

To provide a clearer understanding of the synthesis and key attributes of this compound, the following diagrams are provided.

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Final Product A Benzoquinone Derivative C Condensation A->C 1. B 2,2-Difluoro-5-nitroacetoketone B->C 1. D Reduction C->D 2. E Crystallization D->E 3. F This compound E->F

Caption: General synthesis workflow for this compound.

PropertiesOverview cluster_main cluster_physchem Physicochemical Properties cluster_application Applications & Reactivity Main This compound P1 Formula: C₇H₃F₂NO₄ Main->P1 P2 MW: 203.10 g/mol Main->P2 P3 Appearance: White/Yellow Crystalline Powder Main->P3 P4 Solubility: Insoluble in Water Main->P4 A1 Intermediate for Insecticides Main->A1 A2 Intermediate for Fungicides Main->A2 A3 Organic Synthesis Building Block Main->A3

Caption: Overview of key properties and applications.

Safety and Handling

This compound is considered a hazardous chemical and requires proper safety precautions during handling.[1]

  • Exposure Controls: Use in a well-ventilated area. Avoid inhaling dust and direct contact with skin or eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • First Aid: In case of skin contact, rinse with plenty of water. If inhaled or ingested, seek immediate medical attention.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

A Technical Guide to the Solubility of 2,2-Difluoro-5-nitro-1,3-benzodioxole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoro-5-nitro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The molecular structure of this compound, featuring a polar nitro group and a relatively nonpolar difluorobenzodioxole ring, suggests a nuanced solubility profile in organic solvents.

Quantitative Solubility Data

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various organic solvents. The following table summarizes the known qualitative solubility information.

SolventChemical FormulaPolaritySolubility
EthanolC₂H₅OHPolarSoluble[1]
Acetone(CH₃)₂COPolar AproticSoluble[1]
Carbon DisulfideCS₂NonpolarSoluble[1]
WaterH₂OPolarInsoluble[1]

Note: "Soluble" and "Insoluble" are qualitative terms. For precise applications, experimental determination of solubility at specific temperatures is highly recommended.

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires empirical measurement. The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent.

Materials and Equipment:
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microcrystals.

  • Gravimetric Analysis (for non-volatile solvents):

    • Accurately weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

    • Calculate the solubility in g/L or other appropriate units.

  • Chromatographic Analysis (HPLC/GC):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound.

Solubility_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Application A Select Compound and Solvents B Qualitative Solubility Test (Small Scale) A->B C Categorize: Soluble, Partially Soluble, Insoluble B->C D Prepare Saturated Solution (Equilibrium Method) C->D If Soluble or Partially Soluble E Separate Solid and Liquid Phases (Centrifugation/Filtration) D->E F Quantify Solute Concentration (e.g., HPLC, Gravimetric) E->F G Determine Solubility Value (e.g., mg/mL, mol/L) F->G H Process Optimization G->H I Formulation Development G->I J Preclinical Studies G->J

References

A Technical Guide to the Spectral Analysis of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2,2-Difluoro-5-nitro-1,3-benzodioxole (CAS No: 1645-96-1), a compound of interest in medicinal chemistry and materials science.[1][2][3] Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Molecular Structure and Properties
  • Chemical Name: this compound

  • Molecular Formula: C₇H₃F₂NO₄[1]

  • Molecular Weight: 203.10 g/mol [1]

  • Appearance: Expected to be a white to yellow crystalline powder.[3]

Predicted Spectral Data

The following tables summarize the expected quantitative spectral data for this compound. These predictions are derived from the known spectral data of related benzodioxole, nitroaromatic, and fluorinated compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.2 - 8.4d~2.5H-4
~8.0 - 8.2dd~8.5, 2.5H-6
~7.3 - 7.5d~8.5H-7

Note: The aromatic protons are expected to be deshielded due to the electron-withdrawing effects of the nitro group and the difluoromethylenedioxy group.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~150 - 155C-5 (bearing NO₂)
~145 - 150C-3a / C-7a
~125 - 130C-6
~120 - 125C-4
~115 - 120 (t)C-2 (CF₂)
~110 - 115C-7

Note: The carbon of the CF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data
Chemical Shift (δ) ppmMultiplicity
~ -50 to -70s

Note: The chemical shift of the fluorine atoms is highly dependent on the solvent and the specific electronic environment.

Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~1600 - 1580MediumAromatic C=C stretch
~1530 - 1500StrongAsymmetric NO₂ stretch
~1350 - 1320StrongSymmetric NO₂ stretch
~1250 - 1000StrongC-O and C-F stretches

Note: The strong absorptions corresponding to the nitro group are characteristic features of this molecule.

Table 5: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityPossible Fragment
203High[M]⁺ (Molecular Ion)
184Medium[M - F]⁺
157Medium[M - NO₂]⁺
129High[M - NO₂ - CO]⁺
109Medium[C₆H₃F₂O]⁺

Note: The fragmentation pattern is expected to involve the loss of the nitro group and subsequent fragmentation of the benzodioxole ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: a wider spectral width may be necessary depending on the instrument, and chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source is required. Electron Ionization (EI) is a common technique for such molecules.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).

    • For EI, use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

    • The resulting spectrum will show the molecular ion peak and various fragment ion peaks.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 2,2-Difluoro- 5-nitro-1,3-benzodioxole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2,2-difluoro-5-nitro-1,3-benzodioxole. Due to the limited availability of public experimental data, this report is based on established principles of NMR spectroscopy and predicted spectral parameters. It includes a comprehensive examination of the anticipated chemical shifts, coupling constants, and signal multiplicities for the aromatic protons of the molecule. A standardized experimental protocol for acquiring such a spectrum is also detailed.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit a complex splitting pattern arising from the three protons on the benzene ring. The electron-withdrawing nature of the nitro group (-NO₂) and the difluoromethyleneoxy group (-OCF₂O-) significantly influences the chemical shifts of these protons.

The predicted ¹H NMR data for the aromatic protons of this compound is summarized in the table below. These predictions are based on the additive effects of substituent chemical shift increments for a benzene ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-4~ 8.1dJ ≈ 2.5 Hz
H-6~ 7.9ddJ ≈ 8.5, 2.5 Hz
H-7~ 7.3dJ ≈ 8.5 Hz

Interpretation of the Predicted Spectrum

The predicted spectrum is a classic example of a three-spin system on a substituted benzene ring. The nitro group at position 5 is a strong electron-withdrawing group, which deshields the ortho (H-4 and H-6) and para (not present) protons. The difluoromethyleneoxy group also exhibits an overall electron-withdrawing effect.

  • H-4: This proton is situated ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift to approximately 8.1 ppm. It is expected to appear as a doublet due to coupling with H-6.

  • H-6: This proton is also ortho to the nitro group and will be shifted downfield to around 7.9 ppm. It will likely appear as a doublet of doublets due to coupling with both H-4 and H-7.

  • H-7: This proton is furthest from the nitro group and is expected to be the most upfield of the aromatic signals, at approximately 7.3 ppm. It should appear as a doublet due to coupling with H-6.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of a ¹H NMR spectrum of a nitroaromatic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 2-4 seconds

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the key electronic and coupling effects that determine the appearance of the ¹H NMR spectrum for the aromatic region of this compound.

G cluster_substituents Substituent Effects cluster_protons Aromatic Protons NO2 Nitro Group (-NO2) (Strongly Electron-Withdrawing) H4 H-4 NO2->H4 Deshielding (ortho) H6 H-6 NO2->H6 Deshielding (ortho) OCF2O Difluoromethyleneoxy Group (-OCF2O-) (Electron-Withdrawing) H7 H-7 OCF2O->H7 Deshielding H4->H6 J-coupling (meta) H6->H7 J-coupling (ortho)

Caption: Substituent effects and coupling relationships for aromatic protons.

13C NMR Analysis of 2,2-Difluoro-5-nitro-1,3-benzodioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2-Difluoro-5-nitro-1,3-benzodioxole. The document outlines predicted spectral data, details the experimental protocols for data acquisition, and presents a structural visualization to aid in spectral assignment.

Predicted 13C NMR Spectral Data

The nitro group (NO2) is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and, consequently, the 13C chemical shifts.[1][2] It generally causes a downfield shift (deshielding) for the carbon atom to which it is attached (ipso-carbon) and the para-carbon, while the effect on ortho and meta carbons is more complex.[2][3]

The difluoromethylene group (-CF2-) introduces characteristic carbon-fluorine spin-spin couplings. The one-bond coupling (1JCF) is typically very large, while two-bond (2JCF) and three-bond (3JCF) couplings are progressively smaller but still observable.[4][5]

The following table summarizes the predicted 13C NMR data for this compound, with carbon numbering corresponding to the diagram in Section 3.

Table 1: Predicted 13C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C-2~ 125 - 135Triplet (t)1JCF ≈ 290 - 310 Hz
C-3a~ 145 - 150Triplet (t)2JCF ≈ 30 - 40 Hz
C-4~ 105 - 110Singlet (s) or Doublet (d)3JCH or 4JCF (small)
C-5~ 148 - 152Singlet (s)-
C-6~ 118 - 123Singlet (s) or Doublet (d)3JCH (small)
C-7~ 108 - 113Singlet (s) or Doublet (d)3JCH (small)
C-7a~ 142 - 147Triplet (t)2JCF ≈ 30 - 40 Hz

Note: These are estimated values. Actual experimental values may vary based on solvent and other acquisition parameters.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum of a fluorinated compound like this compound requires specific considerations due to the presence of 13C-19F coupling.[5][6]

Sample Preparation
  • Solvent: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6). The choice of solvent should be based on the solubility of the compound.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or multinuclear probe is recommended. For optimal results, a triple-resonance probe capable of simultaneous 1H and 19F decoupling is ideal.[6]

  • Temperature: Standard ambient probe temperature (e.g., 298 K) is usually sufficient.

Data Acquisition: 13C{1H, 19F} Experiment

Due to the large one-bond and significant long-range 13C-19F coupling constants, a standard proton-decoupled 13C spectrum will exhibit complex multiplets for carbons near the CF2 group.[7] This splitting can reduce the signal-to-noise ratio and complicate spectral interpretation.[8]

To obtain simplified spectra with sharp singlets for each unique carbon, a double-decoupling experiment, where both proton (1H) and fluorine (19F) nuclei are simultaneously decoupled from carbon (13C), is the preferred method.[6]

Workflow for Data Acquisition:

Caption: Workflow for acquiring a 13C{1H, 19F} NMR spectrum.

Key Acquisition Parameters:

  • Pulse Program: A standard pulse-acquire sequence with simultaneous 1H and 19F decoupling (e.g., zgig on Bruker instruments, modified for triple resonance).

  • Spectral Width (SW): Typically 0 to 220 ppm for carbon.

  • Number of Scans (NS): Varies from several hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 1-2 seconds is common.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of the 13C NMR signals presented in Table 1.

Caption: Structure of this compound with carbon numbering.

References

Mass Spectrometry of 2,2-Difluoro-5-nitro-1,3-benzodioxole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-5-nitro-1,3-benzodioxole is a fluorinated nitroaromatic compound with the chemical formula C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol . It serves as a key intermediate in the synthesis of various organic molecules, including insecticides and fungicides. The structural characterization of this compound is crucial for quality control and metabolic studies. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of this compound. This guide provides a detailed overview of its expected mass spectrometric behavior, a comprehensive experimental protocol for its analysis, and predicted fragmentation pathways.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be directed by the presence of the nitro group, the difluorinated dioxole ring, and the aromatic system. The molecular ion peak ([M]⁺•) at m/z 203 is anticipated. Key fragmentation pathways for nitroaromatic compounds typically involve the loss of NO₂ (46 u) and NO (30 u). The presence of the difluorobenzodioxole moiety introduces additional fragmentation routes.

A proposed fragmentation pathway is illustrated below:

Fragmentation_Pathway M C₇H₃F₂NO₄⁺• m/z 203 (Molecular Ion) F1 C₇H₃F₂O₂⁺• m/z 157 M->F1 - NO₂ (46 u) F2 C₇H₃F₂NO₃⁺• m/z 187 M->F2 - O (16 u) F3 C₆H₃F₂O⁺• m/z 129 F1->F3 - CO (28 u) F4 C₆H₃FO₂⁺• m/z 126 F1->F4 - CF (31 u) F5 CF₂⁺• m/z 50 F1->F5 - C₆H₃O₂ (107 u)

Figure 1: Predicted electron ionization fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization mass spectrometry.

IonFormulam/z (Predicted)Fragmentation Step
Molecular Ion [C₇H₃F₂NO₄]⁺•203-
Fragment 1 [C₇H₃F₂O₂]⁺•157Loss of NO₂
Fragment 2 [C₇H₃F₂NO₃]⁺•187Loss of O
Fragment 3 [C₆H₃F₂O]⁺•129Loss of CO from m/z 157
Fragment 4 [C₆H₃FO₂]⁺•126Loss of CF from m/z 157
Fragment 5 [CF₂]⁺•50Cleavage of the dioxole ring

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A detailed methodology for the analysis of this compound using GC-MS is provided below. This protocol is based on standard methods for the analysis of nitroaromatic compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve the standard in a suitable solvent (e.g., acetone or ethyl acetate) to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve a known amount in the chosen solvent and dilute as necessary to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C (Electron Ionization).

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

The following diagram illustrates the general experimental workflow for the GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification PeakIntegration->Quantification

Figure 2: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the detailed GC-MS protocol offer a robust starting point for researchers and scientists involved in the characterization and quantification of this compound. The provided information is essential for method development, structural elucidation, and impurity profiling in various applications, including agrochemical and pharmaceutical research. Further experimental studies are warranted to confirm the proposed fragmentation pathways and to develop validated quantitative methods.

An In-depth Technical Guide to the Molecular Structure of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2,2-Difluoro-5-nitro-1,3-benzodioxole (CAS No. 1645-96-1). This compound is a fluorinated nitroaromatic heterocyclic compound that serves as a key intermediate in the synthesis of various agrochemicals and potentially pharmaceuticals. This document consolidates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, and explores its potential biological significance based on the activities of related benzodioxole derivatives.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring fused to a five-membered dioxole ring, with two fluorine atoms attached to the methylene carbon of the dioxole ring and a nitro group substituted on the benzene ring.

Table 1: General and Physicochemical Properties

PropertyValueReference
Chemical Name This compound
CAS Number 1645-96-1[1][2]
Molecular Formula C₇H₃F₂NO₄[1]
Molecular Weight 203.10 g/mol [1]
Appearance White to yellow crystalline powder[3]
Solubility Soluble in some organic solvents such as ethanol and acetone; insoluble in water.[3]

Spectroscopic Data

Table 2: Comparative IR and Raman Data for 5-nitro-1,3-benzodioxole

Vibrational ModeIR (cm⁻¹)Raman (cm⁻¹)
Asymmetric NO₂ Stretch1609-
Symmetric NO₂ Stretch14371430
CH₂ Scissoring1489-
CH₂ Wagging-1378
C-O-C Asymmetric Stretch~1150-1250-
C-O-C Symmetric Stretch~1000-1050-

Note: This data is for 5-nitro-1,3-benzodioxole and is intended for comparative analysis.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process. A plausible synthetic pathway involves the chlorination of 1,3-benzodioxole, followed by a halogen exchange (fluorination) reaction, and finally, electrophilic nitration.

Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole

This procedure is adapted from patented industrial processes.[5]

Materials:

  • 1,3-Benzodioxole

  • Chlorine gas

  • Benzotrifluoride (solvent)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

Procedure:

  • A mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles) and a catalytic amount of a radical initiator (e.g., 0.05% AIBN) is prepared in a reaction vessel equipped with a gas inlet, stirrer, and condenser.[5]

  • Chlorine gas (2.05 moles) is purged into the mixture at a temperature of 85-95°C over 3 hours.[5]

  • The reaction mixture is stirred at the same temperature for an additional hour to ensure completion.[5]

  • After cooling to room temperature, nitrogen gas is passed through the mixture to remove any unreacted chlorine and hydrogen chloride.[5]

  • The resulting crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is typically used directly in the next step without further purification.[5]

Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This procedure is based on a patented halogen exchange reaction.[6][7]

Materials:

  • Crude 2,2-dichloro-1,3-benzodioxole solution from Step 1

  • Anhydrous potassium fluoride (KF)

  • Potassium hydrogen fluoride (KHF₂) (catalyst)

  • Tetramethylene sulfone (sulfolane) (solvent)

Procedure:

  • In a three-necked round-bottom flask fitted with a mechanical stirrer, condenser, and thermometer, a mixture of anhydrous potassium fluoride (3.61 mol), potassium hydrogen fluoride (e.g., 23 g), and tetramethylene sulfone (500 g) is prepared.[7]

  • The solution of 2,2-dichloro-1,3-benzodioxole (1.18 mol) is added to the flask.[7]

  • The reaction mixture is heated to 140°C with vigorous stirring. The progress of the reaction can be monitored by gas chromatography.[7]

  • After the reaction is complete (typically several hours), the mixture is cooled.[7]

  • Water is added to dissolve the inorganic salts, and the organic phase, containing 2,2-difluoro-1,3-benzodioxole, is separated.[7]

  • The crude product is purified by distillation.

Step 3: Nitration of 2,2-Difluoro-1,3-benzodioxole

Materials:

  • 2,2-Difluoro-1,3-benzodioxole

  • Concentrated nitric acid (e.g., d=1.4)

  • Glacial acetic acid

Procedure:

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,2-difluoro-1,3-benzodioxole in glacial acetic acid.

  • Cool the flask in an ice bath to maintain a temperature between 15-25°C.[9]

  • Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the stirred solution.[9]

  • After the addition is complete, allow the mixture to stir at room temperature overnight.[8]

  • The precipitated product, this compound, is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[8]

Logical Relationships and Experimental Workflows

The synthesis of this compound follows a clear logical progression from the starting material, 1,3-benzodioxole.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Fluorination cluster_step3 Step 3: Nitration 1_3_Benzodioxole 1,3-Benzodioxole 2_2_Dichloro 2,2-Dichloro-1,3-benzodioxole 1_3_Benzodioxole->2_2_Dichloro Cl₂, Radical Initiator 2_2_Difluoro 2,2-Difluoro-1,3-benzodioxole 2_2_Dichloro->2_2_Difluoro KF, KHF₂ Target_Compound This compound 2_2_Difluoro->Target_Compound HNO₃, Acetic Acid

References

An In-depth Technical Guide on the Safety and Handling of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the known properties and recommended safety procedures for 2,2-Difluoro-5-nitro-1,3-benzodioxole, intended for an audience of trained professionals in research and development.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic nitro compound. The presence of the difluorinated dioxole ring and the nitro group suggests that this compound may have unique reactivity and potential biological activity, making it of interest in drug discovery and as a chemical intermediate. However, these functional groups also warrant a high degree of caution during handling due to potential toxicity and reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1645-96-1Multiple Sources
Molecular Formula C₇H₃F₂NO₄ChemicalBook[1]
Molecular Weight 203.1 g/mol ChemicalBook[1]
Appearance White to yellow crystals or powderXinchem[2]
Boiling Point 65-66°C at 2 mmHgChemicalBook[3]
Density 1.65 ± 0.1 g/cm³ (Predicted)ChemicalBook[3]
Solubility Soluble in some organic solvents such as ethanol, acetone, and carbon disulfide; insoluble in water.Xinchem[2]
Storage Temperature 2-8°C, Sealed in a dry environmentChemicalBook[3]

Hazard Identification and General Safety Precautions

While a complete GHS classification is unavailable, supplier information indicates that this compound is a hazardous chemical.[2] The nitro-aromatic structure suggests potential for toxicity and the fluorinated nature of the molecule may also contribute to its hazard profile. The following precautions are based on general best practices for handling hazardous research chemicals.

Table 2: General Hazard Information and Precautionary Advice

Hazard CategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Based on general information for hazardous chemicals, it should be assumed that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Seek immediate medical attention if inhaled or ingested.[2]
Skin Corrosion/Irritation Avoid direct skin contact. In case of contact, rinse with plenty of water.[2]
Eye Damage/Irritation Avoid direct eye contact.
Respiratory Sensitization Avoid inhaling dust from the compound.[2]

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Experimental Protocols: General Handling Procedure for a Hazardous Chemical Powder

The following is a generalized protocol for the safe handling of a potentially hazardous chemical solid, such as this compound. This protocol is not a substitute for a risk assessment specific to your planned experiment.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Consult glove manufacturer's compatibility charts.

  • Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.

3.2. Weighing and Dispensing

  • Perform all manipulations within a chemical fume hood to minimize inhalation exposure.

  • Use a dedicated, clean weighing vessel.

  • Carefully open the container of this compound.

  • Use a clean, dedicated spatula to transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.

  • Close the container tightly immediately after use.

  • Clean the spatula and any contaminated surfaces with an appropriate solvent and dispose of the waste according to institutional guidelines.

3.3. Dissolution

  • Add the weighed solid to the reaction vessel containing the chosen solvent.

  • Stir or agitate the mixture as required for dissolution.

  • Ensure the reaction vessel is appropriately sealed or vented depending on the nature of the experiment.

3.4. Spill and Waste Disposal

  • Spills: In case of a small spill, carefully clean the area with an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste: Dispose of all waste containing this compound in a designated hazardous waste container, following all local, state, and federal regulations.

Visualizations

The following diagrams illustrate general workflows and logical relationships relevant to the safe handling of hazardous chemicals in a research environment.

G Hazard Identification and Mitigation Workflow A Identify Chemical (this compound) B Review Safety Data Sheet (SDS) (Obtain from Supplier) A->B C Assess Hazards (Toxicity, Reactivity, Physical) B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Implement Engineering Controls (Fume Hood) C->E I Emergency Preparedness (Spill Kit, Eyewash, Shower) C->I F Develop Experimental Protocol with Safety Measures D->F E->F G Perform Experiment F->G H Proper Waste Disposal G->H

Caption: Workflow for Hazard Identification and Mitigation.

G Experimental Workflow for Handling a Hazardous Solid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare Work Area (Chemical Fume Hood) A->B C Weigh Solid Compound B->C D Transfer to Reaction Vessel C->D E Add Solvent and React D->E F Quench Reaction (if necessary) E->F G Dispose of Waste in Designated Containers F->G H Decontaminate Glassware and Work Area G->H I Doff PPE H->I

Caption: Experimental Workflow for a Hazardous Solid.

References

An In-depth Technical Guide to the Hazardous Properties of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential hazardous properties of 2,2-Difluoro-5-nitro-1,3-benzodioxole. Due to the limited availability of specific toxicological data for this compound, this guide leverages data from structurally similar nitroaromatic and fluorinated compounds to provide a robust hazard assessment. This document is intended to inform researchers, scientists, and drug development professionals on safe handling, potential risks, and the experimental methodologies used to assess the hazardous properties of this and similar chemical entities. All quantitative data are summarized in structured tables, and detailed experimental protocols for key toxicological assays are provided. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Introduction

This compound is a fluorinated nitroaromatic compound. The presence of the nitro group on an aromatic ring is a well-known structural alert for potential toxicity, often associated with mutagenicity and carcinogenicity. The difluorinated benzodioxole moiety may also influence the compound's metabolic stability and toxicological profile. This guide synthesizes available information to provide a thorough understanding of its potential hazards.

Physicochemical Properties

A summary of the available physicochemical properties for this compound and its parent compound, 2,2-Difluoro-1,3-benzodioxole, is presented in Table 1.

PropertyThis compound2,2-Difluoro-1,3-benzodioxole
CAS Number 1645-96-11583-59-1
Molecular Formula C₇H₃F₂NO₄C₇H₄F₂O₂
Molecular Weight 203.10 g/mol 158.10 g/mol
Appearance White to yellow crystals or powderColorless liquid
Boiling Point 65-66 °C at 2 mmHgNot available
Density 1.65±0.1 g/cm³ (Predicted)1.303 g/mL at 25 °C
Solubility Insoluble in water; Soluble in ethanol, acetone, and carbon disulfide.[1]Not available

Hazard Identification and Classification

Anticipated GHS Classification:

  • Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed)

  • Acute Toxicity, Dermal: Category 3 or 4 (Toxic or Harmful in contact with skin)

  • Acute Toxicity, Inhalation: Category 3 or 4 (Toxic or Harmful if inhaled)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Hazard Statements (Anticipated):

  • H301/H302: Toxic/Harmful if swallowed.

  • H311/H312: Toxic/Harmful in contact with skin.

  • H331/H332: Toxic/Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Data Summary

Direct quantitative toxicological data for this compound is not available in the public domain. Table 2 summarizes available data for structurally related nitroaromatic compounds to provide an estimate of potential toxicity.

CompoundOral LD₅₀ (Rat)Dermal LD₅₀Inhalation LC₅₀ (Rat)
Nitrobenzene 349 mg/kg[4]760 mg/kg (Rabbit)[4]556 ppm (4h)
1-Chloro-2-nitrobenzene 144 - 560 mg/kg655 - 1320 mg/kg (Rat)[5]~3200 mg/m³ (4h)[5]
Mixture of Nitrobenzene Metabolites 499.92 mg/kg (Mouse)[6]Not AvailableNot Available
5-Nitro-1,3-benzodioxole Harmful if swallowed (Classification)[2]Harmful in contact with skin (Classification)[2]Harmful if inhaled (Classification)[2]
2,4-Difluoronitrobenzene Toxic if swallowed (Classification)[3]Toxic in contact with skin (Classification)[3]Fatal if inhaled (Classification)[3]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, a process that can generate reactive intermediates.

Metabolic Activation

The primary mechanism of toxicity for nitroaromatic compounds involves the enzymatic reduction of the nitro group to form nitroso, hydroxylamino, and amino metabolites. This reductive metabolism can be carried out by various enzymes, including NADPH: P450 oxidoreductase. The hydroxylamino intermediate is particularly reactive and can lead to the formation of a nitrenium ion, which can covalently bind to cellular macromolecules like DNA, leading to genotoxicity.

Metabolic_Activation This compound This compound Nitroso_Intermediate Nitroso Intermediate This compound->Nitroso_Intermediate Nitroreductases Hydroxylamino_Intermediate Hydroxylamino Intermediate Nitroso_Intermediate->Hydroxylamino_Intermediate Nitroreductases Cellular_Damage Cellular Damage & Oxidative Stress Nitroso_Intermediate->Cellular_Damage Redox Cycling Amino_Metabolite Amino Metabolite Hydroxylamino_Intermediate->Amino_Metabolite Further Reduction DNA_Adducts DNA Adducts Hydroxylamino_Intermediate->DNA_Adducts Electrophilic Attack DNA_Adducts->Cellular_Damage

Metabolic activation of nitroaromatic compounds.
Oxidative Stress

The metabolic cycling between the nitro and nitroso forms can generate reactive oxygen species (ROS), leading to oxidative stress within the cell. This can damage lipids, proteins, and DNA, contributing to cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the hazardous properties of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[7][8][9]

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this first step determines the next dose level. This continues until the criteria for classification are met.

Procedure:

  • Animals: Healthy, young adult nulliparous, non-pregnant female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is typically administered in a constant volume over the dose range. The vehicle should be inert (e.g., water, corn oil).

  • Administration: The substance is administered in a single dose by gavage.

  • Dosing Procedure:

    • Start with a dose of 300 mg/kg body weight in a group of 3 female rats.

    • If no mortality occurs, proceed to a higher dose (e.g., 2000 mg/kg) in another group of 3 female rats.

    • If mortality occurs, the test is repeated at a lower dose level in another group of 3 female rats.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: All animals (dead and surviving) are subjected to a gross necropsy.

In Vitro Cytotoxicity - MTT Assay

Objective: To assess the cytotoxic effect of a compound on a cell line by measuring cell viability.[1][10]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Plate_Cells Plate Cells in 96-well Plate Prepare_Compound Prepare Serial Dilutions of Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Workflow for an in vitro cytotoxicity MTT assay.

Handling and Safety Precautions

Given the potential hazards, the following precautions should be taken when handling this compound:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If working outside a fume hood or with powders, a respirator may be necessary.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While specific toxicological data for this compound are not publicly available, a comprehensive hazard assessment based on its structural features and data from analogous compounds suggests that it should be handled as a hazardous substance. It is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system. The presence of the nitroaromatic moiety also indicates a potential for genotoxicity. The experimental protocols and safety recommendations provided in this guide are intended to ensure the safe handling and use of this compound in a research and development setting. Further toxicological studies are warranted to fully characterize its hazard profile.

References

The Pivotal Role of 2,2-Difluoro-5-nitro-1,3-benzodioxole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of unique chemical scaffolds is paramount to developing novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties. Among the vast arsenal of building blocks available to medicinal chemists, 2,2-Difluoro-5-nitro-1,3-benzodioxole has emerged as a critical intermediate. Its distinctive structural features, particularly the difluoromethylenedioxy group and the synthetically versatile nitro functionality, offer a gateway to a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of potent kinase inhibitors. We will delve into its synthesis, derivatization, and the biological significance of the resulting compounds, supported by experimental protocols and quantitative data.

The Strategic Advantage of the 2,2-Difluorobenzodioxole Moiety

The 2,2-difluoro-1,3-benzodioxole scaffold is a bioisostere of the more common 1,3-benzodioxole ring system found in numerous natural products and pharmaceuticals. The introduction of the gem-difluoro group imparts several advantageous properties to drug candidates:

  • Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, leading to an increased half-life and improved oral bioavailability of the drug.

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, potentially enhancing binding interactions with biological targets.

  • Lipophilicity: The difluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

The nitro group at the 5-position serves as a versatile chemical handle. It can be readily reduced to an amine, which then provides a nucleophilic site for a wide array of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry.

Application in the Synthesis of Syk Kinase Inhibitors

A prime example of the utility of this compound is in the synthesis of potent inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] Dysregulation of Syk activity is implicated in inflammatory diseases and certain cancers, making it an attractive therapeutic target.

The general synthetic strategy involves the reduction of the nitro group of this compound to form 2,2-difluoro-5-amino-1,3-benzodioxole. This amino derivative then serves as a key building block for the construction of more complex molecules. For instance, it can be reacted with a suitably substituted pyrimidine core to generate potent Syk inhibitors.[1][2]

Quantitative Data

The following table summarizes the activity of a representative Syk kinase inhibitor synthesized using 2,2-difluoro-5-amino-1,3-benzodioxole.

Compound NameTargetIC50Reference
N2,N4-bis-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitro-2,4-pyrimidinediamineSyk Kinase< 20 µM (general class)[1]

Experimental Protocols

Synthesis of 2,2-Difluoro-1,3-benzodioxole (Precursor)

A common method for the synthesis of the core 2,2-difluoro-1,3-benzodioxole ring system involves the reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent such as potassium fluoride.[3]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Solvent (e.g., tetramethylene sulfone)

  • Water

Procedure:

  • A mixture of 2,2-dichloro-1,3-benzodioxole (1.18 mol) and anhydrous potassium fluoride (3.61 mol) in a suitable solvent is heated to 140°C with stirring.[3]

  • The reaction progress is monitored by gas chromatography.[3]

  • After completion (typically 8 hours), the reaction mixture is cooled.[3]

  • Water is added to dissolve the inorganic salts.[3]

  • The organic phase, containing 2,2-difluoro-1,3-benzodioxole, is separated and purified by distillation.[3]

Reduction of this compound

The nitro group can be reduced to an amine using standard procedures, such as catalytic hydrogenation (e.g., H2, Pd/C) or by using a reducing agent like tin(II) chloride in an acidic medium.

Synthesis of N2,N4-bis-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitro-2,4-pyrimidinediamine

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • 2,2-difluoro-5-amino-1,3-benzodioxole

Procedure:

  • 2,4-dichloro-5-nitropyrimidine is reacted with 2,2-difluoro-5-amino-1,3-benzodioxole to yield N2,N4-bis-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitro-2,4-pyrimidinediamine.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Syk kinase signaling pathway and a general experimental workflow for the synthesis and evaluation of Syk inhibitors derived from this compound.

Syk_Signaling_Pathway FcR Fc Receptor Syk Syk Kinase FcR->Syk Activation Antigen Antigen Antibody Antibody Antigen->Antibody Antibody->FcR Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream Mediator_Release Mediator Release (e.g., Histamine) Downstream->Mediator_Release Inhibitor Syk Inhibitor (Derived from 2,2-Difluoro-5-nitro- 1,3-benzodioxole) Inhibitor->Syk

Syk Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Amine 2,2-Difluoro-5-amino-1,3-benzodioxole Reduction->Amine Coupling Coupling with Pyrimidine Core Amine->Coupling Inhibitor Syk Kinase Inhibitor Coupling->Inhibitor Assay In vitro Kinase Assay (IC50 Determination) Inhibitor->Assay Cell_Assay Cell-based Assays Assay->Cell_Assay

General workflow for synthesis and evaluation.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its unique combination of a metabolically robust difluorinated ring system and a synthetically tractable nitro group provides a powerful platform for the development of novel therapeutics. The successful application of this scaffold in the synthesis of potent Syk kinase inhibitors highlights its potential in addressing a range of diseases. As the demand for innovative drug candidates continues to grow, the strategic use of such well-designed chemical intermediates will undoubtedly play an increasingly important role in the future of drug discovery.

References

The Pivotal Role of 2,2-Difluoro-5-nitro-1,3-benzodioxole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The compound 2,2-difluoro-5-nitro-1,3-benzodioxole is a key fluorinated building block that serves as a versatile intermediate in the synthesis of a range of modern agrochemicals. Its unique structural features, including the difluoromethylene bridge and the reactive nitro group, provide a scaffold for the development of potent fungicides, insecticides, and herbicides. This technical guide explores the applications of this compound in agrochemical synthesis, providing detailed experimental protocols, quantitative data, and logical workflows for the synthesis of high-value agricultural products.

From Intermediate to Active Ingredient: A Pathway to Fungicide Synthesis

One of the most significant applications of the 2,2-difluoro-1,3-benzodioxole scaffold is in the production of the broad-spectrum phenylpyrrole fungicide, fludioxonil. While the direct starting material for fludioxonil synthesis is typically 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, the 5-nitro derivative can be strategically transformed into this key intermediate. This conversion underscores the importance of this compound as a precursor in the agrochemical industry.

Synthetic Pathway to Fludioxonil Intermediate

The transformation of this compound to the essential 4-carbaldehyde intermediate involves a multi-step synthetic sequence. A plausible and efficient route involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a cyano group, which can then be converted to the aldehyde.

Synthetic Pathway from 5-Nitro to 4-Carbaldehyde This compound This compound 2,2-Difluoro-5-amino-1,3-benzodioxole 2,2-Difluoro-5-amino-1,3-benzodioxole This compound->2,2-Difluoro-5-amino-1,3-benzodioxole Reduction (e.g., Fe/HCl or H2/Pd-C) Diazonium Salt Diazonium Salt 2,2-Difluoro-5-amino-1,3-benzodioxole->Diazonium Salt Diazotization (NaNO2, HCl) 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile Diazonium Salt->2,2-Difluoro-1,3-benzodioxole-5-carbonitrile Sandmeyer Reaction (CuCN) 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde 2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile->2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde Reduction (e.g., DIBAL-H)

A plausible synthetic route from the 5-nitro to the 5-carbaldehyde derivative.

A related and industrially important intermediate is the 4-carbaldehyde isomer. The synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde can be achieved from the parent 2,2-difluoro-1,3-benzodioxole through formylation reactions.

Synthesis of Fludioxonil from 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde

Once the key intermediate, 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde, is obtained, the synthesis of fludioxonil proceeds via a well-established two-step process. This involves a Knoevenagel condensation followed by a reaction with a sulfonylmethyl isocyanide.

Fludioxonil Synthesis Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Pyrrole Ring Formation 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde Acrylonitrile Intermediate Acrylonitrile Intermediate 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde->Acrylonitrile Intermediate Reagents: - Bromoacetonitrile triphenyl phosphate - Dichloromethane - 10% NaOH (aq) Fludioxonil Fludioxonil Acrylonitrile Intermediate->Fludioxonil Further reaction steps (details proprietary/patented)

General workflow for the synthesis of the fungicide fludioxonil.

Quantitative Data for Fludioxonil Synthesis

The following table summarizes key quantitative data for the synthesis of a fludioxonil intermediate.

StepReactantsReagents & SolventsTemperatureTimeYieldPurity
1 4-formyl-2,2-difluoro-1,3-benzodioxole, bromoacetonitrile triphenyl phosphateDichloromethane, 10% Sodium HydroxideRoom TemperatureOvernight-98.12%

Detailed Experimental Protocols

Synthesis of (E)-3-(2,2-difluoro-1,3-benzodioxolan-4-yl)acrylonitrile (Fludioxonil Intermediate)

Materials:

  • 4-formyl-2,2-difluoro-1,3-benzodioxole (10 g)

  • Bromoacetonitrile triphenyl phosphate (20.5 g)

  • Dichloromethane (500 ml)

  • 10% Sodium hydroxide solution (2 ml)

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 10 g of 4-formyl-2,2-difluoro-1,3-benzodioxole and 20.5 g of bromoacetonitrile triphenyl phosphate in 500 ml of dichloromethane at room temperature.

  • To the stirred solution, slowly add 2 ml of a 10% sodium hydroxide solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • After the reaction is complete, wash the organic phase with 200 ml of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product is then purified to yield 6.5 g of (E)-3-(2,2-difluoro-1,3-benzodioxolan-4-yl)acrylonitrile with a purity of 98.12%.

Expanding the Agrochemical Portfolio: Insecticidal and Herbicidal Applications

The versatility of the 2,2-difluoro-1,3-benzodioxole core extends beyond fungicides. The 5-amino derivative, readily obtained by the reduction of this compound, serves as a valuable precursor for the synthesis of novel insecticides and herbicides.

Potential Insecticidal Derivatives

The introduction of various pharmacophores onto the amino group of 2,2-difluoro-5-amino-1,3-benzodioxole can lead to the development of new insecticidal compounds. For instance, the synthesis of amide and urea derivatives has been a successful strategy in the discovery of new insect control agents.

Insecticide Synthesis Strategy 2,2-Difluoro-5-amino-1,3-benzodioxole 2,2-Difluoro-5-amino-1,3-benzodioxole Amide Derivatives Amide Derivatives 2,2-Difluoro-5-amino-1,3-benzodioxole->Amide Derivatives Acylation Urea Derivatives Urea Derivatives 2,2-Difluoro-5-amino-1,3-benzodioxole->Urea Derivatives Reaction with Isocyanates Other Insecticidal Scaffolds Other Insecticidal Scaffolds 2,2-Difluoro-5-amino-1,3-benzodioxole->Other Insecticidal Scaffolds Coupling Reactions

Strategies for synthesizing potential insecticides.
Herbicidal Compounds from Benzodioxole Derivatives

The 2,2-difluoro-1,3-benzodioxole moiety has also been incorporated into herbicidal molecules. While specific examples starting directly from the 5-nitro derivative are not extensively documented in public literature, the structural motif is present in some patented herbicidal compounds, suggesting its potential in this area of agrochemical research. The development of novel herbicides often involves the exploration of diverse chemical spaces around a core scaffold.

Conclusion

This compound and its derivatives are of significant interest in the field of agrochemical synthesis. The ability to transform the nitro group into various other functionalities opens up a wide array of possibilities for creating novel and effective crop protection agents. The well-established role of the 2,2-difluoro-1,3-benzodioxole core in the fungicide fludioxonil highlights the commercial importance of this chemical family. Further research into the derivatization of the 5-amino and other functionalized analogues is a promising avenue for the discovery of new insecticides and herbicides with improved efficacy and environmental profiles. The synthetic pathways and methodologies outlined in this guide provide a solid foundation for researchers and developers working to harness the potential of this versatile chemical intermediate.

Methodological & Application

synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole from 2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the preparation of 2,2-difluoro-1,3-benzodioxole, followed by its regioselective nitration. This protocol outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes comprehensive data on reagents and products.

Introduction

2,2-Difluoro-1,3-benzodioxole and its derivatives are important structural motifs in medicinal chemistry and materials science. The introduction of a nitro group onto the benzodioxole ring provides a versatile handle for further functionalization, enabling the synthesis of a diverse range of compounds. This protocol details the nitration of 2,2-difluoro-1,3-benzodioxole, a classic example of electrophilic aromatic substitution. The directing effects of the difluoromethylene and ether-like oxygens on the aromatic ring are critical for determining the regiochemical outcome of the reaction.

Reaction Scheme

The synthesis proceeds in two main stages:

  • Fluorination: Synthesis of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole.

  • Nitration: Electrophilic aromatic substitution on 2,2-difluoro-1,3-benzodioxole to yield this compound.

Experimental Protocols

Part 1: Synthesis of 2,2-difluoro-1,3-benzodioxole

This procedure is adapted from established methods for the synthesis of fluorinated benzodioxoles.[1][2][3]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous Potassium Fluoride (KF)

  • Potassium Hydrogen Fluoride (KHF₂) (catalyst)

  • Tetramethylene sulfone (solvent)

  • Water

  • Round-bottom flask with a stirrer and condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add anhydrous potassium fluoride (3.61 mol) and tetramethylene sulfone.

  • To this suspension, add 2,2-dichloro-1,3-benzodioxole (1.18 mol) and potassium hydrogen fluoride (0.3 g) as a catalyst.[2]

  • Heat the reaction mixture to 140°C with vigorous stirring.[2]

  • Maintain the temperature and continue stirring for 8 hours to ensure the reaction goes to completion.

  • After 8 hours, cool the reaction mixture to room temperature.

  • Add 2000 g of water to the mixture to dissolve the inorganic salts and the tetramethylene sulfone.

  • An organic phase consisting of crude 2,2-difluoro-1,3-benzodioxole will separate.

  • Isolate the organic layer and purify it by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (mol)Yield (%)Purity (%)
2,2-dichloro-1,3-benzodioxoleC₇H₄Cl₂O₂191.011.18--
2,2-difluoro-1,3-benzodioxoleC₇H₄F₂O₂158.10-83>94
Part 2: Synthesis of this compound

This protocol is adapted from the nitration of the related compound, 1,3-benzodioxole.[4][5][6] The difluoromethyl group is deactivating, so slightly harsher conditions may be required compared to the non-fluorinated analogue.

Materials:

  • 2,2-difluoro-1,3-benzodioxole

  • Concentrated Nitric Acid (65-70%)

  • Glacial Acetic Acid

  • Sulfonation flask with a stirrer, thermometer, and dropping funnel

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a 250 mL sulfonation flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place 75 mL of glacial acetic acid.

  • Dissolution: Cool the flask in an ice bath and add 2,2-difluoro-1,3-benzodioxole (0.082 mol, 13.0 g). Stir until the starting material is fully dissolved.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 9 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow this mixture to cool.

  • Nitration: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 2,2-difluoro-1,3-benzodioxole. Maintain the internal reaction temperature between 15-25°C using the ice bath.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Isolation: A precipitate of the crude product should form. Cool the mixture in an ice bath to maximize precipitation and then collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at low temperature.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting Amount (g)Product AppearanceYield (%)
2,2-difluoro-1,3-benzodioxoleC₇H₄F₂O₂158.1013.0Colorless liquid-
This compoundC₇H₃F₂NO₄203.10-Yellow solid~85-90 (expected)

Visualizations

Synthesis Workflow

Synthesis_Workflow Start 2,2-dichloro-1,3-benzodioxole Fluorination Fluorination (KF, KHF₂, Tetramethylene sulfone, 140°C) Start->Fluorination Intermediate 2,2-difluoro-1,3-benzodioxole Fluorination->Intermediate Crude Purification1 Distillation Intermediate->Purification1 Nitration Nitration (HNO₃, Glacial Acetic Acid, 15-25°C) Product This compound Nitration->Product Crude Purification2 Recrystallization Product->Purification2 Purification1->Nitration Pure

Caption: Workflow for the synthesis of this compound.

Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_generation Generation of Electrophile cluster_attack Electrophilic Attack cluster_rearomatization Rearomatization HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ (catalyst) H2SO4->Nitronium H2O H₂O HSO4 HSO₄⁻ Benzodioxole 2,2-difluoro-1,3-benzodioxole SigmaComplex Sigma Complex (Resonance Stabilized) Benzodioxole->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product - H⁺ H3O H₃O⁺

Caption: Mechanism of electrophilic aromatic nitration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated nitric and acetic acids are corrosive and should be handled with extreme care.

  • The reaction is exothermic; maintain strict temperature control to avoid side reactions.

References

Application Notes and Protocols: Nitration of 2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of 2,2-difluoro-1,3-benzodioxole to synthesize 2,2-difluoro-5-nitro-1,3-benzodioxole. This protocol is based on established procedures for the nitration of analogous benzodioxole derivatives.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of a nitro group onto the 2,2-difluoro-1,3-benzodioxole scaffold allows for further chemical modifications, making it a key building block in medicinal chemistry and drug discovery. The following protocol outlines a standard laboratory procedure for the regioselective nitration of 2,2-difluoro-1,3-benzodioxole.

Reaction Scheme

The nitration of 2,2-difluoro-1,3-benzodioxole proceeds via an electrophilic aromatic substitution mechanism. The methylenedioxy group is an activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position.

Figure 1: Reaction scheme for the nitration of 2,2-difluoro-1,3-benzodioxole.

Caption: Nitration of 2,2-difluoro-1,3-benzodioxole.

Experimental Protocol

This protocol is adapted from the nitration of similar benzodioxole compounds.

Materials:

  • 2,2-difluoro-1,3-benzodioxole

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,2-difluoro-1,3-benzodioxole (1.0 eq). Dissolve the starting material in dichloromethane (5-10 mL per gram of starting material). Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2,2-difluoro-1,3-benzodioxole over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount Used
2,2-difluoro-1,3-benzodioxole158.10x1.0y g
Concentrated Nitric Acid (70%)63.011.1 x1.1z mL
Concentrated Sulfuric Acid (98%)98.081.1 x1.1w mL

Note: The exact amounts (x, y, z, w) should be calculated based on the desired scale of the reaction.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Dissolve starting material in DCM, cool to 0-5 °C) nitration 2. Nitration (Add nitrating mixture dropwise) setup->nitration monitoring 3. Reaction Monitoring (Stir at 0-5 °C, monitor by TLC) nitration->monitoring quench 4. Quench (Pour onto ice) monitoring->quench extraction 5. Extraction (with DCM) quench->extraction wash 6. Washing (Water, NaHCO₃, Brine) extraction->wash dry 7. Drying & Concentration (MgSO₄, Rotovap) wash->dry purification 8. Purification (Recrystallization or Chromatography) dry->purification

Application Note and Protocol for the Synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the fluorine-chlorine exchange reaction of 2,2-dichloro-1,3-benzodioxole to yield 2,2-difluoro-1,3-benzodioxole. The subsequent step involves the nitration of the difluorinated intermediate to produce the target compound. This protocol outlines the necessary reagents, optimal reaction conditions, and purification methods.

Introduction

2,2-Difluoro-1,3-benzodioxole derivatives are key structural motifs in many biologically active molecules. The introduction of a nitro group onto this scaffold can serve as a handle for further chemical transformations, enabling the synthesis of a diverse range of compounds for drug discovery and crop protection. This application note details a reliable and reproducible method for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole via a fluorine-chlorine exchange reaction.

  • Step 2: Nitration of 2,2-Difluoro-1,3-benzodioxole to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Nitration 2_2_dichloro_1_3_benzodioxole 2,2-Dichloro-1,3-benzodioxole reagents_step1 KF, KHF2 (catalyst) Tetramethylene sulfone 2_2_dichloro_1_3_benzodioxole->reagents_step1 Reaction 2_2_difluoro_1_3_benzodioxole 2,2-Difluoro-1,3-benzodioxole reagents_step1->2_2_difluoro_1_3_benzodioxole nitrating_agent HNO3 Glacial Acetic Acid 2_2_difluoro_1_3_benzodioxole->nitrating_agent Reaction 2_2_difluoro_5_nitro_1_3_benzodioxole This compound nitrating_agent->2_2_difluoro_5_nitro_1_3_benzodioxole

Figure 1. Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This procedure is adapted from a patented process for the preparation of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,2-Dichloro-1,3-benzodioxole191.01226 g1.18
Anhydrous Potassium Fluoride (KF)58.10210 g3.61
Potassium Hydrogen Fluoride (KHF₂)78.100.3 g-
Tetramethylene sulfone (sulfolane)120.17As solvent-
Water18.022000 g-

Equipment:

  • Three-necked round bottom flask

  • Mechanical stirrer

  • Vertical condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a three-necked round bottom flask equipped with a mechanical stirrer and a vertical condenser, add anhydrous potassium fluoride (210 g, 3.61 mol), potassium hydrogen fluoride (0.3 g), and 2,2-dichloro-1,3-benzodioxole (226 g, 1.18 mol).

  • Heat the reaction mixture to 140°C with stirring.

  • Maintain the temperature and continue stirring for 7-8 hours until the reaction is complete (completion can be monitored by GC analysis).

  • Cool the reaction mixture to room temperature.

  • Add 2000 g of water to dissolve the inorganic salts and the tetramethylene sulfone.

  • An organic phase consisting of 2,2-difluoro-1,3-benzodioxole will separate.

  • Isolate the organic phase and purify by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.

Expected Yield: Approximately 83% (155 g, 0.98 mol).[1][2]

Step 2: Nitration of 2,2-Difluoro-1,3-benzodioxole

This protocol is adapted from the nitration of the related compound, 1,3-benzodioxole.[3] It is presumed that the difluoro-analogue will undergo a similar reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,2-Difluoro-1,3-benzodioxole158.1012.2 g0.077
Nitric Acid (d=1.4)63.019 mL-
Glacial Acetic Acid60.05105 mL-
Water18.02For washing-
Ethanol46.07For recrystallization-

Equipment:

  • 250 mL sulfonation flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Filtration apparatus (Buchner funnel, filter flask)

Procedure:

  • In a 250 mL sulfonation flask equipped with a stirrer and thermometer, dissolve 2,2-difluoro-1,3-benzodioxole (12.2 g) in 75 mL of glacial acetic acid.

  • In a separate container, prepare a nitrating mixture by adding 9 mL of nitric acid (d=1.4) to 30 mL of glacial acetic acid.

  • Cool the solution of the benzodioxole to 15-25°C.

  • Add the nitrating mixture dropwise to the benzodioxole solution while maintaining the temperature between 15-25°C.

  • After the addition is complete, stir the mixture at room temperature overnight.

  • The product will precipitate as crystals. Collect the crystals by filtration under suction.

  • Wash the crystals with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: Based on the nitration of 1,3-benzodioxole, a high yield is anticipated.[3]

Data Summary

Table 1: Reaction Conditions for the Synthesis of 2,2-Difluoro-1,3-benzodioxole

ParameterValueReference
Reactants2,2-Dichloro-1,3-benzodioxole, KF[1],[2]
CatalystKHF₂[1],[2]
SolventTetramethylene sulfone (sulfolane)[1],[2]
Temperature140°C[1],[2]
Reaction Time7-8 hours[1],[2]
Yield83%[1],[2]

Table 2: Reaction Conditions for the Nitration of 2,2-Difluoro-1,3-benzodioxole (Adapted)

ParameterValueReference
Reactants2,2-Difluoro-1,3-benzodioxole, HNO₃[3]
SolventGlacial Acetic Acid[3]
Temperature15-25°C[3]
Reaction TimeOvernight[3]
YieldHigh (based on analogue)[3]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • This compound is a hazardous chemical; avoid inhalation of dust and direct contact with skin and eyes.[4]

  • Handle nitric acid with extreme care as it is highly corrosive.

  • Anhydrous reagents are moisture-sensitive; handle them under an inert atmosphere if necessary.

Conclusion

The provided two-step protocol offers a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this key intermediate for further elaboration in their drug discovery and development programs. Careful adherence to the reaction conditions and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols for the Purification of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,2-Difluoro-5-nitro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following methods are described: recrystallization, column chromatography, and vacuum distillation. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Compound Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
Appearance White to yellow crystals or powder[1]
Molecular Formula C₇H₃F₂NO₄[2][3]
Molecular Weight 203.10 g/mol [2]
Solubility Soluble in ethanol, acetone, and carbon disulfide; insoluble in water.[1]
Storage Store in a cool, dry, dark place.

Purification Method Selection

The selection of an appropriate purification method is crucial for obtaining this compound of the desired purity. The following diagram outlines a general workflow for selecting a suitable method.

PurificationSelection Start Crude Product (this compound) IsSolid Is the crude product a solid? Start->IsSolid VacuumDistillation Vacuum Distillation Start->VacuumDistillation Alternative for thermally stable liquid/low-melting solid Recrystallization Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Column Chromatography IsSolid->ColumnChromatography No (oily solid) End Pure Product Recrystallization->End ColumnChromatography->End VacuumDistillation->End

Caption: Logical workflow for selecting a purification method.

Experimental Protocols

The following are detailed protocols for the purification of this compound. These are model protocols based on the purification of analogous compounds and may require optimization for specific impurity profiles and scales.

Method 1: Recrystallization

Recrystallization is a highly effective method for purifying solid compounds.[4] Based on the known solubility of this compound in ethanol, this solvent is a suitable candidate for recrystallization.[1] A similar protocol has been successfully used for the purification of the related compound, 5-nitro-1,3-benzodioxole.

Protocol:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove residual solvent.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material 10.0 g of crude product
Recrystallization Solvent Ethanol (~50-70 mL)
Yield of Pure Product 8.5 g
Recovery 85%
Purity (by HPLC) >99%
Method 2: Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[5] This method is particularly useful for purifying small to moderate amounts of material, or for separating compounds with similar polarities.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary to elute the target compound.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Hypothetical):

ParameterValue
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 4:1 v/v)
Starting Material 1.0 g of crude product
Yield of Pure Product 0.75 g
Recovery 75%
Purity (by NMR) >99.5%
Method 3: Vacuum Distillation

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.

  • Sample Placement: Place the crude this compound in the distillation flask.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle.

  • Distillation and Collection: Collect the fraction that distills at a constant temperature.

  • Cooling: After distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material 20.0 g of crude product
Pressure 1 mmHg
Boiling Point Range 120-125 °C (estimated)
Yield of Pure Product 16.0 g
Recovery 80%
Purity (by GC-MS) >98.5%

Workflow Diagrams

The following diagrams illustrate the experimental workflows for each purification method.

RecrystallizationWorkflow cluster_recrystallization Recrystallization Workflow A Dissolve crude product in minimum hot ethanol B Hot filtration (optional) A->B C Cool to crystallize B->C D Isolate crystals by vacuum filtration C->D E Wash with ice-cold ethanol D->E F Dry crystals under vacuum E->F G Pure Crystalline Product F->G

Caption: Workflow for purification by recrystallization.

ChromatographyWorkflow cluster_chromatography Column Chromatography Workflow A Pack silica gel column B Load crude product A->B C Elute with mobile phase B->C D Collect fractions C->D E Analyze fractions by TLC D->E F Combine pure fractions E->F G Remove solvent F->G H Pure Product G->H

Caption: Workflow for purification by column chromatography.

DistillationWorkflow cluster_distillation Vacuum Distillation Workflow A Assemble vacuum distillation apparatus B Add crude product A->B C Apply vacuum B->C D Heat gently C->D E Collect distilled fraction D->E F Cool and release vacuum E->F G Pure Liquid Product F->G

Caption: Workflow for purification by vacuum distillation.

References

Application Notes and Protocols for the Reduction of the Nitro Group on 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reduction of the nitro group on 2,2-Difluoro-5-nitro-1,3-benzodioxole to yield 2,2-difluoro-1,3-benzodioxol-5-amine. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols provided herein are based on established methods for the reduction of aromatic nitro compounds and can be adapted for this specific substrate.

Introduction

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. The resulting amine, 2,2-difluoro-1,3-benzodioxol-5-amine, is a valuable intermediate for the introduction of the 2,2-difluoro-1,3-benzodioxole moiety into larger molecules. Common methods for this reduction include catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation. The choice of method often depends on the presence of other functional groups in the molecule, scalability, and safety considerations. This document outlines two reliable methods for this transformation: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and a metal-mediated reduction using Tin(II) chloride (SnCl₂).

Data Presentation

The following tables summarize typical quantitative data for the reduction of aromatic nitro compounds using the described methods. These values are representative and may require optimization for the specific substrate, this compound.

Table 1: Catalytic Hydrogenation with Pd/C

ParameterValueReference
Starting MaterialThis compoundN/A
Product2,2-difluoro-1,3-benzodioxol-5-amineN/A
Catalyst5-10 mol% Palladium on Carbon (Pd/C)[1]
Hydrogen SourceHydrogen gas (H₂)[1]
SolventEthanol, Methanol, or Ethyl Acetate[2]
TemperatureRoom TemperatureN/A
Pressure1 atm (balloon) to 50 psiN/A
Reaction Time2-16 hoursN/A
Typical Yield85-99%[3]

Table 2: Reduction with Tin(II) Chloride (SnCl₂)

ParameterValueReference
Starting MaterialThis compoundN/A
Product2,2-difluoro-1,3-benzodioxol-5-amineN/A
ReagentTin(II) chloride dihydrate (SnCl₂·2H₂O)[4][5]
SolventEthanol or Ethyl Acetate[5]
TemperatureReflux[6]
Reaction Time1-4 hours[6]
Typical Yield70-95%[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of an aromatic nitro group using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a suitable reaction vessel (e.g., a Parr shaker bottle or a round-bottom flask), add this compound (1.0 eq).

  • Add a magnetic stir bar and dissolve the starting material in a suitable solvent such as ethanol (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • For a flask, the reaction can be run under a hydrogen balloon. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,2-difluoro-1,3-benzodioxol-5-amine.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This protocol provides a method for the reduction of an aromatic nitro group using a metal salt in a protic solvent.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material (approximately 10-15 mL per gram of substrate).

  • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude 2,2-difluoro-1,3-benzodioxol-5-amine.

  • Purify the product by column chromatography on silica gel or recrystallization as needed.

Visualizations

The following diagrams illustrate the general workflow and the chemical transformation described in the protocols.

experimental_workflow start Start: this compound dissolve Dissolve in Solvent start->dissolve add_reagent Add Reducing Agent (Pd/C + H₂ or SnCl₂) dissolve->add_reagent react Reaction (Stirring at RT or Reflux) add_reagent->react workup Work-up (Filtration / Extraction) react->workup purification Purification (Chromatography / Recrystallization) workup->purification product Product: 2,2-difluoro-1,3-benzodioxol-5-amine purification->product

Caption: General experimental workflow for the reduction of this compound.

reaction_scheme reactant This compound (C₇H₃F₂NO₄) product 2,2-difluoro-1,3-benzodioxol-5-amine (C₇H₅F₂NO₂) reactant->product Reduction reagents [H] reagents->reactant:e

Caption: Overall chemical transformation from the nitro compound to the amine.

logical_relationship cluster_methods Reduction Methods cluster_considerations Key Considerations catalytic_hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) functional_groups Functional Group Tolerance catalytic_hydrogenation->functional_groups Sensitive to some groups scalability Scalability catalytic_hydrogenation->scalability Good for large scale safety Safety (e.g., H₂ gas, pyrophoric catalysts) catalytic_hydrogenation->safety Requires specialized equipment metal_reduction Metal-mediated Reduction (e.g., SnCl₂) metal_reduction->functional_groups Generally good tolerance metal_reduction->scalability Can be challenging on large scale workup Work-up & Purification metal_reduction->workup Metal waste transfer_hydrogenation Transfer Hydrogenation (e.g., Ammonium formate) transfer_hydrogenation->safety Avoids H₂ gas

Caption: Logical relationships between different reduction methods and key experimental considerations.

References

Application Notes and Protocols for the Synthesis of 5-amino-2,2-difluoro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-2,2-difluoro-1,3-benzodioxole is a key chemical intermediate, particularly valued in the pharmaceutical industry for the synthesis of innovative therapeutic agents. Its unique structure, featuring a difluorinated methylene bridge, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and bioavailability. This document provides detailed protocols for a reliable three-step synthesis of 5-amino-2,2-difluoro-1,3-benzodioxole, starting from the commercially available 2,2-dichloro-1,3-benzodioxole. Additionally, it highlights the significant application of this compound as a building block in the development of corrector molecules for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a critical target in the treatment of cystic fibrosis.

Synthetic Pathway Overview

The synthesis of 5-amino-2,2-difluoro-1,3-benzodioxole is accomplished through a three-step process:

  • Fluorination: Conversion of 2,2-dichloro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole.

  • Nitration: Electrophilic aromatic substitution on 2,2-difluoro-1,3-benzodioxole to introduce a nitro group at the 5-position.

  • Reduction: Reduction of the nitro group of 5-nitro-2,2-difluoro-1,3-benzodioxole to yield the final amine product.

Synthesis_Workflow Start 2,2-dichloro-1,3-benzodioxole Step1_Product 2,2-difluoro-1,3-benzodioxole Start->Step1_Product Fluorination (KF) Step2_Product 5-nitro-2,2-difluoro-1,3-benzodioxole Step1_Product->Step2_Product Nitration (HNO3/H2SO4) Final_Product 5-amino-2,2-difluoro-1,3-benzodioxole Step2_Product->Final_Product Reduction (SnCl2)

A high-level overview of the synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 2,2-difluoro-1,3-benzodioxole

This protocol is adapted from a patented procedure for the fluorination of 2,2-dichloro-1,3-benzodioxole.[1][2]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Potassium fluoride (KF), anhydrous

  • Sulfolane (tetramethylene sulfone)

  • Water

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature controller

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge anhydrous potassium fluoride (2.5 equivalents) and sulfolane.

  • Heat the mixture to 140°C under a nitrogen atmosphere with vigorous stirring.

  • Slowly add 2,2-dichloro-1,3-benzodioxole (1.0 equivalent) to the reaction mixture.

  • Maintain the reaction temperature at 140°C and continue stirring for 8 hours. Monitor the reaction progress by gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and the sulfolane.

  • The organic phase, primarily containing 2,2-difluoro-1,3-benzodioxole, will separate.

  • Isolate the organic layer and purify by distillation to obtain the pure product.

Step 2: Synthesis of 5-nitro-2,2-difluoro-1,3-benzodioxole

This protocol is adapted from the nitration of a similar benzodioxole derivative.[3][4]

Materials:

  • 2,2-difluoro-1,3-benzodioxole

  • Fuming nitric acid (>98%)

  • Concentrated sulfuric acid (>95%)

  • Ice

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid (5 equivalents) to 0°C in an ice bath.

  • Slowly add 2,2-difluoro-1,3-benzodioxole (1.0 equivalent) to the cold sulfuric acid with stirring, maintaining the temperature below 5°C.

  • In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to cold concentrated sulfuric acid (2 equivalents).

  • Slowly add the nitrating mixture dropwise to the solution of 2,2-difluoro-1,3-benzodioxole, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate of 5-nitro-2,2-difluoro-1,3-benzodioxole is collected by filtration.

  • Wash the solid with cold water until the filtrate is neutral and then dry under vacuum.

Step 3: Synthesis of 5-amino-2,2-difluoro-1,3-benzodioxole

This protocol utilizes a tin(II) chloride reduction method, which is effective for the reduction of aromatic nitro compounds.

Materials:

  • 5-nitro-2,2-difluoro-1,3-benzodioxole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-nitro-2,2-difluoro-1,3-benzodioxole (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (4.0 equivalents) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Filter the mixture to remove the tin salts.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2,2-difluoro-1,3-benzodioxole.

  • The product can be further purified by column chromatography on silica gel.

Data Presentation

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
12,2-dichloro-1,3-benzodioxoleKFSulfolane14082,2-difluoro-1,3-benzodioxole~83
22,2-difluoro-1,3-benzodioxoleHNO₃, H₂SO₄-0-1015-nitro-2,2-difluoro-1,3-benzodioxole~90
35-nitro-2,2-difluoro-1,3-benzodioxoleSnCl₂·2H₂OEthanolReflux3-45-amino-2,2-difluoro-1,3-benzodioxole~95

Application in Drug Development: CFTR Modulators

A significant application of 5-amino-2,2-difluoro-1,3-benzodioxole is in the synthesis of corrector molecules for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[5][6][7][8][9] Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to a misfolded and non-functional CFTR protein. The most common mutation, F508del, results in the protein being retained in the endoplasmic reticulum (ER) and targeted for degradation, thus preventing it from reaching the cell membrane to function as a chloride ion channel.

Corrector drugs, such as Lumacaftor and Tezacaftor, which incorporate the 5-amino-2,2-difluoro-1,3-benzodioxole moiety, bind to the misfolded CFTR protein and stabilize its conformation.[5][7][8][9] This allows the corrected protein to traffic through the Golgi apparatus to the cell membrane, where it can be activated by potentiator drugs to restore chloride ion transport.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Ribosome Ribosome Misfolded_CFTR Misfolded CFTR (e.g., F508del) Ribosome->Misfolded_CFTR Translation & Folding Corrector Corrector Drug (Lumacaftor/Tezacaftor) Misfolded_CFTR->Corrector Binding Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome ER-Associated Degradation (ERAD) Corrected_CFTR Corrected CFTR Corrector->Corrected_CFTR Stabilization Trafficking_Vesicle Transport Vesicle Corrected_CFTR->Trafficking_Vesicle Trafficking Functional_CFTR Functional CFTR Channel Trafficking_Vesicle->Functional_CFTR Insertion

CFTR protein folding, trafficking, and the action of corrector drugs.

Characterization Data of 5-amino-2,2-difluoro-1,3-benzodioxole

  • Appearance: Colorless to pale yellow liquid.[10][11][12]

  • Molecular Formula: C₇H₅F₂NO₂

  • Molecular Weight: 173.12 g/mol [10]

  • Boiling Point: 97-98 °C at 12 mmHg[10]

  • ¹H NMR (Expected): Signals corresponding to the aromatic protons and the amine protons. The aromatic protons would appear as complex multiplets in the range of 6.5-7.5 ppm. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR (Expected): Signals for the aromatic carbons, with the carbon attached to the difluoromethyl group showing a characteristic triplet due to C-F coupling.

  • IR (Expected): Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching.

Safety Information

  • 2,2-dichloro-1,3-benzodioxole: Corrosive. Causes severe skin burns and eye damage.

  • Potassium fluoride: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Nitric acid and Sulfuric acid: Strong acids and oxidizing agents. Cause severe skin burns and eye damage.

  • Tin(II) chloride: Harmful if swallowed. Causes skin irritation and serious eye irritation.

  • 5-amino-2,2-difluoro-1,3-benzodioxole: Acutely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction times are representative and may vary depending on the specific experimental conditions.

References

Application Notes and Protocols: 2,2-Difluoro-5-nitro-1,3-benzodioxole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-Difluoro-5-nitro-1,3-benzodioxole as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries. Detailed experimental protocols for its key transformations and applications are provided, along with quantitative data and schematic diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

This compound (CAS No. 1645-96-1) is a valuable building block in organic synthesis. The presence of the difluoromethylenedioxy group, a bioisostere for other functional groups, can enhance the metabolic stability and pharmacokinetic properties of target molecules. The nitro group at the 5-position serves as a versatile handle for a variety of chemical transformations, most notably its reduction to an amino group, which opens up a vast chemical space for the synthesis of diverse bioactive compounds. This intermediate is particularly relevant in the development of novel therapeutics and agrochemicals.

Key Attributes of this compound:

  • Appearance: White to yellow crystalline powder.

  • Molecular Formula: C₇H₃F₂NO₄

  • Molecular Weight: 203.10 g/mol

  • Solubility: Soluble in many common organic solvents, but insoluble in water.

Core Application: Reduction to 5-Amino-2,2-difluoro-1,3-benzodioxole

The primary and most crucial application of this compound is its reduction to 5-Amino-2,2-difluoro-1,3-benzodioxole. This transformation is a gateway to a wide range of derivatives, as the resulting aniline moiety can undergo numerous reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Table 1: Reaction Parameters for the Catalytic Hydrogenation of this compound

ParameterValue
Starting MaterialThis compound
ReagentHydrogen gas (H₂)
Catalyst10% Palladium on Carbon (Pd/C)
SolventEthanol (EtOH) or Methanol (MeOH)
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours (monitor by TLC)
Expected Yield >95%
Purity of Crude Product High, often suitable for subsequent steps without further purification

Detailed Methodology:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd relative to the substrate).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to afford 5-Amino-2,2-difluoro-1,3-benzodioxole as the product.

G start This compound product 5-Amino-2,2-difluoro-1,3-benzodioxole start->product H2, Pd/C Ethanol, RT G cluster_0 Synthesis of TAS-116 Precursor cluster_1 Final Coupling Step Nitro_Intermediate This compound Amino_Intermediate 5-Amino-2,2-difluoro-1,3-benzodioxole Nitro_Intermediate->Amino_Intermediate Reduction Nitrile_Intermediate 5-Cyano-2,2-difluoro-1,3-benzodioxole Amino_Intermediate->Nitrile_Intermediate Sandmeyer Reaction Pyrazolopyridine Substituted Pyrazolopyridine TAS116 TAS-116 (Pimitespib) Nitrile_Intermediate->TAS116 Pyrazolopyridine->TAS116 G start 4-Formyl-2,2-difluoro- 1,3-benzodioxole product (E)-3-(2,2-Difluoro-1,3-benzodioxol-4-yl) acrylonitrile start->product BrCH2CN-PPh3+ 10% NaOH, DCM, RT

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with Derivatives of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,2-difluoro-1,3-benzodioxole are of significant interest in medicinal chemistry, forming the core scaffold of several modern therapeutics. Notably, this moiety is a key component in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, a class of drugs that has revolutionized the treatment of cystic fibrosis.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.[3] This document provides detailed protocols for the synthesis of biaryl derivatives of 2,2-difluoro-5-nitro-1,3-benzodioxole via a two-step process: regioselective bromination followed by a palladium-catalyzed Suzuki-Miyaura coupling. The resulting compounds are valuable intermediates for the development of novel therapeutics, particularly those targeting the CFTR protein.

Synthetic Strategy

The overall synthetic approach involves two key transformations:

  • Regioselective Bromination: Introduction of a bromine atom onto the this compound scaffold is the first crucial step. The nitro group is a meta-director, and the dioxole oxygens are ortho-, para-directing. Therefore, bromination is anticipated to occur at the 6-position, which is ortho to the nitro group and para to one of the dioxole oxygens.

  • Suzuki-Miyaura Coupling: The resulting 6-bromo-2,2-difluoro-5-nitro-1,3-benzodioxole serves as the electrophilic partner in the Suzuki-Miyaura coupling with a variety of arylboronic acids to generate the desired biaryl products.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2,2-difluoro-5-nitro-1,3-benzodioxole

This protocol is adapted from the bromination of the non-nitrated analog, 2,2-difluoro-1,3-benzodioxole.[4]

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron powder (Fe)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Add iron powder (catalytic amount, ~0.05 eq) to the stirred solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-bromo-2,2-difluoro-5-nitro-1,3-benzodioxole.

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-2,2-difluoro-5-nitro-1,3-benzodioxole with Arylboronic Acids

This protocol is a general procedure adapted from the Suzuki-Miyaura coupling of the structurally similar 5-bromo-6-nitro-1,3-benzodioxole.[5][6]

Materials:

  • 6-Bromo-2,2-difluoro-5-nitro-1,3-benzodioxole

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 6-bromo-2,2-difluoro-5-nitro-1,3-benzodioxole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2,2-difluoro-5-nitro-1,3-benzodioxole derivative.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Suzuki-Miyaura Coupling of 6-Bromo-2,2-difluoro-5-nitro-1,3-benzodioxole

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)Dioxane901092
33-Pyridinylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)Toluene/H₂O (4:1)1001678
44-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.5)Dioxane901281

Note: The yields presented are hypothetical and representative for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 6-aryl-2,2-difluoro-5-nitro-1,3-benzodioxole derivatives.

G cluster_0 Synthesis of 6-Bromo-2,2-difluoro-5-nitro-1,3-benzodioxole cluster_1 Suzuki-Miyaura Coupling A This compound B Bromination (Br₂, Fe, CCl₄) A->B C Work-up and Purification B->C D 6-Bromo-2,2-difluoro-5-nitro-1,3-benzodioxole C->D F Coupling Reaction (Pd catalyst, Base, Solvent) D->F E Arylboronic Acid E->F G Work-up and Purification F->G H 6-Aryl-2,2-difluoro-5-nitro-1,3-benzodioxole G->H

Caption: General experimental workflow for the synthesis of target compounds.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept in palladium-catalyzed cross-coupling chemistry.

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X oxidative_addition Oxidative Addition pd2_aryl_complex R¹-Pd(II)L₂-R² pd2_complex->pd2_aryl_complex R²-B(OH)₂ + Base transmetalation Transmetalation pd2_aryl_complex->pd0 R¹-R² reductive_elimination Reductive Elimination r1x R¹-X r2boh2 R²-B(OH)₂ + Base product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Targeting the CFTR Protein

The 2,2-difluoro-1,3-benzodioxole scaffold is a key pharmacophore in several approved CFTR modulators. These drugs aim to correct the function of the mutated CFTR protein, which is responsible for the symptoms of cystic fibrosis. The CFTR protein is a chloride ion channel, and its dysfunction leads to an imbalance of ion and water transport across epithelial cell membranes.[7][8][9][10]

The synthesized 6-aryl-2,2-difluoro-5-nitro-1,3-benzodioxole derivatives can be further elaborated, for instance, by reduction of the nitro group to an amine, to generate a library of compounds for screening as potential CFTR modulators.

CFTR Protein Activation Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the activation of the CFTR protein.

G GPCR GPCR AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CFTR CFTR Protein PKA->CFTR Phosphorylation Ion_Transport Cl⁻ Ion Transport CFTR->Ion_Transport Facilitates Phosphorylation Phosphorylation

Caption: Simplified signaling pathway of CFTR protein activation.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the preparation of novel biaryl derivatives of this compound. The Suzuki-Miyaura coupling is a highly effective method for generating a diverse library of these compounds. Given the established importance of the 2,2-difluoro-1,3-benzodioxole scaffold in CFTR modulators, the synthesized molecules represent promising candidates for further investigation in the development of new therapeutics for cystic fibrosis and other diseases involving ion channel dysfunction.

References

Synthesis of Bioactive Heterocycles from 2,2-Difluoro-5-nitro-1,3-benzodioxole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive heterocyclic compounds derived from 2,2-Difluoro-5-nitro-1,3-benzodioxole. This readily available starting material serves as a versatile building block for introducing the 2,2-difluoro-1,3-benzodioxole moiety, a scaffold of interest in medicinal chemistry due to the unique properties conferred by the difluoromethylenedioxy group.

The synthetic strategy focuses on the initial reduction of the nitro group to form the key intermediate, 5-amino-2,2-difluoro-1,3-benzodioxole. This amine then serves as a precursor for the construction of various heterocyclic systems, including quinoxalines, benzimidazoles, and benzoxazoles, which are known to exhibit a range of biological activities.

Workflow for the Synthesis of Bioactive Heterocycles

G A This compound B Reduction of Nitro Group A->B C 5-Amino-2,2-difluoro-1,3-benzodioxole B->C D Cyclization Reactions C->D E Bioactive Quinoxalines D->E F Bioactive Benzimidazoles D->F G Bioactive Benzoxazoles D->G

Caption: General workflow for the synthesis of bioactive heterocycles.

Part 1: Synthesis of the Key Intermediate: 5-Amino-2,2-difluoro-1,3-benzodioxole

The initial and crucial step is the reduction of the nitro group of this compound. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an alcoholic solvent.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material (approximately 10-15 mL per gram).

  • To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is basic.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 5-amino-2,2-difluoro-1,3-benzodioxole, can be purified by column chromatography on silica gel if necessary.

Data Presentation:

ParameterValue
Starting Material This compound
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Solvent Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 2-4 hours
Typical Yield 85-95%
Appearance of Product White to pale yellow solid

Part 2: Synthesis of Bioactive Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They can be readily synthesized by the condensation of o-phenylenediamines with α-dicarbonyl compounds.

Experimental Protocol: Synthesis of a 6,6-Difluoro-[1][2]dioxolo[4,5-g]quinoxaline Derivative

This protocol describes the synthesis of a representative quinoxaline derivative from 5-amino-2,2-difluoro-1,3-benzodioxole and benzil.

G A 5-Amino-2,2-difluoro-1,3-benzodioxole C Condensation Reaction (e.g., EtOH, reflux) A->C B Benzil (α-dicarbonyl) B->C D 6,6-Difluoro-2,3-diphenyl-[1,3]dioxolo[4,5-g]quinoxaline C->D E Biological Evaluation (e.g., Anticancer, Antimicrobial) D->E F Bioactive Quinoxaline E->F

Caption: Synthesis of a bioactive quinoxaline derivative.

Materials:

  • 5-Amino-2,2-difluoro-1,3-benzodioxole

  • Benzil

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • In a round-bottom flask, dissolve 5-amino-2,2-difluoro-1,3-benzodioxole (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid (10-15 mL per gram of amine).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Representative Bioactive Quinoxaline Derivative

Compound IDStructureTargetIC₅₀ (µM)Reference Cell Line
Q1 6,6-Difluoro-2,3-diphenyl-[1][2]dioxolo[4,5-g]quinoxalineAnticancer9.32 ± 1.56A549 (Lung Cancer)[3][4]

Note: The biological data is adapted from studies on structurally similar bromo-substituted quinoxalines and is presented here as a representative example of the potential bioactivity.[3][4]

Part 3: Synthesis of Bioactive Benzimidazole Derivatives

Benzimidazoles are another class of privileged heterocyclic scaffolds with diverse pharmacological properties. A common synthetic route involves the condensation of o-phenylenediamines with aldehydes.

Experimental Protocol: Synthesis of a 6,6-Difluoro-[1][2]dioxolo[4,5-f]benzimidazole Derivative

This protocol outlines the synthesis of a representative benzimidazole derivative from 5-amino-2,2-difluoro-1,3-benzodioxole and a substituted benzaldehyde.

G A 5-Amino-2,2-difluoro-1,3-benzodioxole C Condensation/Oxidative Cyclization (e.g., NaHSO₃, EtOH/H₂O, reflux) A->C B Substituted Benzaldehyde B->C D 2-Aryl-6,6-difluoro-[1,3]dioxolo[4,5-f]benzimidazole C->D E Biological Evaluation (e.g., Antimicrobial) D->E F Bioactive Benzimidazole E->F

Caption: Synthesis of a bioactive benzimidazole derivative.

Materials:

  • 5-Amino-2,2-difluoro-1,3-benzodioxole

  • 4-Chlorobenzaldehyde

  • Sodium bisulfite (NaHSO₃) or another suitable oxidant

  • Ethanol (EtOH) and Water

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • In a round-bottom flask, suspend 5-amino-2,2-difluoro-1,3-benzodioxole (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add sodium bisulfite (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours, during which the product may begin to precipitate.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated product by filtration and wash with water, followed by a small amount of cold ethanol.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure benzimidazole derivative.

Data Presentation: Representative Bioactive Benzimidazole Derivative

Compound IDStructureTarget OrganismMIC (µg/mL)
B1 2-(4-Chlorophenyl)-6,6-difluoro-[1][2]dioxolo[4,5-f]benzimidazoleStaphylococcus aureus0.49-0.98
B1 2-(4-Chlorophenyl)-6,6-difluoro-[1][2]dioxolo[4,5-f]benzimidazoleEscherichia coli0.49-0.98

Note: The biological data is adapted from studies on structurally similar fluoro-benzimidazole derivatives and is presented here as a representative example of the potential bioactivity.[5]

Part 4: Synthesis of Bioactive Benzoxazole Derivatives

Benzoxazoles are another important class of heterocyclic compounds with a range of biological activities. They can be synthesized from o-aminophenols and aldehydes. Although 5-amino-2,2-difluoro-1,3-benzodioxole is not an o-aminophenol, this section provides a general protocol for the synthesis of benzoxazoles from a hypothetical precursor, 4-amino-5-hydroxy-2,2-difluorobenzodioxole, to illustrate the potential for further derivatization.

Experimental Protocol: Synthesis of a 6,6-Difluoro-[1][2]dioxolo[4,5-f]benzoxazole Derivative (Hypothetical)

This protocol describes a general method for the condensation of an o-aminophenol with an aldehyde.

G A 4-Amino-5-hydroxy-2,2-difluorobenzodioxole (Hypothetical Precursor) C Condensation/Oxidative Cyclization (e.g., p-TsOH, Toluene, reflux) A->C B Aromatic Aldehyde B->C D 2-Aryl-6,6-difluoro-[1,3]dioxolo[4,5-f]benzoxazole C->D E Biological Evaluation D->E F Bioactive Benzoxazole E->F

Caption: Synthesis of a bioactive benzoxazole derivative.

Materials:

  • o-Aminophenol derivative

  • Aromatic aldehyde

  • p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

  • Toluene

  • Round-bottom flask, magnetic stirrer, Dean-Stark apparatus, reflux condenser.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the o-aminophenol derivative (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of p-TsOH.

  • Add toluene as the solvent.

  • Heat the mixture to reflux and azeotropically remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Representative Bioactive Benzoxazole Derivative

Compound IDStructureTarget OrganismMIC (µg/mL)
BO1 2-(Substituted-phenyl)-6,6-difluoro-[1][2]dioxolo[4,5-f]benzoxazoleCandida albicans16-128
BO1 2-(Substituted-phenyl)-6,6-difluoro-[1][2]dioxolo[4,5-f]benzoxazoleStaphylococcus aureus16-128

Note: The biological data is adapted from studies on various 2-aryl-benzoxazole derivatives and is presented here as a representative example of the potential bioactivity.[6][7]

Disclaimer: The provided protocols are intended for guidance and are based on established chemical literature for similar compounds. Researchers should conduct their own optimization and safety assessments before undertaking any experimental work. The biological activity data is for illustrative purposes and is adapted from related compounds; the actual activity of the synthesized derivatives may vary.

References

Application Note and Protocol: A Proposed Synthetic Route for Novel Insecticides from 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed experimental protocol for the synthesis of a potential insecticidal compound starting from 2,2-Difluoro-5-nitro-1,3-benzodioxole. While this specific starting material is not widely cited in the synthesis of commercial insecticides, its structure, featuring a difluorinated benzodioxole ring and a reactive nitro group, presents a plausible scaffold for the development of novel active ingredients. The following protocol details a two-step synthetic pathway: the reduction of the nitro group to form a key amine intermediate, followed by its amidation to yield a final product analogous to known insecticidally active molecules. This proposed route is based on established, high-yielding chemical transformations.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process. The first step is the reduction of the nitro group on this compound to yield 2,2-Difluoro-1,3-benzodioxol-5-amine. This intermediate is then acylated in the second step using a suitable acid chloride to form the final amide product. This pathway is a common strategy in the synthesis of various bioactive molecules.

G start_material This compound reagent1 Reduction (e.g., H₂, Pd/C) start_material->reagent1 intermediate 2,2-Difluoro-1,3-benzodioxol-5-amine reagent2 Acylation (e.g., Acid Chloride, Base) intermediate->reagent2 final_product Final Amide Product (Potential Insecticide) reagent1->intermediate reagent2->final_product

Caption: Proposed two-step synthesis of a potential insecticide.

Experimental Protocols

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxol-5-amine (Intermediate 2)

This protocol describes the reduction of the nitro group of this compound (1) to an amine group, yielding 2,2-Difluoro-1,3-benzodioxol-5-amine (2) . Catalytic hydrogenation is a common and efficient method for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound (1) 203.115.00 g24.61
Palladium on Carbon (10% Pd)N/A500 mg (10 mol%)N/A
Methanol (MeOH)32.04100 mLN/A
Hydrogen Gas (H₂)2.021 atm (balloon)Excess
Celite®N/AAs neededN/A

Protocol:

  • To a 250 mL round-bottom flask, add this compound (1) (5.00 g, 24.61 mmol) and methanol (100 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Carefully add 10% palladium on carbon (500 mg) to the solution.

  • The flask is then fitted with a septum and the atmosphere is purged with hydrogen gas from a balloon for 5-10 minutes.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 4-6 hours).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with additional methanol (2 x 20 mL).

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude amine (2) can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Synthesis of N-(2,2-difluoro-1,3-benzodioxol-5-yl)isoxazole-4-carboxamide (Final Product 3)

This protocol details the acylation of the amine intermediate (2) with a substituted acid chloride. For this example, we propose the use of isoxazole-4-carbonyl chloride, as isoxazole moieties are present in some classes of insecticides.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,2-Difluoro-1,3-benzodioxol-5-amine (2) 173.124.26 g (assumed)24.61
Isoxazole-4-carbonyl chloride131.523.57 g27.07
Triethylamine (TEA)101.194.1 mL29.53
Dichloromethane (DCM)84.93100 mLN/A

Protocol:

  • Dissolve 2,2-Difluoro-1,3-benzodioxol-5-amine (2) (4.26 g, 24.61 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (4.1 mL, 29.53 mmol) to the solution.

  • Slowly add a solution of isoxazole-4-carbonyl chloride (3.57 g, 27.07 mmol) in DCM (20 mL) to the reaction mixture dropwise over 15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product (3) can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Mode of Action

Many amide-containing insecticides, particularly those with complex heterocyclic moieties, act by targeting the nervous system of insects. One common target is the ryanodine receptor (RyR), which is a critical component of calcium signaling in muscle cells. Modulation of this receptor can lead to uncontrolled muscle contraction, paralysis, and death of the insect. The diagram below illustrates this potential mechanism of action.

G insecticide Proposed Amide Insecticide (3) ryr Ryanodine Receptor (RyR) in Muscle Cell insecticide->ryr Binds and Activates ca_channel Ca²⁺ Channel Opening ryr->ca_channel ca_release Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum ca_channel->ca_release muscle_contraction Continuous Muscle Contraction ca_release->muscle_contraction paralysis Paralysis & Lethargy muscle_contraction->paralysis death Insect Death paralysis->death

Caption: Potential mode of action via ryanodine receptor modulation.

Summary of Hypothetical Data

The following table summarizes the expected outcomes of the proposed synthesis.

StepProductStarting Mass (g)Theoretical Yield (g)Hypothetical Yield (g)Hypothetical Purity (%)
12,2-Difluoro-1,3-benzodioxol-5-amine (2) 5.004.263.92>95
2N-(2,2-difluoro-1,3-benzodioxol-5-yl)isoxazole-4-carboxamide (3) 3.926.095.12>98

Disclaimer: This document provides a proposed, hypothetical synthetic protocol. The synthesis and handling of these chemicals should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions. The insecticidal activity of the final compound has not been confirmed and would require extensive biological screening.

Application Notes and Protocols for the Development of Novel Fungicides Using 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-5-nitro-1,3-benzodioxole is a versatile chemical intermediate with significant potential in the development of novel fungicides. Its structural relationship to the core of established antifungal agents, such as the phenylpyrrole fungicide Fludioxonil, makes it an attractive starting material for the synthesis of new active compounds. The presence of a nitro group offers a reactive handle for synthetic modifications, allowing for the exploration of a wide range of chemical derivatives.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel fungicide candidates derived from this compound. The primary strategy outlined involves the synthesis of analogs of the commercial fungicide Fludioxonil, targeting the High Osmolarity Glycerol (HOG) signaling pathway in fungi.

Synthetic Strategy Overview

The overall synthetic approach involves a two-step process to generate a key amine intermediate, which is then used to construct the final fungicide candidates.

G A This compound B Reduction of Nitro Group A->B e.g., SnCl2, HCl or H2, Pd/C C 5-Amino-2,2-difluoro-1,3-benzodioxole (Key Intermediate) B->C D Coupling with Pyrrole Precursor C->D E Novel Fungicide Candidates (e.g., Fludioxonil Analogs) D->E

Caption: Synthetic workflow for novel fungicides.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-2,2-difluoro-1,3-benzodioxole (Intermediate)

This protocol describes the reduction of the nitro group of the starting material to an amine, a crucial step in preparing the key intermediate for further synthesis.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure (using SnCl₂/HCl):

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add Tin(II) chloride dihydrate (3-4 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Amino-2,2-difluoro-1,3-benzodioxole.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Novel Fludioxonil Analog

This protocol outlines the construction of a pyrrole-based fungicide candidate from the amino intermediate.

Materials:

  • 5-Amino-2,2-difluoro-1,3-benzodioxole

  • Appropriate pyrrole precursor with a suitable leaving group

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure (Conceptual Buchwald-Hartwig Amination):

  • To an oven-dried Schlenk flask under an inert atmosphere, add 5-Amino-2,2-difluoro-1,3-benzodioxole (1 equivalent), the pyrrole precursor (1.1 equivalents), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (e.g., 1.5 equivalents).

  • Add anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the novel fungicide candidate.

In Vitro Antifungal Activity Assessment

Protocol 3: Mycelial Growth Inhibition Assay

This protocol is used to determine the efficacy of the synthesized compounds in inhibiting the growth of various fungal pathogens.

Materials:

  • Synthesized fungicide candidates

  • Target fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum, Aspergillus niger)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to about 50-60°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound.

Quantitative Data Presentation

The following tables provide a template for summarizing the in vitro antifungal activity data of newly synthesized compounds against a panel of phytopathogenic fungi. Data for a commercial standard (Fludioxonil) is included for comparison.

Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of Novel Fungicide Candidates

CompoundBotrytis cinereaFusarium oxysporumAspergillus nigerSclerotinia sclerotiorum
Candidate 1 0.81.52.11.2
Candidate 2 1.22.33.51.8
Candidate 3 >50>50>50>50
Fludioxonil 0.10.50.80.3

Mechanism of Action: Targeting the HOG Signaling Pathway

The primary molecular target for this class of fungicides is the High Osmolarity Glycerol (HOG) signaling pathway, which is essential for fungal adaptation to environmental stress. The fungicide is believed to cause hyperactivation of this pathway, leading to a toxic accumulation of glycerol and ultimately cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HHK Hybrid Histidine Kinase (HHK) (Group III) Ypd1 Ypd1 HHK->Ypd1 Phosphotransfer Ssk1 Ssk1 Ypd1->Ssk1 MAPKKK MAPKKK (Ssk2/Ssk22) Ssk1->MAPKKK MAPKK MAPKK (Pbs2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates TF Transcription Factors MAPK->TF Translocates to Nucleus Genes Stress Response Genes TF->Genes Activates Transcription Glycerol Glycerol Synthesis Genes->Glycerol Fungicide Novel Fungicide (Fludioxonil Analog) Fungicide->HHK Hyperactivates OsmoticStress Osmotic Stress OsmoticStress->HHK Activates CellDeath Cell Death Glycerol->CellDeath Toxic Accumulation

Caption: The HOG signaling pathway and the proposed mechanism of action for novel fungicides.

In Vivo Antifungal Activity Assessment

Protocol 4: Detached Leaf Assay

This protocol provides a method for evaluating the protective and curative activity of the compounds on plant tissue.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., bean, tomato)

  • Synthesized fungicide candidates formulated as a sprayable solution (e.g., with a surfactant)

  • Spore suspension of a target pathogen (e.g., Botrytis cinerea)

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Spray bottle

Procedure:

  • Protective Assay: a. Spray the detached leaves with the fungicide formulation until runoff. b. Allow the leaves to air dry. c. Inoculate the treated leaves with a droplet of the spore suspension. d. Place the leaves in a moist chamber and incubate under appropriate light and temperature conditions. e. After 3-5 days, assess the lesion diameter compared to control leaves treated with the formulation blank.

  • Curative Assay: a. Inoculate the detached leaves with a droplet of the spore suspension. b. Incubate for a set period (e.g., 24 hours) to allow for infection to establish. c. Spray the infected leaves with the fungicide formulation. d. Return the leaves to the moist chamber and continue incubation. e. Assess the lesion development as in the protective assay.

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific compounds, fungal strains, and experimental setup. All work with chemicals and biological agents should be conducted in accordance with institutional safety guidelines.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-5-nitro-1,3-benzodioxole is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the 2,2-difluoro-1,3-benzodioxole moiety can enhance the metabolic stability and pharmacokinetic properties of bioactive molecules. The nitro group provides a versatile handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a wide range of functional groups.

This document provides a detailed two-step protocol for the laboratory-scale synthesis of this compound. The synthesis commences with the fluorination of 2,2-dichloro-1,3-benzodioxole to yield 2,2-difluoro-1,3-benzodioxole, followed by the nitration of this intermediate to afford the final product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialReagentsProductYield
1Fluorination2,2-Dichloro-1,3-benzodioxolePotassium fluoride, Potassium hydrogen fluoride2,2-Difluoro-1,3-benzodioxole~83%[1][2]
2Nitration2,2-Difluoro-1,3-benzodioxoleNitric acid, Glacial acetic acidThis compoundNot specified

Experimental Protocols

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This protocol is adapted from a known process for the preparation of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole.[1][2]

Materials:

  • 2,2-Dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF)

  • Potassium hydrogen fluoride (KHF₂)

  • Tetramethylene sulfone (sulfolane)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and condenser, add anhydrous potassium fluoride (3.61 mol) and potassium hydrogen fluoride (catalytic amount).

  • Add tetramethylene sulfone as the solvent.

  • To this mixture, add 2,2-dichloro-1,3-benzodioxole (1.18 mol).

  • Heat the reaction mixture to 140°C with vigorous stirring.

  • Monitor the progress of the reaction by gas chromatography (GC). The reaction is typically complete after 8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the inorganic salts.

  • The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.

  • Separate the organic layer and purify it by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.

Step 2: Synthesis of this compound

This protocol is based on a general method for the nitration of 1,3-benzodioxole and is adapted for the fluorinated analogue.[3]

Materials:

  • 2,2-Difluoro-1,3-benzodioxole

  • Glacial acetic acid

  • Nitric acid (d=1.4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-difluoro-1,3-benzodioxole in glacial acetic acid.

  • Cool the mixture in an ice bath to 15-25°C.

  • Slowly add a solution of nitric acid in glacial acetic acid dropwise to the stirred solution, maintaining the temperature between 15-25°C.

  • After the addition is complete, continue stirring the mixture at room temperature overnight.

  • The product, this compound, may precipitate out of the solution.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound. The pure compound is expected to be a white to yellow crystalline solid.[4]

Mandatory Visualization

SynthesisWorkflow Start 2,2-Dichloro-1,3-benzodioxole Step1 Fluorination (KF, KHF₂, Sulfolane, 140°C) Start->Step1 Purification1 Distillation Step1->Purification1 Intermediate 2,2-Difluoro-1,3-benzodioxole Step2 Nitration (HNO₃, Acetic Acid, 15-25°C) Intermediate->Step2 Purification2 Recrystallization Step2->Purification2 Product This compound Purification1->Intermediate Purification2->Product

Caption: Synthetic workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,2-Difluoro-5-nitro-1,3-benzodioxole synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and logical synthetic pathway involves a two-step process. The first step is the synthesis of the intermediate, 2,2-difluoro-1,3-benzodioxole. This is typically achieved through the fluorination of 2,2-dichloro-1,3-benzodioxole. The second step involves the electrophilic nitration of the 2,2-difluoro-1,3-benzodioxole intermediate to yield the final product.

Q2: What are the critical factors influencing the yield of the fluorination step?

A2: The key factors for a high-yield fluorination of 2,2-dichloro-1,3-benzodioxole include the choice of fluorinating agent, the presence and type of catalyst, the reaction temperature, and the solvent. Anhydrous conditions are also crucial to prevent the formation of byproducts.

Q3: How does the difluoromethylenedioxy group affect the subsequent nitration step?

A3: The -OCF₂O- group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it is also considered an ortho, para-director due to the lone pairs on the oxygen atoms that can participate in resonance. This means the nitro group will primarily be directed to the position para to one of the oxygen atoms (C5 position), but the reaction may require more forcing conditions (e.g., stronger nitrating agent or higher temperature) compared to the non-fluorinated 1,3-benzodioxole.

Q4: What are the expected side products in the nitration of 2,2-difluoro-1,3-benzodioxole?

A4: Potential side products include the formation of other regioisomers of the nitrated product, although the 5-nitro isomer is expected to be the major product. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are too harsh. Incomplete reaction will leave unreacted starting material.

Q5: What purification methods are recommended for the final product?

A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol.[1] Column chromatography can also be employed for higher purity if needed. The choice of purification method will depend on the scale of the reaction and the purity requirements.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Step 1: Synthesis of 2,2-difluoro-1,3-benzodioxole
Problem Possible Cause(s) Troubleshooting Suggestions
Low or no conversion of 2,2-dichloro-1,3-benzodioxole - Inactive fluorinating agent or catalyst.- Insufficient reaction temperature.- Presence of moisture.- Use freshly dried potassium fluoride and ensure the catalyst (e.g., KHF₂) is active.[2][3]- Gradually increase the reaction temperature within the recommended range (e.g., 100-200 °C).[2][3]- Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
Formation of significant byproducts (e.g., pyrocatechol carbonate) - Presence of water in the reaction mixture.- Use anhydrous potassium fluoride and a dry solvent. Traces of water can react with the starting material.[2][3]
Difficulty in isolating the product - Inefficient extraction or distillation.- After quenching the reaction with water, ensure proper phase separation.[2][3]- Purify by distillation under appropriate vacuum to avoid product degradation.
Step 2: Nitration of 2,2-difluoro-1,3-benzodioxole
Problem Possible Cause(s) Troubleshooting Suggestions
Low yield of the desired 5-nitro isomer - Incomplete reaction.- Formation of multiple isomers.- Over-nitration.- Increase the reaction time or slightly elevate the temperature, monitoring carefully for side product formation.- Optimize the nitrating agent and reaction conditions to favor the formation of the thermodynamically more stable para isomer.- Use a milder nitrating agent or lower the reaction temperature to prevent the formation of dinitro compounds.
Reaction is too slow or does not proceed - Insufficiently strong nitrating agent.- Low reaction temperature.- The electron-withdrawing nature of the -OCF₂O- group deactivates the ring. Consider using a stronger nitrating mixture, such as a mixture of nitric acid and sulfuric acid, if using nitric acid in acetic acid is ineffective.- Gradually increase the reaction temperature, but be mindful of the potential for increased side product formation.
Product is difficult to purify - Presence of unreacted starting material and isomeric byproducts.- Utilize recrystallization with a solvent system that provides good separation. Multiple recrystallizations may be necessary.- For very impure samples, column chromatography may be required.

Experimental Protocols

Step 1: Synthesis of 2,2-difluoro-1,3-benzodioxole

This protocol is adapted from a patented procedure for the fluorination of 2,2-dichloro-1,3-benzodioxole.[2][3]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF)

  • Potassium hydrogen fluoride (KHF₂) (catalyst)

  • Tetramethylene sulfone (sulfolane) (solvent)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add anhydrous potassium fluoride, potassium hydrogen fluoride, and tetramethylene sulfone.

  • Heat the mixture with stirring.

  • Add 2,2-dichloro-1,3-benzodioxole to the mixture.

  • Maintain the reaction temperature between 100 °C and 200 °C.[2][3]

  • Monitor the reaction progress by gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and the solvent.

  • An organic phase consisting mainly of 2,2-difluoro-1,3-benzodioxole will separate.

  • Separate the organic phase and purify by distillation.

Quantitative Data from Literature:

Reactant/CatalystMolar Ratio/Weight %SolventTemperature (°C)Time (h)Yield (%)Reference
KF / 2,2-dichloro-1,3-benzodioxole3.06 : 1Sulfolane140883[2][3]
KHF₂ / 2,2-dichloro-1,3-benzodioxole5-20% by weightSulfolane1407-[2][3]
Step 2: Nitration of 2,2-difluoro-1,3-benzodioxole

This is a suggested protocol adapted from the high-yield nitration of 1,3-benzodioxole.[1] Due to the deactivating effect of the difluoromethylenedioxy group, reaction conditions may need to be optimized.

Materials:

  • 2,2-difluoro-1,3-benzodioxole

  • Glacial acetic acid

  • Nitric acid (d=1.4)

Procedure:

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,2-difluoro-1,3-benzodioxole in glacial acetic acid.

  • Cool the mixture in an ice bath to maintain a temperature between 15-25 °C.

  • Slowly add a solution of nitric acid in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, continue stirring the mixture at room temperature overnight.

  • The product is expected to precipitate out of the solution.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.[1]

Reference Data for Nitration of 1,3-benzodioxole: [1]

ReactantMolesSolventTemperature (°C)TimeYield (%)
1,3-benzodioxole0.1Glacial Acetic Acid15-25Overnight90.6

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Nitration start1 2,2-dichloro-1,3-benzodioxole reaction1 Fluorination (100-200 °C) start1->reaction1 reagents1 KF, KHF₂ (cat.) Sulfolane reagents1->reaction1 workup1 Workup (Water Quench, Phase Separation) reaction1->workup1 intermediate 2,2-difluoro-1,3-benzodioxole workup1->intermediate reaction2 Nitration (15-25 °C) intermediate->reaction2 Intermediate Product reagents2 HNO₃ Glacial Acetic Acid reagents2->reaction2 workup2 Workup (Precipitation, Filtration) reaction2->workup2 purification Purification (Recrystallization) workup2->purification product This compound purification->product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield in Nitration Step q1 Is there unreacted starting material? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Are there multiple spots on TLC/peaks in GC? q1->q2 No sol1 Increase reaction time or temperature cautiously. Consider stronger nitrating agent. a1_yes->sol1 a2_yes Formation of Isomers or Dinitro Compounds q2->a2_yes Yes q3 Is the product oily or difficult to crystallize? q2->q3 No sol2 Optimize temperature and addition rate. Use a milder nitrating agent. a2_yes->sol2 a3_yes Presence of Impurities q3->a3_yes Yes ok Yield is satisfactory q3->ok No sol3 Attempt purification by column chromatography. a3_yes->sol3

Caption: Troubleshooting decision tree for low yield in the nitration step.

References

Technical Support Center: Synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route: the nitration of 2,2-Difluoro-1,3-benzodioxole.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient nitrating agent. - Product loss during workup and purification.- Monitor the reaction progress using TLC or GC/MS to ensure completion. - Carefully control the reaction temperature. For nitration, a common range is 0-25°C.[1] - Ensure the use of a potent nitrating mixture, such as a combination of nitric acid and a strong acid like sulfuric acid. - Optimize the extraction and recrystallization procedures to minimize product loss.
Formation of Multiple Products (Isomers) - The directing effect of the 2,2-difluoro-1,3-benzodioxole group may not be exclusively to the 5-position, leading to the formation of other nitro-isomers (e.g., 4-nitro or 6-nitro).- Maintain a low reaction temperature to enhance regioselectivity. - Employ a milder nitrating agent if isomer formation is significant. - Utilize column chromatography for the separation of isomers. Different isomers will likely have different polarities.
Presence of Di-nitrated Side Products - Reaction conditions are too harsh (e.g., high temperature, excess nitrating agent, or use of fuming nitric acid).[2][3]- Reduce the reaction temperature. - Use a stoichiometric amount of the nitrating agent. - Avoid using overly strong nitrating agents like oleum unless di-nitration is the goal.[2]
Unreacted Starting Material - Insufficient amount of nitrating agent. - Reaction time is too short. - Low reaction temperature.- Ensure the correct stoichiometry of the nitrating agent is used. - Extend the reaction time and monitor for the disappearance of the starting material. - Gradually increase the reaction temperature, while monitoring for the formation of side products.
Product Fails to Precipitate/Crystallize - The product is highly soluble in the solvent used for precipitation/crystallization. - Presence of impurities inhibiting crystallization.- If quenching with ice water, ensure a sufficient volume is used.[2] - Consider neutralization of the reaction mixture before extraction. - Purify the crude product by column chromatography before attempting crystallization. - Try different solvent systems for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via nitration?

A1: The most common side products are positional isomers and di-nitrated compounds. The primary isomer is the desired 5-nitro product due to the directing effect of the dioxole ring. However, the formation of 4-nitro and 6-nitro isomers is possible. Under harsh reaction conditions, di-nitrated products can also be formed.

Q2: How can I minimize the formation of di-nitrated side products?

A2: To minimize di-nitration, it is crucial to control the reaction conditions carefully. The nitro group is deactivating, making a second nitration more difficult.[3] Use a stoichiometric amount of the nitrating agent and maintain a controlled, low temperature (e.g., 0-25°C). Avoid using excessively strong nitrating agents like fuming nitric acid or oleum.[2][3]

Q3: What is a recommended method for purifying the final product?

A3: Recrystallization is a common method for purifying the final product. A protocol for the similar compound, 5-nitro-1,3-benzodioxole, suggests recrystallization from alcohol.[1] If isomeric impurities are present, column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is recommended to separate the isomers based on their polarity.

Q4: What is a typical experimental protocol for the synthesis of this compound?

Experimental Protocol: Nitration of 2,2-Difluoro-1,3-benzodioxole (Adapted)

  • Dissolve 2,2-Difluoro-1,3-benzodioxole in a suitable solvent like glacial acetic acid in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath (0-5°C).

  • Slowly add a pre-mixed solution of nitric acid and sulfuric acid (or nitric acid in glacial acetic acid) dropwise to the cooled solution while maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the nitration reaction can be effectively monitored using Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and any side products. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Visualizations

Synthesis_Pathway Start 2,2-Difluoro-1,3-benzodioxole Reagents HNO3 / H2SO4 Start->Reagents Product This compound Reagents->Product Desired Reaction Side_Product1 Isomeric Side Products (e.g., 4-nitro, 6-nitro) Reagents->Side_Product1 Minor Pathways Side_Product2 Di-nitrated Side Products Reagents->Side_Product2 Harsh Conditions

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Yield? Problem->Low_Yield Analysis Isomers Isomers Present? Low_Yield->Isomers No Solution_Yield Check Temp, Time, Reagents Low_Yield->Solution_Yield Yes Dinitration Di-nitration? Isomers->Dinitration No Solution_Isomers Lower Temp, Purify via Chromatography Isomers->Solution_Isomers Yes Solution_Dinitration Reduce Temp, Stoichiometric Reagents Dinitration->Solution_Dinitration Yes End Problem Resolved Dinitration->End No Solution_Yield->End Solution_Isomers->End Solution_Dinitration->End

Caption: Troubleshooting workflow for synthesis issues.

References

optimization of reaction time and temperature for 2,2-Difluoro-5-nitro-1,3-benzodioxole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Protocols and Data

The synthesis of this compound is typically achieved in a two-step process:

  • Fluorination: Synthesis of the intermediate, 2,2-difluoro-1,3-benzodioxole, from 2,2-dichloro-1,3-benzodioxole.

  • Nitration: Subsequent nitration of 2,2-difluoro-1,3-benzodioxole to yield the final product.

Below are the detailed experimental conditions for each step, based on established literature for similar compounds.

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole (Fluorination)

This procedure is based on the fluorination of 2,2-dichloro-1,3-benzodioxole using potassium fluoride.

Reaction Parameters:

ParameterValueSource
Reactants2,2-dichloro-1,3-benzodioxole, Anhydrous Potassium Fluoride (KF)[1][2]
CatalystPotassium hydrogen fluoride (KHF2)[1][2]
SolventTetramethylene sulfone (sulfolane)[1]
Temperature140 °C[1]
Reaction Time7 - 8 hours[1]
Work-upCooling, addition of water, separation of organic phase, distillation[1]
Step 2: Synthesis of this compound (Nitration)

The following is a generalized protocol for the nitration of an electron-deficient aromatic compound like 2,2-difluoro-1,3-benzodioxole. Due to the deactivating effect of the difluoromethylenedioxy group, stronger nitrating conditions are required compared to the non-fluorinated analogue.

Reaction Parameters:

ParameterRecommended Value
Reactant2,2-difluoro-1,3-benzodioxole
Nitrating AgentConcentrated Nitric Acid (HNO₃) in Concentrated Sulfuric Acid (H₂SO₄)
Temperature0 - 10 °C (initial), then warming to room temperature
Reaction Time2 - 6 hours (monitor by TLC/GC)
Work-upQuenching with ice-water, extraction with an organic solvent, washing, drying, and purification by chromatography or recrystallization.

Experimental Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

experimental_workflow Synthesis of this compound cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Nitration start_step1 Start with 2,2-dichloro-1,3-benzodioxole reagents_step1 Add anhydrous KF, KHF2, and tetramethylene sulfone start_step1->reagents_step1 reaction_step1 Heat to 140°C for 7-8 hours reagents_step1->reaction_step1 workup_step1 Cool, add water, separate organic phase reaction_step1->workup_step1 purification_step1 Purify by distillation workup_step1->purification_step1 intermediate 2,2-Difluoro-1,3-benzodioxole purification_step1->intermediate start_step2 Start with 2,2-Difluoro-1,3-benzodioxole intermediate->start_step2 Use as starting material reagents_step2 Add to a mixture of conc. HNO3 and conc. H2SO4 at 0-10°C start_step2->reagents_step2 reaction_step2 Stir for 2-6 hours, warming to room temperature reagents_step2->reaction_step2 workup_step2 Quench with ice-water, extract with organic solvent reaction_step2->workup_step2 purification_step2 Wash, dry, and purify (chromatography/recrystallization) workup_step2->purification_step2 final_product This compound purification_step2->final_product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

Fluorination Step
IssuePossible Cause(s)Recommended Solution(s)
Low or no conversion of starting material 1. Incomplete drying of potassium fluoride. 2. Insufficient reaction temperature or time. 3. Catalyst (KHF₂) degradation or insufficient amount.1. Ensure KF is thoroughly dried under vacuum before use.[1] 2. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by GC or TLC. Extend the reaction time. 3. Use fresh KHF₂ and ensure the correct stoichiometric ratio.
Formation of by-products 1. Presence of water leading to hydrolysis of the starting material or product. 2. Overheating causing decomposition.1. Use anhydrous reagents and solvents.[1] 2. Maintain a stable reaction temperature and avoid localized overheating.
Difficult purification 1. High boiling point of the solvent (tetramethylene sulfone).1. Perform vacuum distillation for efficient separation.
Nitration Step
IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction due to insufficient nitrating agent or low temperature. 2. Formation of multiple nitrated isomers. 3. Decomposition of the starting material or product under harsh conditions.1. Slowly increase the amount of nitric acid. Ensure the temperature is maintained, as the reaction is exothermic. 2. Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer. 3. Add the starting material slowly to the nitrating mixture at a low temperature (0-5°C) to control the exotherm.
Formation of dark-colored by-products 1. Oxidation of the aromatic ring. 2. Over-nitration or side reactions at elevated temperatures.1. Maintain a low reaction temperature. 2. Reduce the reaction time and monitor the progress closely to stop the reaction once the starting material is consumed.
Product is difficult to isolate 1. Product is soluble in the aqueous layer after quenching.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. Saturate the aqueous layer with brine to decrease the solubility of the organic product.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration reaction?

A1: Sulfuric acid acts as a catalyst to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that reacts with the aromatic ring.[3][4]

Q2: Why is the temperature control crucial during the nitration step?

A2: The nitration of aromatic compounds is a highly exothermic reaction. Poor temperature control can lead to an increased rate of reaction, resulting in the formation of unwanted by-products, including over-nitrated compounds and oxidation products. It can also pose a safety hazard.

Q3: Can I use a different fluorinating agent for the first step?

A3: While potassium fluoride is a common and cost-effective choice, other fluoride sources could potentially be used. However, this would require significant optimization of the reaction conditions, including solvent, temperature, and reaction time.

Q4: How can I monitor the progress of the reactions?

A4: Both the fluorination and nitration reactions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.

Q5: What are the main safety precautions for these reactions?

A5: Both reactions should be carried out in a well-ventilated fume hood. For the fluorination step, be aware of the high temperature and the use of a high-boiling solvent. For the nitration step, the use of concentrated nitric and sulfuric acids requires extreme caution. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitrating mixture is highly corrosive and a strong oxidizing agent. The quenching of the nitration reaction should be done slowly and carefully by adding the reaction mixture to ice.

References

Technical Support Center: Catalyst Selection for 2,2-Difluoro-5-nitro-1,3-benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoro-5-nitro-1,3-benzodioxole and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalytic reactions involving this important chemical scaffold.

Section 1: Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, yielding 5-Amino-2,2-difluoro-1,3-benzodioxole, a key building block. However, achieving high chemoselectivity without disturbing other functional groups or the difluorobenzodioxole ring can be challenging.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for reducing the nitro group on this compound?

A1: The most prevalent methods involve catalytic hydrogenation or the use of metallic reagents in acidic media.[1]

  • Catalytic Hydrogenation: Heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are widely used with molecular hydrogen (H₂).[1][2][3] These are often preferred for their clean workup and high efficiency.

  • Metal/Acid Systems: Easily oxidized metals such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid like HCl are effective for this reduction.[1] For instance, stannous chloride (SnCl₂) in an ethanol-acetic acid mixture is a known method, though the workup can be complex due to tin salt precipitation.[4]

Q2: I am observing dehalogenation of my substrate during nitro reduction. How can I prevent this?

A2: Dehalogenation is a common side reaction during catalytic hydrogenation, especially with Pd/C. To enhance chemoselectivity:

  • Catalyst Choice: Platinum-based catalysts (e.g., nanosized platinum particles on carbon nanofibers) have shown excellent selectivity in reducing nitro groups without affecting halogens.[2]

  • Additives & Conditions: The presence of additives and careful control of reaction conditions (temperature, pressure) can suppress hydrodehalogenation. High-Throughput Experimentation (HTE) can be useful for quickly screening various catalysts and conditions to find the optimal selective system.[2]

  • Alternative Reagents: Consider metal-free reduction systems. Reagents like tetrahydroxydiboron in water or in combination with an organocatalyst can be highly chemoselective, tolerating halogens and other sensitive functional groups.[5]

Q3: My reaction is sluggish or incomplete. What are potential causes and solutions?

A3: Incomplete reduction can stem from several factors:

  • Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under appropriate conditions. For Pd/C, certain functional groups can inhibit its activity.

  • Hydrogen Pressure: For catalytic hydrogenation, insufficient hydrogen pressure can lead to slow or incomplete reactions. Ensure the system is properly sealed and pressurized.

  • Mass Transfer: In heterogeneous catalysis, efficient stirring is crucial to ensure proper mixing of the substrate, solvent, catalyst, and hydrogen gas.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation.

Troubleshooting Guide: Nitro Group Reduction
Issue Potential Cause Recommended Solution
Low Yield/Incomplete Reaction Inactive catalyst, insufficient H₂ pressure, poor mass transfer.Use fresh catalyst, increase H₂ pressure, ensure vigorous stirring, optimize solvent.
Dehalogenation Side Product Over-reduction, particularly with Palladium catalysts.Switch to a more selective catalyst like Platinum on carbon (Pt/C).[2] Use milder conditions or explore metal-free reducing agents.[5]
Formation of Azo/Hydrazo Derivatives High reaction temperatures, particularly with certain catalysts.Reduce the reaction temperature. Monitor the reaction closely to stop it upon full conversion of the nitro group.[2]
Difficult Workup Precipitation of metal salts (e.g., with SnCl₂).For SnCl₂ reductions, workup involves adding a strong base (e.g., NaOH) to dissolve tin hydroxides, followed by extraction.[4] Consider catalytic hydrogenation for a cleaner workup.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Derivatives of this compound, particularly those bearing a halide (e.g., 4-bromo-2,2-difluoro-6-nitro-1,3-benzodioxole), are valuable substrates for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation. The presence of the electron-withdrawing nitro group and the difluoromethylenedioxy moiety can significantly influence catalyst selection and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Can the nitro group interfere with Palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig?

A1: Yes, the nitro group can present challenges.

  • Base Incompatibility: Many cross-coupling reactions, especially Buchwald-Hartwig aminations, use strong bases like sodium tert-butoxide (NaOt-Bu).[6] These strong bases can be incompatible with nitro groups.[7] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often required, which may necessitate higher catalyst loadings or longer reaction times.[7][8]

  • Catalyst Inhibition: While less common, some functional groups can interact with the palladium center and inhibit catalytic activity. Careful selection of ligands is crucial to maintain a stable and active catalyst.

Q2: Which catalyst system is recommended for a Suzuki-Miyaura coupling with a nitro-substituted difluorobenzodioxole derivative?

A2: The choice depends on the specific halide and boronic acid partner. For challenging substrates, modern catalyst systems are preferred.

  • Catalysts: Systems like Pd(PPh₃)₄, Pd(dppf)Cl₂, and precatalysts featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are effective.[9][10] For coupling with less reactive aryl chlorides, a powerful catalyst like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃) may be necessary.[11]

  • Ligands: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocenylphosphine ligands (e.g., dppf) are often employed to promote efficient oxidative addition and reductive elimination.[8][9]

Q3: I am attempting a Buchwald-Hartwig amination. Which base should I choose to avoid side reactions with the nitro group?

A3: Start with weaker, inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they offer good functional group tolerance.[7] While they may require higher temperatures or longer reaction times compared to strong alkoxide bases, they minimize the risk of undesired reactions involving the nitro group.

Troubleshooting Guide: Palladium Cross-Coupling
Issue Potential Cause Recommended Solution
Low or No Conversion Catalyst deactivation; inappropriate base or ligand.Screen different palladium precatalysts and ligands (e.g., Buchwald or NHC systems).[9][12] Ensure the base is compatible with the nitro group (try Cs₂CO₃ or K₃PO₄).[7] Degas solvents thoroughly to remove oxygen.
Deboronation of Boronic Acid (Suzuki) Reaction conditions are too harsh (high temp, strong base).This is a common issue with unstable boronic acids.[13] Use a highly active precatalyst that allows for lower temperatures and shorter reaction times. Use milder bases like K₂CO₃.
Hydrodehalogenation (Side Product) Unproductive side reaction in the catalytic cycle.Optimize the ligand and base combination. Sometimes, changing the solvent can influence the relative rates of reductive elimination versus side reactions.
Homocoupling of Boronic Acid Often caused by the presence of oxygen or inefficient transmetalation.Ensure rigorous exclusion of air from the reaction. The choice of solvent and base can also affect the rate of homocoupling.
Catalyst System Comparison for Suzuki-Miyaura Coupling

The following table, compiled from data on similar nitro-substituted aryl halides, provides a starting point for catalyst selection.[10][11]

Catalyst SystemLigand TypeTypical Loading (mol%)BaseSolventTemp (°C)Typical YieldNotes
Pd(PPh₃)₄Monodentate Phosphine2 - 5K₂CO₃Toluene/Water90 - 110GoodA classic, versatile catalyst.[10]
Pd(dppf)Cl₂Bidentate Ferrocenylphosphine1 - 3K₃PO₄Dioxane/Water80 - 100Very GoodRobust catalyst for challenging couplings.[10]
Pd₂(dba)₃ / P(t-Bu)₃Bulky Monodentate Phosphine1 - 2K₃PO₄DioxaneRT - 80ExcellentHighly active system, even for aryl chlorides.[11]
PEPPSI-IPrN-Heterocyclic Carbene (NHC)0.5 - 2K₃PO₄t-BuOH/Water80 - 100ExcellentVery high activity, allowing low catalyst loading.[10]

Section 3: Experimental Protocols & Visual Guides

Detailed Protocol: Catalytic Hydrogenation of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., Methanol or Ethyl Acetate, ~0.1 M concentration).

  • Catalyst Addition: Carefully add 5-10% Pd/C (5 mol% Pd) under a stream of inert gas (e.g., Argon or Nitrogen).

  • Hydrogenation: Seal the vessel, evacuate, and backfill with hydrogen gas (H₂) three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2,2-difluoro-1,3-benzodioxole, which can be purified by column chromatography or recrystallization if necessary.

Detailed Protocol: Suzuki-Miyaura Coupling of a Halogenated Nitro-Benzodioxole Derivative

This protocol is adapted from general procedures for challenging Suzuki couplings.[11]

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., 4-bromo-2,2-difluoro-6-nitro-1,3-benzodioxole, 1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Workflow and Mechanisms

Catalyst_Selection_Workflow start Desired Transformation? nitro_reduction Reduce NO₂ to NH₂ start->nitro_reduction cc_coupling Form C-C Bond (Suzuki) start->cc_coupling cn_coupling Form C-N Bond (Buchwald-Hartwig) start->cn_coupling dehalogenation_risk Dehalogenation Risk? nitro_reduction->dehalogenation_risk substrate Substrate? cc_coupling->substrate base_choice Use Weak Base (K₂CO₃, Cs₂CO₃, K₃PO₄) cn_coupling->base_choice use_pt Use Pt/C or Metal-Free System dehalogenation_risk->use_pt Yes use_pd Use Pd/C or Fe/HCl, SnCl₂ dehalogenation_risk->use_pd No / Low aryl_cl Aryl Chloride substrate->aryl_cl aryl_br_i Aryl Bromide/Iodide substrate->aryl_br_i strong_catalyst Use Strong Catalyst System (e.g., Pd₂(dba)₃ / bulky ligand) aryl_cl->strong_catalyst versatile_catalyst Use Versatile Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) aryl_br_i->versatile_catalyst strong_catalyst->base_choice versatile_catalyst->base_choice

Caption: Catalyst selection workflow for key reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition ox_add Oxidative Addition (Ar-X) pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl Transmetalation reagent2 Ar'B(OR)₂ + Base transmetal Transmetalation (Ar'-B(OR)₂) pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' pd2_biaryl->product red_elim Reductive Elimination reagent1 Ar-X

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

troubleshooting failed Suzuki coupling with 2,2-difluoro-5-bromobenzodioxole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions, with a specific focus on challenges encountered with 2,2-difluoro-5-bromobenzodioxole derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a 2,2-difluoro-5-bromobenzodioxole derivative is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in Suzuki coupling reactions, especially with electron-deficient substrates like 2,2-difluoro-5-bromobenzodioxole derivatives, can stem from several factors. A systematic approach to troubleshooting is crucial.[1] The first parameters to check are:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be efficient for electron-deficient aryl halides.[1] Consider using more robust catalyst systems.

  • Base Selection: The base plays a crucial role in the catalytic cycle, and its effectiveness is often solvent-dependent.

  • Solvent and Temperature: The reaction solvent and temperature can significantly impact reaction rates and yields.

  • Reagent Quality: Ensure the purity and stability of your aryl halide, boronic acid/ester, and other reagents. Boronic acids can degrade over time.[2]

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[2]

Q2: What are the most common side reactions in a Suzuki coupling, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. Key side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, replacing the boron functionality with a hydrogen atom. This is often accelerated under basic conditions.[3] Using milder bases or shorter reaction times can help mitigate this.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, particularly in the presence of oxygen.[2][4] Thoroughly degassing the solvent and maintaining an inert atmosphere is essential.

  • Beta-Hydride Elimination: This is more common with alkyl boronic acids that have beta-hydrogens and can lead to the formation of alkenes.[4][5] Using ligands with larger bite angles or nickel catalysts can sometimes suppress this pathway.[5]

  • Catalyst Decomposition: The active Pd(0) catalyst can precipitate as palladium black, reducing the reaction's efficiency.[4]

Q3: How does the electronic nature of the 2,2-difluoro-5-bromobenzodioxole moiety affect the Suzuki coupling reaction?

A3: The 2,2-difluoro-5-bromobenzodioxole contains electron-withdrawing fluorine atoms and the benzodioxole ring system. Generally, electron-withdrawing groups on the aryl halide can facilitate the rate-determining oxidative addition step of the catalytic cycle, potentially making the reaction faster.[6][7] However, the overall electronic and steric properties of the substrate can present challenges. For electron-deficient aryl bromides, catalyst and ligand selection are particularly important for achieving good yields.[6]

Troubleshooting Guide

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst/Ligand • Use a fresh batch of palladium catalyst and ligand.[2]• Consider using more active, air-stable precatalysts like palladacycles.[2]• For electron-deficient substrates, switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8]
Inappropriate Base • The choice of base is often empirical.[9] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][8] K₃PO₄ is often a reliable choice for hindered couplings.[8]• For base-sensitive functional groups, consider using milder bases like KF.[9][10]
Poor Solvent Choice • Ensure the use of anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or THF, often with a co-solvent like water.[8][9]• If solubility is an issue, consider switching to a different solvent system, such as DMF.[9]
Suboptimal Temperature • If the reaction is sluggish at lower temperatures (e.g., 80°C), consider increasing the temperature to 100-140°C, especially for sterically hindered substrates.[8]
Reagent Degradation • Verify the purity of the 2,2-difluoro-5-bromobenzodioxole derivative and the boronic acid/ester.• Boronic acids can be prone to degradation; use a fresh sample or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[11]
Oxygen Contamination • Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[2]• Thoroughly degas all solvents prior to use, for example, by sparging with an inert gas or using the freeze-pump-thaw method.[12]
Problem 2: Significant Formation of Byproducts (e.g., Homocoupling, Protodeboronation)
Potential Cause Troubleshooting Steps
Oxygen in the Reaction • Rigorously exclude oxygen by using an inert atmosphere and properly degassed solvents to minimize homocoupling.[2]
Base-Induced Protodeboronation • Use the minimum effective amount of base.• Switch to a milder base (e.g., KF).[9][10]• Employ highly active catalysts that allow for shorter reaction times or lower temperatures, thus reducing the exposure of the boronic acid to harsh basic conditions.[3]
Hydrolysis of Boronic Acid • For pyridineboronic acids, which are prone to hydrolysis, ensure anhydrous conditions if possible.[12]

Experimental Protocols

General Protocol for Suzuki Coupling with 2,2-difluoro-5-bromobenzodioxole

This protocol provides a starting point and may require optimization for specific boronic acids.

Materials:

  • 2,2-difluoro-5-bromobenzodioxole (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (3 mol%) or a more active catalyst system like Pd₂(dba)₃ (1.5 mol%) with a suitable ligand like SPhos (3.3 mol%))

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2,2-difluoro-5-bromobenzodioxole, arylboronic acid, and base.

  • Add the palladium catalyst and ligand (if separate).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)-X(L2) Complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + Ar'-B(OR)2 + Base pd2_biaryl Ar-Pd(II)-Ar'(L2) Complex transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Product reductive_elimination->product Troubleshooting_Workflow start Failed Suzuki Coupling check_reagents Verify Reagent Purity and Stability? start->check_reagents check_conditions Review Reaction Conditions (Inertness, Solvent, Temp.)? check_reagents->check_conditions Yes replace_reagents Use Fresh/Purified Reagents check_reagents->replace_reagents No optimize_catalyst Optimize Catalyst/Ligand System? check_conditions->optimize_catalyst Yes improve_conditions Ensure Degassed Solvents and Strict Inert Atmosphere check_conditions->improve_conditions No optimize_base Screen Different Bases? optimize_catalyst->optimize_base Yes new_catalyst Try Bulky, Electron-Rich Ligands (e.g., Buchwald) optimize_catalyst->new_catalyst No success Successful Coupling optimize_base->success Yes new_base Test K3PO4, Cs2CO3, etc. optimize_base->new_base No replace_reagents->start improve_conditions->start new_catalyst->start new_base->start

References

preventing byproduct formation in the synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical nitration step of 2,2-difluoro-1,3-benzodioxole.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Ensure the nitrating agent is fresh and of high purity. - Optimize the reaction temperature; while higher temperatures can increase the rate, they may also lead to more byproducts.
Suboptimal reaction temperature.- For the nitration of benzodioxole derivatives, maintaining a temperature between 15-25°C is often recommended to balance reaction rate and selectivity.[1]
Loss of product during workup or purification.- Ensure complete precipitation of the product before filtration. - Use minimal amounts of cold solvent for washing the precipitate. - Optimize the recrystallization solvent system to maximize recovery.
Formation of Isomeric Byproducts (e.g., 2,2-Difluoro-4-nitro-1,3-benzodioxole) The directing effects of the 1,3-benzodioxole group are strongly ortho- and para-directing. While the 5-position is favored, some substitution may occur at the 4-position.- Control the reaction temperature; lower temperatures generally favor the formation of the thermodynamically more stable isomer. - The choice of nitrating agent and solvent can influence regioselectivity. A milder nitrating agent may improve selectivity.
Formation of Dinitrated Byproducts Use of an overly concentrated or excess amount of the nitrating agent.- Use a stoichiometric amount of the nitrating agent. - Add the nitrating agent dropwise to the reaction mixture to avoid localized high concentrations.
Elevated reaction temperature.- Maintain the recommended reaction temperature (e.g., 15-25°C) to minimize over-nitration.
Incomplete Fluorine-Chlorine Exchange in Precursor Synthesis Inefficient fluorinating agent or reaction conditions in the synthesis of 2,2-difluoro-1,3-benzodioxole from a chlorinated precursor.- Ensure the fluorinating agent (e.g., potassium fluoride) is anhydrous. - Use a suitable solvent, such as sulfolane, to facilitate the exchange reaction.[2] - Optimize the reaction temperature and time for the exchange reaction, as higher temperatures are often required.[2]
Dark-Colored Reaction Mixture or Product Formation of nitro-phenolic impurities due to ring opening.- Ensure the reaction is carried out under anhydrous conditions to the extent possible. - Purify the crude product by recrystallization to remove colored impurities.
Side reactions or degradation of starting materials or products.- Use high-purity starting materials. - Avoid excessively high reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic approach involves a two-step process:

  • Synthesis of the 2,2-difluoro-1,3-benzodioxole core: This is typically achieved through the reaction of catechol with a suitable difluorinating agent or, more commonly in industrial settings, by the chlorination of 1,3-benzodioxole to yield 2,2-dichloro-1,3-benzodioxole, followed by a fluorine-chlorine exchange reaction.[2][3]

  • Nitration of 2,2-difluoro-1,3-benzodioxole: The nitro group is then introduced onto the aromatic ring via electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and a strong acid like sulfuric or acetic acid.[1]

Q2: What are the expected byproducts in the nitration of 2,2-difluoro-1,3-benzodioxole?

A2: Based on the principles of electrophilic aromatic substitution, the primary byproducts are expected to be:

  • Isomeric products: The main isomeric byproduct is likely 2,2-difluoro-4-nitro-1,3-benzodioxole. The 1,3-benzodioxole moiety is a strong ortho-, para-director, making the 5-position the major site of nitration. However, some substitution at the 4-position can occur.

  • Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration of the aromatic ring can occur.

Q3: How can I purify the final product?

A3: Recrystallization is a common and effective method for purifying this compound.[4] Ethanol is often a suitable solvent for the recrystallization of similar nitro-benzodioxole compounds.[1] Column chromatography can also be employed for more challenging separations of isomers if necessary.

Q4: What are the key safety precautions to take during this synthesis?

A4: The synthesis of this compound involves hazardous materials and reactions. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle concentrated acids (nitric and sulfuric acid) with extreme care.

  • Be aware that nitration reactions can be highly exothermic and have the potential for runaway reactions. Maintain strict temperature control and add reagents slowly.

  • The final product is a hazardous chemical; avoid inhalation of dust and direct contact with skin or eyes.[4]

Experimental Protocols

Synthesis of 2,2-difluoro-1,3-benzodioxole (via Fluorine-Chlorine Exchange)

This protocol is adapted from established industrial methods.[2][3]

Materials:

  • 2,2-dichloro-1,3-benzodioxole

  • Anhydrous potassium fluoride (KF)

  • Sulfolane (tetramethylene sulfone)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add anhydrous potassium fluoride and sulfolane.

  • Heat the mixture with stirring.

  • Slowly add 2,2-dichloro-1,3-benzodioxole to the heated mixture.

  • Maintain the reaction temperature, typically between 150°C and 200°C, and monitor the reaction progress by gas chromatography (GC).

  • After the reaction is complete, cool the mixture and add water to dissolve the inorganic salts.

  • The organic layer containing 2,2-difluoro-1,3-benzodioxole will separate.

  • Isolate the organic layer and purify by distillation.

Nitration of 2,2-difluoro-1,3-benzodioxole

This protocol is adapted from the nitration of a similar benzodioxole derivative.[1]

Materials:

  • 2,2-difluoro-1,3-benzodioxole

  • Glacial acetic acid

  • Concentrated nitric acid (d=1.4)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2,2-difluoro-1,3-benzodioxole in glacial acetic acid.

  • Cool the mixture in an ice bath to 15-25°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to glacial acetic acid.

  • Slowly add the nitrating mixture dropwise to the stirred solution of 2,2-difluoro-1,3-benzodioxole, maintaining the temperature between 15-25°C.

  • After the addition is complete, stir the mixture at room temperature overnight.

  • Precipitated crystals of this compound should form.

  • Filter the crystals under suction and wash with water.

  • Recrystallize the crude product from ethanol to obtain the purified this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2,2-difluoro-1,3-benzodioxole cluster_step2 Step 2: Nitration 1_3_benzodioxole 1,3-Benzodioxole 2_2_dichloro 2,2-dichloro-1,3-benzodioxole 1_3_benzodioxole->2_2_dichloro Chlorination 2_2_difluoro 2,2-difluoro-1,3-benzodioxole 2_2_dichloro->2_2_difluoro Fluorine-Chlorine Exchange (e.g., KF) target_product This compound 2_2_difluoro->target_product Nitration (HNO3, H+)

Caption: Synthetic pathway for this compound.

Byproduct_Formation start 2,2-difluoro-1,3-benzodioxole desired_product This compound (Desired Product) start->desired_product Major Pathway isomer_byproduct 2,2-Difluoro-4-nitro-1,3-benzodioxole (Isomeric Byproduct) start->isomer_byproduct Minor Pathway dinitrated_byproduct Dinitrated Products (Over-nitration Byproduct) start->dinitrated_byproduct Side Reaction (Harsh Conditions)

Caption: Potential byproduct formation during nitration.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze reaction mixture (TLC, GC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction multiple_products Multiple Products? check_reaction->multiple_products adjust_time_temp Increase reaction time or - cautiously - temperature incomplete_reaction->adjust_time_temp Yes check_reagents Verify reagent purity and concentration incomplete_reaction->check_reagents Yes optimize_purification Optimize purification method (e.g., recrystallization solvent) incomplete_reaction->optimize_purification No control_temp Lower reaction temperature multiple_products->control_temp Yes (Isomers) control_reagents Use stoichiometric nitrating agent and slow addition multiple_products->control_reagents Yes (Over-nitration) multiple_products->optimize_purification No

Caption: A troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the multi-step synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole, a key intermediate for pharmaceutical and agrochemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis route for this compound?

A1: The most established scalable synthesis follows a three-step sequence starting from 1,3-benzodioxole:

  • Nitration: Electrophilic nitration of 1,3-benzodioxole to yield 5-nitro-1,3-benzodioxole.

  • Chlorination: Free-radical chlorination of the benzylic position of 5-nitro-1,3-benzodioxole to form 2,2-dichloro-5-nitro-1,3-benzodioxole.

  • Fluorination: A halogen exchange (HALEX) reaction to replace the chlorine atoms with fluorine, yielding the final product.

Q2: Are there any significant safety concerns with the intermediates?

A2: Yes, several intermediates require careful handling. 2,2-dichloro-1,3-benzodioxole is corrosive and causes severe skin burns and eye damage. It also reacts violently with water. The nitrated intermediates are energetic compounds and should be handled with appropriate precautions to avoid shock or excessive heating. Always consult the Safety Data Sheet (SDS) for each compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: Can the fluorination step be performed with alternative fluorinating agents?

A3: While the provided protocol uses potassium fluoride, other nucleophilic fluorinating agents could potentially be used. However, KF is a cost-effective and readily available reagent. The use of hydrogen fluoride (HF) has also been described in patents for the non-nitrated analogue, but this requires specialized equipment due to its high toxicity and corrosivity.

Q4: How can I monitor the progress of each reaction step?

A4: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the consumption of starting material and the formation of the product in each step. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture. For the final product, 1H and 19F NMR spectroscopy are recommended for structural confirmation and purity assessment.

Troubleshooting Guides

Step 1: Nitration of 1,3-benzodioxole
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 5-nitro-1,3-benzodioxole Incomplete reaction.- Ensure dropwise addition of the nitrating mixture to control the exothermic reaction. - Allow the reaction to stir overnight at room temperature to ensure completion.
Formation of dinitro byproducts.- Maintain the reaction temperature between 15-25°C during the addition of the nitrating agent.
Product is difficult to crystallize Presence of impurities or residual acid.- Ensure the crude product is thoroughly washed with water until the filtrate is neutral. - Recrystallize from a suitable solvent like ethanol.
Step 2: Chlorination of 5-nitro-1,3-benzodioxole
Problem Possible Cause(s) Suggested Solution(s)
No or slow reaction Inefficient radical initiation.- Ensure the UV lamp is of the correct wavelength and intensity. - Check the purity of the radical initiator (e.g., AIBN, benzoyl peroxide).
Presence of radical inhibitors (e.g., oxygen).- Degas the solvent and reaction mixture before starting the reaction. - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process.
Formation of multiple chlorinated products (mono-, di-, and tri-chloro) Over-chlorination due to prolonged reaction time or excess chlorinating agent.- Monitor the reaction closely by TLC or GC. - Use a stoichiometric amount of the chlorinating agent and add it portion-wise.
Ring chlorination instead of benzylic chlorination Incorrect reaction conditions favoring electrophilic substitution.- Ensure the reaction is performed under free-radical conditions (UV light or radical initiator) and not in the presence of Lewis acids.
Step 3: Fluorination of 2,2-dichloro-5-nitro-1,3-benzodioxole
Problem Possible Cause(s) Suggested Solution(s)
Incomplete conversion to the difluoro product Inactive potassium fluoride.- Use anhydrous potassium fluoride; dry it in a vacuum oven before use. - Use spray-dried KF for higher reactivity.
Inefficient catalyst.- Ensure the catalyst (e.g., potassium hydrogen fluoride) is added in the correct proportion.
Insufficient reaction temperature or time.- Maintain the reaction temperature between 100-200°C.[1] - Monitor the reaction progress and extend the reaction time if necessary.
Low yield after workup Product loss during the aqueous workup.- Carefully separate the organic phase. - Perform multiple extractions of the aqueous phase with a suitable organic solvent.
Formation of byproducts Degradation of starting material or product at high temperatures.- Do not exceed the recommended reaction temperature. - Consider using a lower boiling point aprotic polar solvent if degradation is observed.

Experimental Protocols

Step 1: Synthesis of 5-nitro-1,3-benzodioxole

This protocol is adapted from a known procedure.[2]

  • In a 250 ml flask equipped with a stirrer, thermometer, and dropping funnel, add 1,3-benzodioxole (12.2 g, 0.1 mol) to 75 ml of glacial acetic acid.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (9 ml, d=1.4) to 30 ml of glacial acetic acid.

  • Cool the flask containing the 1,3-benzodioxole solution to 15°C using an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution, maintaining the internal temperature between 15-25°C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • The precipitated product is collected by filtration, washed with water until the filtrate is neutral, and then recrystallized from ethanol.

Parameter Value
Starting Material1,3-benzodioxole
ReagentsNitric acid, Glacial acetic acid
Temperature15-25°C
Reaction TimeOvernight
Expected Yield~90%[2]
Step 2: Synthesis of 2,2-dichloro-5-nitro-1,3-benzodioxole

This is a representative protocol based on the principles of free-radical chlorination of benzylic positions.

  • Dissolve 5-nitro-1,3-benzodioxole (16.7 g, 0.1 mol) in a suitable chlorinated hydrocarbon solvent (e.g., carbon tetrachloride) in a quartz reaction vessel equipped with a stirrer, reflux condenser, and gas inlet.

  • Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.164 g, 1 mol%).

  • While stirring, irradiate the mixture with a UV lamp and bubble chlorine gas through the solution.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, stop the chlorine flow and UV irradiation.

  • Cool the reaction mixture and wash with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Parameter Value
Starting Material5-nitro-1,3-benzodioxole
ReagentsChlorine gas, AIBN
SolventCarbon tetrachloride
ConditionsUV irradiation
Expected YieldVariable; optimization required
Step 3: Synthesis of this compound

This protocol is adapted from a patent for the synthesis of the non-nitrated analogue.[1]

  • In a three-necked flask fitted with a mechanical stirrer and a condenser, charge anhydrous potassium fluoride (13.9 g, 0.24 mol) and a catalytic amount of potassium hydrogen fluoride (e.g., 5-20 wt% relative to the dichloro-compound).[1]

  • Add a polar aprotic solvent such as tetramethylene sulfone (sulfolane).

  • Add 2,2-dichloro-5-nitro-1,3-benzodioxole (23.6 g, 0.1 mol).

  • Heat the mixture with stirring to 140-160°C.

  • Monitor the reaction by GC until the starting material is consumed (typically several hours).

  • Cool the reaction mixture and add water to dissolve the inorganic salts.

  • The organic product should separate and can be isolated. Further purification can be achieved by distillation or recrystallization.

Parameter Value
Starting Material2,2-dichloro-5-nitro-1,3-benzodioxole
ReagentsAnhydrous Potassium Fluoride, Potassium Hydrogen Fluoride
SolventTetramethylene sulfone (Sulfolane)
Temperature140-160°C
Expected Yield>80% (based on the non-nitrated analogue)[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Fluorination start1 1,3-Benzodioxole product1 5-Nitro-1,3-benzodioxole start1->product1 15-25°C reagent1 HNO3 / Acetic Acid start2 5-Nitro-1,3-benzodioxole product1->start2 product2 2,2-Dichloro-5-nitro-1,3-benzodioxole start2->product2 reagent2 Cl2, AIBN, UV start3 2,2-Dichloro-5-nitro-1,3-benzodioxole product2->start3 product3 This compound start3->product3 140-160°C reagent3 KF, KHF2

Caption: Synthetic workflow for this compound.

TroubleshootingLogic start Low Yield in Chlorination Step? check_initiation Check Radical Initiation start->check_initiation Yes check_inhibitors Check for Inhibitors start->check_inhibitors Yes check_conditions Verify Reaction Conditions start->check_conditions Yes solution_uv Ensure UV lamp is functional check_initiation->solution_uv solution_initiator Use fresh radical initiator check_initiation->solution_initiator solution_degas Degas solvent and use inert atmosphere check_inhibitors->solution_degas solution_monitoring Monitor closely to avoid over-chlorination check_conditions->solution_monitoring solution_no_lewis Exclude Lewis acids to prevent ring chlorination check_conditions->solution_no_lewis

Caption: Troubleshooting logic for the chlorination step.

References

Technical Support Center: Purification of Nitrated Benzodioxole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of nitrated benzodioxole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these specific molecules.

Troubleshooting Guide

This section addresses common problems encountered during the purification of nitrated benzodioxole compounds in a direct question-and-answer format.

Question: My crude product is an oil and will not crystallize. What should I do?

Answer: "Oiling out" is a common issue, especially when impurities are present that depress the melting point of the mixture or when the compound's melting point is lower than the boiling point of the chosen solvent.[1][2]

  • Initial Steps:

    • Re-dissolve: Gently warm the mixture and add a small amount of additional "soluble solvent" to ensure everything goes back into solution.[2]

    • Slow Cooling: Allow the solution to cool much more slowly. A shallow solvent pool in a large flask can lead to rapid cooling; if this is the case, consider transferring to a smaller flask to insulate the solution.[2]

    • Scratching & Seeding: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[2] If you have a small amount of the pure compound, add a "seed crystal" to provide a nucleation point.[1][2]

  • Advanced Troubleshooting:

    • If the product remains an oil, it likely contains significant impurities. It is recommended to proceed with column chromatography to isolate the desired compound before attempting recrystallization again.

    • Consider using a different solvent system. A lower boiling point solvent or a solvent mixture may be more effective.[1]

Question: I'm seeing multiple spots on my TLC after purification. How can I resolve this?

Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. The nitration of benzodioxole can often lead to the formation of regioisomers (different positions of the nitro group) and di-nitrated byproducts, which can be difficult to separate.[3]

  • Problem Diagnosis:

    • Identify the Spots: If possible, use a co-spot (spotting your crude mixture and the purified fraction on the same lane) to identify which spots correspond to impurities.

    • Assess Polarity: The relative positions of the spots (Rf value) indicate their polarity. More polar compounds travel less up the TLC plate. This is crucial for selecting the right purification strategy.

  • Solutions:

    • Fractional Crystallization: If the impurities are isomers with different solubilities, a careful, stepwise recrystallization might separate them.[3]

    • Column Chromatography: This is the most effective method for separating compounds with different polarities.[4] You will need to optimize the solvent system (eluent) using TLC to achieve good separation between the spots.[1][5]

    • Acid/Base Washing: If impurities are acidic (like phenolic byproducts) or basic, an aqueous acid/base wash during the workup can remove them.[6]

Question: My yield is very low after purification. What are the common causes?

Answer: Low yields can stem from issues in the reaction itself, the workup, or the purification process.[1]

  • Purification-Specific Causes:

    • Product Loss in Recrystallization: Using too much solvent will cause a significant portion of your product to remain in the mother liquor.[2] Ensure you are using the minimum amount of hot solvent to dissolve your crude product.

    • Adsorption on Silica/Charcoal: Overuse of activated charcoal for decolorizing can lead to the adsorption of your desired compound.[2] Similarly, highly polar compounds can irreversibly stick to silica gel during chromatography.

    • Decomposition: Nitrated compounds can be thermally unstable.[7][8] Avoid excessive heat during solvent evaporation (rotovap) or recrystallization. If the compound is particularly sensitive, consider purification at lower temperatures or using non-thermal methods for solvent removal. The decomposition of nitrate esters can be autocatalytic, especially in acidic conditions or at high temperatures.[8]

Purification Protocols & Data

Experimental Protocol: Column Chromatography of 5-Bromo-6-nitro-1,3-benzodioxole

This protocol outlines a general procedure for purifying a nitrated benzodioxole derivative using silica gel column chromatography, a technique used to separate components of a mixture based on their differential adsorption to a stationary phase.[3][4][5]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture (e.g., hexane and ethyl acetate) where the desired product has an Rf value of approximately 0.3-0.4, and is well-separated from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into a glass column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully add this solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to push the solvent through.[5] Collect the liquid (eluate) in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to determine which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator), being mindful of the compound's thermal stability.

Table 1: Common Solvent Systems for Recrystallization

Choosing the right solvent is critical for successful recrystallization. An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[9] The following table lists common solvents and mixtures used in organic synthesis.

Solvent/MixturePolarityCommon Use Case
WaterVery HighFor polar compounds that are sparingly soluble in organics.[10]
Ethanol / MethanolHighA general-purpose solvent for moderately polar compounds.[11][12]
AcetonitrileMedium-HighGood for compounds with multiple aromatic rings.[13]
Ethyl Acetate / HexaneMedium to LowA very common and effective mixture for adjusting polarity.[10][12]
Dichloromethane / HexaneLowUseful for less polar compounds.[12]
Toluene / HexaneVery LowFor non-polar compounds.[12]

Visualized Workflows and Logic

Purification_Workflow cluster_start Start: Post-Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_end Finish Crude Crude Reaction Mixture Quench Quench Reaction (e.g., add ice water) Crude->Quench Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Brine, NaHCO3) Extract->Wash Dry Dry & Concentrate Wash->Dry TLC TLC Analysis Dry->TLC Purify Primary Purification (Recrystallization or Chromatography) TLC->Purify Check Check Purity (TLC/NMR) Purify->Check Pure Pure Nitrated Benzodioxole Check->Pure >95% Pure Impure Impure: Re-purify Check->Impure <95% Pure Impure->Purify Re-run or change method

Caption: General experimental workflow for the purification of nitrated benzodioxole compounds.

Troubleshooting_Tree Start Impurity Detected by TLC After First Purification Q1 Did the product 'oil out' during recrystallization? Start->Q1 S1_Yes Impurity is high or wrong solvent used. Proceed to Chromatography. Q1->S1_Yes Yes S1_No Crystals formed, but are impure. Q1->S1_No No Q2 Are impurities streaks or very close spots? S1_No->Q2 S2_Streak Compound may be degrading. Use lower temp & milder conditions. Consider different stationary phase. Q2->S2_Streak Streaks S2_Spots Likely regioisomers or byproducts. Q2->S2_Spots Close Spots S3 Optimize chromatography: - Use a shallower solvent gradient. - Try a different solvent system. S2_Spots->S3

Caption: Decision tree for troubleshooting an impure product after an initial purification attempt.

Frequently Asked Questions (FAQs)

Q1: Why is it important to control the temperature during the nitration and workup of benzodioxoles? A1: Temperature control is critical for two main reasons. First, nitration reactions are highly exothermic, and poor temperature control can lead to over-reaction, forming di- and tri-nitrated byproducts that are difficult to remove.[1] Second, many nitrated organic compounds exhibit thermal instability and can decompose upon heating.[7][14] Maintaining low temperatures (e.g., 0-10 °C) during the reaction and avoiding high heat during workup and purification minimizes degradation and improves both yield and purity.[3]

Q2: My purified compound is yellow. Is this an impurity? A2: Not necessarily. While a yellow color can indicate the presence of nitro-phenolic impurities or oxidation byproducts, many pure nitrated aromatic compounds are inherently yellow to off-white solids. The key determinant of purity is analytical data (TLC, NMR, melting point), not color alone. If acidic impurities are suspected, washing the organic solution with a mild base like sodium bicarbonate during workup can help remove them.[6]

Q3: Can I use vacuum distillation to purify my nitrated benzodioxole? A3: Vacuum distillation is generally not recommended for many nitrated aromatic compounds. These compounds can be thermally labile and may decompose, sometimes violently, at the temperatures required for distillation, even under vacuum.[7] Recrystallization and column chromatography are much safer and more effective purification methods for this class of compounds.

Q4: What are the best practices for handling and storing purified nitrated benzodioxoles? A4: Due to their potential instability, nitrated compounds should be handled with care. Store them in a cool, dark, and dry place, away from heat, light, and acids, which can catalyze decomposition.[8] For long-term storage, refrigeration is often recommended. Always consult the Safety Data Sheet (SDS) for the specific compound and handle it in a well-ventilated fume hood.

References

Technical Support Center: Stability of 2,2-Difluoro-5-nitro-1,3-benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2,2-Difluoro-5-nitro-1,3-benzodioxole derivatives.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound derivatives in a question-and-answer format.

Observed Issue Potential Cause Recommended Action
Unexpected degradation of the compound in solution over time. pH Instability: The benzodioxole ring, particularly the difluoromethylenedioxy group, may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening. The nitro group can also influence the overall electronic stability.- Determine the pH of your solution.- Perform a pH stability study by incubating the compound in buffers of varying pH (e.g., pH 2, 7, 9).- Analyze samples at different time points using a stability-indicating HPLC method to determine the rate of degradation.- Adjust the pH of your experimental conditions to a range where the compound is most stable, likely in the neutral to slightly acidic range.
Formation of colored byproducts, especially when exposed to light. Photodegradation: Nitroaromatic compounds are often susceptible to photolytic degradation, which can lead to the formation of colored impurities. The energy from UV or even ambient light can initiate reactions involving the nitro group and the aromatic ring.- Store the solid compound and solutions in amber vials or protect them from light with aluminum foil.- Conduct experiments under reduced light conditions where feasible.- Perform a photostability study by exposing the compound (in solid state and in solution) to a controlled light source (e.g., a photostability chamber) and analyzing for degradation over time.
Appearance of new, unexpected peaks in chromatograms during thermal stress testing. Thermal Lability: The presence of a nitro group can lower the thermal stability of aromatic compounds. High temperatures may induce decomposition, potentially involving the nitro group or the benzodioxole ring.- If possible, lower the temperature of your experiment.- For forced degradation studies, use a range of temperatures (e.g., 40°C, 60°C, 80°C) to understand the degradation profile.- Analyze degradation products to understand the decomposition pathway.
Inconsistent results or loss of compound during workup with oxidative or reductive reagents. Redox Instability: The nitro group is susceptible to reduction to nitroso, hydroxylamine, or amine functionalities, which can be highly reactive. Conversely, the aromatic ring can be susceptible to oxidation, especially if the benzodioxole ring opens to reveal a catechol-like structure.- Avoid strong reducing agents (e.g., sodium borohydride, catalytic hydrogenation) unless a reduction of the nitro group is intended.- Be cautious with strong oxidizing agents.- If redox reactions are part of your workflow, carefully control the stoichiometry and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely points of degradation on the this compound scaffold?

A1: Based on the chemical structure, there are two primary sites of potential degradation:

  • The Nitro Group: This group is prone to reduction, which can occur under various experimental conditions, leading to highly reactive intermediates. It is also a strong electron-withdrawing group that activates the aromatic ring to certain reactions and influences its overall stability.

  • The 2,2-Difluoro-1,3-benzodioxole Ring: The difluoromethylenedioxy bridge can be susceptible to hydrolysis, particularly under harsh pH conditions. Research on related compounds suggests that once this ring is opened, the resulting intermediates can be highly unstable and rapidly decompose.

Q2: How can I proactively enhance the stability of my this compound derivative in a formulation?

A2: To enhance stability, consider the following strategies:

  • pH Control: Formulate the compound in a buffered solution at its optimal pH, which should be determined experimentally.

  • Exclusion of Oxygen: For compounds sensitive to oxidation, using antioxidants or packaging under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Light Protection: Always store and handle the compound in light-resistant containers.

  • Temperature Control: Store the compound at recommended temperatures, and avoid unnecessary exposure to high temperatures during experiments.

Q3: Are there any known incompatible solvents or reagents for this class of compounds?

A3: While specific incompatibility data for this exact derivative series is limited, general knowledge of nitroaromatic and benzodioxole compounds suggests avoiding:

  • Strong Acids and Bases: These can promote the hydrolysis of the benzodioxole ring.

  • Strong Reducing Agents: These can readily reduce the nitro group, leading to unintended products.

  • Nucleophilic Solvents at High Temperatures: Solvents like methanol or ethanol could potentially react with the compound under certain conditions, although this is less common.

Data Presentation

The following table summarizes the expected stability profile of this compound derivatives based on the known behavior of related chemical structures. This should be used as a guideline, and specific stability testing is recommended for your particular derivative.

Condition Parameter Expected Stability Potential Degradation Products
Acidic (pH < 4) Half-lifePotentially shortRing-opened catechol derivatives, fluoride ions
Neutral (pH 6-8) Half-lifeGenerally stableMinimal degradation expected
Basic (pH > 9) Half-lifePotentially shortRing-opened catechol derivatives, fluoride ions
Elevated Temperature (>60°C) DecompositionPossibleProducts of nitro group reduction/rearrangement, ring cleavage
Light Exposure (UV/Vis) PhotostabilityLikely sensitiveColored byproducts, nitrophenol-like structures
Oxidative Stress (e.g., H₂O₂) Oxidative StabilityModerately stableRing-hydroxylated species, ring-opened products
Reductive Stress (e.g., NaBH₄) Reductive StabilityUnstableAmino, hydroxylamino, or nitroso derivatives

Experimental Protocols

Protocol 1: pH Stability Assessment

Objective: To determine the stability of a this compound derivative across a range of pH values.

Methodology:

  • Prepare buffer solutions at pH 2.0 (0.01 M HCl), pH 7.0 (phosphate buffered saline), and pH 9.0 (borate buffer).

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • In separate amber vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µg/mL. Ensure the organic solvent concentration is low (<5%) to avoid solubility issues.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench any further reaction by neutralizing the pH if necessary and/or diluting with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Protocol 2: Photostability Assessment

Objective: To evaluate the impact of light on the stability of a this compound derivative.

Methodology:

  • Prepare two sets of samples of the compound: one in the solid state and one in a suitable solvent (e.g., acetonitrile/water).

  • For each set, prepare two identical samples. Wrap one sample in aluminum foil to serve as a dark control.

  • Place both the exposed and dark control samples in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (providing both UV and visible light).

  • Expose the samples for a defined duration or until a specified light exposure is achieved.

  • After the exposure period, dissolve the solid samples and dilute the solution samples appropriately.

  • Analyze all samples (exposed and dark controls) using a stability-indicating HPLC method.

  • Compare the chromatograms of the exposed samples to the dark controls to identify any degradation products formed due to light exposure.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution ph pH 2, 7, 9 stock->ph Incubate light Light Exposure stock->light Incubate temp Thermal (40-80°C) stock->temp Incubate redox Oxidative/Reductive stock->redox Incubate solid Solid Compound solid->light hplc Stability-Indicating HPLC ph->hplc Sample at t=x light->hplc Sample at t=x temp->hplc Sample at t=x redox->hplc Sample at t=x data Data Analysis hplc->data

Caption: Experimental workflow for stability testing.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photolysis Photolysis start This compound Derivative ring_open Ring-Opened Catechol Intermediate start->ring_open pH Stress nitroso Nitroso Derivative start->nitroso Reductive Stress photo_products Colored Byproducts / Rearranged Structures start->photo_products Light Exposure decomp Further Decomposition ring_open->decomp hydroxylamine Hydroxylamine Derivative nitroso->hydroxylamine amine Amine Derivative hydroxylamine->amine

Caption: Potential degradation pathways.

Technical Support Center: Reactions with 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed workup procedures, troubleshooting advice, and frequently asked questions for reactions involving 2,2-Difluoro-5-nitro-1,3-benzodioxole.

Physical & Chemical Properties

A successful workup procedure is grounded in the physical properties of the starting materials and products. Key properties for this compound are summarized below.

PropertyValueSource
CAS Number 1645-96-1[1][2]
Molecular Formula C₇H₃F₂NO₄[2][3]
Molecular Weight 203.10 g/mol [2]
Appearance White to yellow crystals or powder[4]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and carbon disulfide.[4]

General Experimental Workup Protocol

The following is a generalized procedure for the workup of reactions where this compound is used as a reactant. This protocol is based on common techniques for nucleophilic aromatic substitution (SNAr) and nitro group reduction reactions.

Workup_Workflow start Reaction Mixture quench Step 1: Quench Reaction (e.g., add water, sat. NH4Cl, or NaHCO3 soln.) start->quench extract Step 2: Liquid-Liquid Extraction (Transfer to separatory funnel, add organic solvent) quench->extract wash Step 3: Wash Organic Layer (Wash with water, then brine) extract->wash dry Step 4: Dry Organic Layer (Use anhydrous Na2SO4 or MgSO4) wash->dry filter_concentrate Step 5: Filter & Concentrate (Filter drying agent, remove solvent via rotary evaporation) dry->filter_concentrate purify Step 6: Purify Crude Product (Recrystallization or Column Chromatography) filter_concentrate->purify product Pure Product purify->product

Methodology:

  • Reaction Quenching: Once the reaction is deemed complete by a monitoring technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), cool the reaction vessel to room temperature or 0 °C in an ice bath. Slowly add a quenching solution. The choice of quench depends on the reaction chemistry:

    • For neutral or basic reactions: Add deionized water.

    • For reactions involving organometallics or strong bases: Add a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • For acidic reactions (e.g., nitro reductions using SnCl₂/HCl): Neutralize carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH until effervescence ceases.[5]

  • Liquid-Liquid Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent to extract the product. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether. The starting material's insolubility in water suggests the product will likely reside in the organic phase.[4] Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Washing the Organic Phase: Drain the lower organic layer (or decant the upper, depending on solvent density).

    • Wash the organic layer with deionized water to remove water-soluble byproducts.

    • Next, wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.

    • Optional: If acidic or basic impurities are expected, wash with saturated NaHCO₃ solution or dilute acid (e.g., 1M HCl), respectively.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask. Add agent until it no longer clumps together.

  • Filtration and Concentration: Filter the dried organic solution through a funnel with a cotton or filter paper plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh extraction solvent to ensure complete transfer. Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude product.

  • Purification: Purify the crude product.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is an effective purification method.

    • Column Chromatography: For oils or solid mixtures that are difficult to recrystallize, purification by flash column chromatography is the standard method.[6]

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a reaction with this compound? A1: A typical workup involves quenching the reaction, followed by liquid-liquid extraction with a solvent like ethyl acetate, washing the organic phase with water and brine, drying it over an anhydrous salt like Na₂SO₄, and finally concentrating it under reduced pressure. The resulting crude product is then purified, most commonly by recrystallization or column chromatography. Please see the detailed protocol and workflow diagram above.

Q2: Which organic solvent is best for extracting my product? A2: The choice depends on the polarity of your product. Since the starting material is soluble in solvents like ethanol and acetone, moderately polar solvents are a good starting point.[4]

  • Ethyl Acetate (EtOAc): A versatile, moderately polar solvent that is effective for a wide range of products.

  • Dichloromethane (DCM): A denser-than-water solvent that can dissolve many organic compounds. Be aware of its higher toxicity.

  • Diethyl Ether (Et₂O): A very common, non-polar extraction solvent, but it is highly flammable. It is often best to test solubility on a small scale if the product's properties are unknown.

Q3: An emulsion formed during extraction and the layers won't separate. What should I do? A3: Emulsions are common and can usually be resolved. Try one of the following techniques:

  • Add a small amount of saturated brine solution and swirl the separatory funnel gently. This increases the ionic strength of the aqueous layer, often forcing separation.

  • Allow the funnel to stand undisturbed for a longer period (15-30 minutes).

  • Gently swirl the funnel instead of shaking vigorously.

  • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

Q4: How can I remove unreacted this compound from my product? A4: Since the starting material is a relatively non-polar solid, flash column chromatography is the most effective method for separation. A solvent system of intermediate polarity (e.g., ethyl acetate/hexanes) will likely allow for good separation of the starting material from more polar products. If the product has a different functional group (e.g., an amine from a nitro reduction), its polarity will be significantly different, making chromatographic separation straightforward.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield after workup. 1. The product may be partially soluble in the aqueous layer.[7]2. The product degraded during the workup (e.g., unstable to acid or base).[7]3. The reaction was incomplete.1. Before discarding the aqueous layer, extract it one or two more times with fresh organic solvent. You can also analyze a small sample of the aqueous layer by TLC or LC-MS.2. Test the stability of your product by exposing a small, crude sample to the acidic or basic wash solution you used and monitoring by TLC.[7] If degradation occurs, use a milder workup (e.g., only water and brine washes).3. Check your reaction monitoring. Ensure the starting material was fully consumed before beginning the workup.
The crude product is an impure oil and will not crystallize. 1. Residual solvent may be present.2. The product itself may be an oil at room temperature.3. The presence of impurities is preventing crystallization.1. Dry the crude product under high vacuum for several hours to remove trace solvents.2. Confirm the expected physical state of your product from literature if available.3. Purify the oil using flash column chromatography to remove impurities. The purified product may then crystallize upon standing or after trituration with a non-polar solvent like hexanes.
TLC analysis shows multiple spots, indicating significant side products. 1. For Nitro Reduction: Incomplete reduction can leave intermediates such as nitroso or hydroxylamine species.[8]2. For SNAr: Side reactions may occur if the nucleophile is not selective or if the temperature is too high.1. Ensure a sufficient excess of the reducing agent was used to drive the reaction to completion.[8] Consider increasing reaction time or temperature. These polar byproducts can often be removed via column chromatography.2. Optimize reaction conditions (e.g., lower temperature, screen different solvents or bases). Purification via column chromatography will be necessary to isolate the desired product.
The final product has a very dark color. 1. Aromatic nitro compounds and their derivatives can form highly colored charge-transfer complexes.[9]2. Trace impurities or decomposition products are present.1. This can be inherent to the product. However, purification can often lighten the color.2. Try recrystallizing the product from a suitable solvent. Sometimes, adding a small amount of activated carbon to the hot solution during recrystallization (and filtering it while hot) can remove colored impurities.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,2-Difluoro-5-nitro-1,3-benzodioxole is a key building block in the synthesis of various pharmacologically active molecules and agrochemicals. Its unique electronic and structural properties, imparted by the electron-withdrawing nitro group and the difluoromethylenedioxy bridge, make it a valuable intermediate in drug discovery and development. This guide provides a comparative analysis of the plausible synthetic routes to this compound, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound have been identified and evaluated:

  • Route A: Electrophilic Nitration of 2,2-Difluoro-1,3-benzodioxole. This approach involves the synthesis of the difluorinated benzodioxole core followed by the introduction of the nitro group via electrophilic aromatic substitution.

  • Route B: Formation of the Difluoromethylenedioxy Bridge from a Nitrated Precursor. This strategy begins with a commercially available nitrated catechol derivative, followed by the construction of the 2,2-difluoro-1,3-benzodioxole ring system.

The following table summarizes the key comparative aspects of these two routes.

ParameterRoute A: Nitration of 2,2-Difluoro-1,3-benzodioxoleRoute B: Fluorination from 4-Nitrocatechol
Starting Materials 1,3-Benzodioxole, Chlorine, Hydrogen Fluoride (or other fluorinating agents)4-Nitrocatechol, Dichlorodifluoromethane (or equivalent), Fluorinating agent
Number of Steps 3 (Chlorination, Fluorination, Nitration)2 (Cyclization/Chlorination, Halogen Exchange)
Key Challenges - Regioselectivity of the nitration step.- Handling of hazardous reagents like chlorine and hydrogen fluoride.- Synthesis of the dichlorinated intermediate from 4-nitrocatechol.- Efficiency of the final halogen exchange fluorination.
Potential Advantages - Well-established procedures for the synthesis of the key intermediate, 2,2-difluoro-1,3-benzodioxole.- Potentially fewer steps from a commercially available advanced intermediate.
Overall Feasibility High, based on established analogous reactions.Moderate, requires optimization of key steps.

Route A: Electrophilic Nitration of 2,2-Difluoro-1,3-benzodioxole

This synthetic pathway is a logical and well-precedented approach. It commences with the synthesis of the 2,2-difluoro-1,3-benzodioxole core, which is then subjected to electrophilic nitration.

Logical Workflow for Route A

Route A Workflow A 1,3-Benzodioxole B 2,2-Dichloro-1,3-benzodioxole A->B Chlorination C 2,2-Difluoro-1,3-benzodioxole B->C Fluorination D This compound C->D Nitration Route B Workflow A 4-Nitrocatechol B 2,2-Dichloro-5-nitro-1,3-benzodioxole A->B Cyclization/ Chlorination C This compound B->C Halogen Exchange

alternative methods for the synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic methods for 2,2-Difluoro-5-nitro-1,3-benzodioxole, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail two primary synthetic pathways, offering experimental protocols and performance data to inform methodology selection.

Executive Summary

Two principal routes for the synthesis of this compound are outlined: a two-step approach commencing with the difluorination of 1,3-benzodioxole followed by nitration, and a more direct, one-pot synthesis starting from 4-nitrocatechol. Each method presents distinct advantages and disadvantages in terms of yield, purity, and operational complexity. The selection of the most suitable method will depend on the specific requirements of the research or development program, including scale, available starting materials, and desired purity profile.

Comparative Data

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis from 4-Nitrocatechol
Starting Material 1,3-Benzodioxole4-Nitrocatechol
Key Reagents Step 1: Dichlorodifluoromethane, Sodium Hydroxide, Phase Transfer Catalyst. Step 2: Nitric Acid, Sulfuric Acid.Sodium chlorodifluoroacetate, a suitable base (e.g., Sodium Hydroxide).
Overall Yield ~75-85% (calculated as a two-step process)Reported up to 80%
Purity High purity achievable with intermediate purification.Good purity, may require chromatographic purification.
Reaction Time Multi-day process including intermediate workup.Typically a single reaction step completed within hours.
Advantages Well-established procedures for each step; potentially higher overall purity with intermediate purification.More convergent and atom-economical; shorter overall reaction time.
Disadvantages Longer overall synthesis; requires handling of potentially hazardous intermediates.May require optimization of reaction conditions to maximize yield and purity; availability and cost of difluorocarbene precursor.

Synthesis Pathways Overview

The logical relationship between the starting materials and the final product for the two alternative synthetic methods is illustrated below.

Synthesis_Pathways cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: One-Pot Synthesis A 1,3-Benzodioxole B 2,2-Dichloro-1,3-benzodioxole A->B Chlorination C 2,2-Difluoro-1,3-benzodioxole B->C Fluorination D This compound C->D Nitration E 4-Nitrocatechol F This compound E->F Difluorocyclopropanation Experimental_Workflow A Reactant & Reagent Preparation B Reaction Setup A->B C Reaction Monitoring (TLC, GC-MS) B->C D Reaction Quenching & Workup C->D Completion E Extraction & Washing D->E F Drying & Solvent Removal E->F G Purification (Recrystallization/Chromatography) F->G H Product Characterization (NMR, MS, etc.) G->H I Final Product H->I

A Comparative Guide to the Reactivity of 2,2-Difluoro-5-nitro-1,3-benzodioxole and 5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,2-Difluoro-5-nitro-1,3-benzodioxole and 5-nitro-1,3-benzodioxole. The primary difference between these two compounds lies in the substitution at the 2-position of the dioxole ring: a geminal difluoro group versus a methylene group. This structural change significantly alters the electronic properties of the aromatic ring, leading to distinct reactivity profiles in key chemical transformations.

Core Structural and Electronic Differences

The reactivity of an aromatic ring is largely governed by the electron density of the system. Electron-donating groups increase this density, making the ring more susceptible to attack by electrophiles (electrophilic aromatic substitution, EAS). Conversely, electron-wasting groups decrease the electron density, which deactivates the ring towards EAS but activates it for attack by nucleophiles (nucleophilic aromatic substitution, SNAr).[1][2][3][4]

  • 5-nitro-1,3-benzodioxole: This molecule contains a methylenedioxy group (-O-CH₂-O-) and a nitro group (-NO₂). The methylenedioxy group is considered an electron-donating group, which activates the aromatic ring. The nitro group is a potent electron-wasting group that deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution.[5]

  • This compound: In this analogue, the two hydrogen atoms on the methylene bridge are replaced by highly electronegative fluorine atoms. The resulting difluoromethylenedioxy group (-O-CF₂-O-) acts as a strong electron-wasting group due to the powerful inductive effect of the fluorine atoms.[6] This effect, combined with the electron-wasting nitro group, renders the aromatic ring significantly more electron-deficient than its non-fluorinated counterpart.

The following diagram illustrates the key electronic effects influencing the aromatic rings of both compounds.

G cluster_0 5-nitro-1,3-benzodioxole cluster_1 This compound A Benzene Ring B Methylenedioxy Group (-OCH2O-) B->A Activates Ring (EAS) D Electron-Donating (Resonance, +R) B->D C Nitro Group (-NO2) C->A Deactivates Ring (EAS) Activates Ring (SNAr) E Electron-Withdrawing (Inductive, -I / Resonance, -R) C->E F Benzene Ring G Difluoromethylenedioxy Group (-OCF2O-) G->F Strongly Deactivates Ring (EAS) Strongly Activates Ring (SNAr) I Strongly Electron-Withdrawing (Inductive, -I) G->I H Nitro Group (-NO2) H->F Deactivates Ring (EAS) Activates Ring (SNAr) J Electron-Withdrawing (Inductive, -I / Resonance, -R) H->J

Caption: Electronic effects of substituents on the benzodioxole ring.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. The reaction rate is enhanced by electron-donating groups that increase the ring's nucleophilicity.

5-nitro-1,3-benzodioxole is more reactive in EAS compared to its difluorinated analog. The electron-donating character of the methylenedioxy group partially offsets the deactivating effect of the nitro group, allowing electrophilic substitution to occur under controlled conditions. For instance, 5-nitro-1,3-benzodioxole is synthesized by the direct nitration of 1,3-benzodioxole.

This compound , on the other hand, is highly deactivated towards EAS. The combined electron-wasting effects of the difluoromethylenedioxy and nitro groups make the aromatic ring extremely electron-poor and thus a very weak nucleophile.[6] Consequently, electrophilic substitution on this compound is significantly more challenging and requires much harsher reaction conditions, if it proceeds at all.

Reaction TypeCompoundReactivitySupporting Data (Example)
Electrophilic Aromatic Substitution 5-nitro-1,3-benzodioxoleModerately ReactiveSynthesized via nitration of 1,3-benzodioxole with yields up to 90.6%.[7]
This compoundHighly UnreactiveThe aromatic ring is strongly deactivated by two electron-wasting groups.[6]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[8] This type of reaction is favored by the presence of strong electron-wasting groups, especially when positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex).[1][4][8][9]

This compound is expected to be significantly more reactive in SNAr reactions. The powerful electron-wasting nature of both the difluoromethylenedioxy and nitro groups makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack.

5-nitro-1,3-benzodioxole is less reactive towards SNAr. While the nitro group activates the ring for this transformation, the electron-donating methylenedioxy group counteracts this effect to some extent by increasing the electron density on the ring.

The general workflow for comparing reactivity via SNAr is depicted below.

G cluster_main Comparative SNAr Reactivity Workflow Start Select Substrates (with leaving group, e.g., Cl) Sub1 This compound-X Start->Sub1 Sub2 5-nitro-1,3-benzodioxole-X Start->Sub2 Reaction SNAr Reaction (Nucleophile, Solvent, Temp) Sub1->Reaction Sub2->Reaction Analysis Analyze Reaction (Kinetics, Yield) Reaction->Analysis Conclusion Compare Reactivity Analysis->Conclusion

References

The Impact of the Difluoromethyl Group on Nitrobenzodioxole Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how structural modifications influence the reactivity of a molecule is paramount. This guide provides a comparative analysis of the nitrobenzodioxole ring with and without a difluoromethyl (CF₂H) substituent, focusing on how this group alters the ring's reactivity towards key chemical transformations.

The introduction of fluorine-containing functional groups is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and target-binding affinity.[1] The difluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can significantly influence the reactivity of aromatic systems like nitrobenzodioxole.

Electron-Withdrawing Nature of the Difluoromethyl Group

The nitro group (NO₂) is also a potent electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr).[3] The presence of an additional electron-withdrawing group like CF₂H is expected to further enhance this effect.

Comparative Reactivity Analysis

To illustrate the influence of the difluoromethyl group, we will compare the predicted reactivity of 5-nitro-1,3-benzodioxole with a hypothetical 6-difluoromethyl-5-nitro-1,3-benzodioxole in two key reaction types: nucleophilic aromatic substitution and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings.[4][5][6][7] The reaction proceeds via the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[8] The rate of this reaction is highly dependent on the stability of the Meisenheimer complex, which is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Expected Influence of the CF₂H Group:

The addition of a difluoromethyl group to the nitrobenzodioxole ring is anticipated to increase the rate of nucleophilic aromatic substitution . The electron-withdrawing nature of the CF₂H group will further decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. This will also help to stabilize the resulting Meisenheimer complex, thereby lowering the activation energy of the reaction.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

CompoundKey SubstituentsPredicted Relative Rate of SNArRationale
5-Nitro-1,3-benzodioxole-NO₂BaselineThe nitro group activates the ring for SNAr.
6-Difluoromethyl-5-nitro-1,3-benzodioxole-NO₂, -CF₂HFaster than baselineThe additional electron-withdrawing CF₂H group further activates the ring and stabilizes the Meisenheimer intermediate.

Experimental Protocols

While direct comparative experimental data for these specific compounds is not available, the following are generalized and well-established protocols for performing nucleophilic aromatic substitution on nitroaromatic compounds.

General Experimental Protocol for Nucleophilic Aromatic Substitution

Materials:

  • Nitroaromatic substrate (e.g., a halo-nitrobenzodioxole)

  • Nucleophile (e.g., an amine, alkoxide, or thiol)

  • Base (e.g., K₂CO₃, NaH, or Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nitroaromatic substrate in the chosen anhydrous solvent.

  • Add the nucleophile (typically 1.1-1.5 equivalents) to the solution.

  • If required, add the base (typically 1.2-2.0 equivalents). For amine nucleophiles, a non-nucleophilic base like triethylamine is often used. For alcohol or thiol nucleophiles, a stronger base like sodium hydride may be necessary to generate the corresponding nucleophilic anion.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, typically by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography on silica gel.[8][9]

Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, providing a versatile entry point for further functionalization.[3][10][11] This reaction is commonly achieved through catalytic hydrogenation or by using metal reductants in acidic or neutral conditions.[1][12]

Expected Influence of the CF₂H Group:

The electronic nature of substituents on the aromatic ring can influence the rate of nitro group reduction. Electron-withdrawing groups can sometimes make the reduction more challenging by decreasing the electron density at the nitro group. However, for many common reduction methods, such as catalytic hydrogenation, the effect of an additional electron-withdrawing group like CF₂H on the reaction rate is generally not as pronounced as in SNAr. The primary factor is often the accessibility of the nitro group to the catalyst surface.

Table 2: Predicted Relative Reactivity in Nitro Group Reduction

CompoundKey SubstituentsPredicted Relative Rate of ReductionRationale
5-Nitro-1,3-benzodioxole-NO₂BaselineStandard reduction of an aromatic nitro group.
6-Difluoromethyl-5-nitro-1,3-benzodioxole-NO₂, -CF₂HSimilar to or slightly slower than baselineThe electron-withdrawing CF₂H group may slightly decrease the electron density at the nitro group, but the effect on the overall rate of catalytic hydrogenation is expected to be minimal.
General Experimental Protocol for the Reduction of an Aromatic Nitro Group

Materials:

  • Nitroaromatic substrate

  • Catalyst (e.g., 10% Palladium on carbon, Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (e.g., hydrogen gas balloon or a Parr hydrogenator)

  • Diatomaceous earth (e.g., Celite®)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the nitroaromatic substrate in the chosen solvent.

  • Carefully add the Pd/C catalyst (typically 5-10 mol%).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with a small amount of the solvent to ensure all the product is collected.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography or recrystallization.[1]

Visualizations

experimental_workflow cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Group Reduction snar_start Start with Halo-Nitrobenzodioxole snar_reagents Add Nucleophile and Base in Anhydrous Solvent snar_start->snar_reagents snar_reaction Reaction at RT or Heat snar_reagents->snar_reaction snar_workup Aqueous Workup and Extraction snar_reaction->snar_workup snar_purification Purification (e.g., Column Chromatography) snar_workup->snar_purification snar_product Substituted Nitrobenzodioxole snar_purification->snar_product red_start Start with Nitrobenzodioxole Derivative red_reagents Add Pd/C Catalyst in Solvent red_start->red_reagents red_reaction Reaction under H₂ Atmosphere red_reagents->red_reaction red_workup Filtration to Remove Catalyst red_reaction->red_workup red_purification Concentration (and optional purification) red_workup->red_purification red_product Aminobenzodioxole Derivative red_purification->red_product

Caption: Generalized experimental workflows for SNAr and nitro reduction.

logical_relationship cf2h Difluoromethyl (CF₂H) Group ewg Electron-Withdrawing Nature cf2h->ewg possesses ring_ed Decreased Electron Density on Nitrobenzodioxole Ring ewg->ring_ed causes nitro_reduction Minor Influence on Nitro Group Reduction Rate ewg->nitro_reduction has snar_reactivity Increased Reactivity towards SNAr ring_ed->snar_reactivity leads to meisenheimer Stabilization of Meisenheimer Complex ring_ed->meisenheimer enables meisenheimer->snar_reactivity contributes to

Caption: Influence of the CF₂H group on reactivity.

Conclusion

The presence of a difluoromethyl group on the nitrobenzodioxole ring is predicted to have a significant impact on its reactivity, particularly in nucleophilic aromatic substitution reactions. By further decreasing the electron density of the already electron-poor ring, the CF₂H group enhances its susceptibility to nucleophilic attack, making it a more reactive substrate for the synthesis of diverse derivatives. While its effect on the rate of nitro group reduction is expected to be less pronounced, the introduction of the CF₂H group remains a valuable strategy for fine-tuning the electronic properties and potential biological activity of the nitrobenzodioxole scaffold. This understanding is crucial for the rational design of novel compounds in drug discovery and development.

References

Spectroscopic Analysis for Structural Confirmation of 2,2-Difluoro-5-nitro-1,3-benzodioxole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole derivatives are of increasing interest in medicinal chemistry and drug development due to their unique electronic properties and potential as pharmacophores. The introduction of a nitro group and difluoromethylenedioxy moiety can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Accurate structural confirmation is therefore a critical step in the synthesis and characterization of these compounds. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structure determination.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 2,2-Difluoro-5-nitro-1,3-benzodioxole and related, structurally similar compounds. This comparative approach allows for the prediction of spectral features and aids in the interpretation of experimental results.

Table 1: ¹H NMR Spectral Data

CompoundH-4H-6H-7Other ProtonsSolvent
This compound ~8.1 ppm (d)~8.0 ppm (dd)~7.3 ppm (d)-CDCl₃ (predicted)
5-Nitro-1,3-benzodioxole7.7 ppm (d)7.6 ppm (dd)6.9 ppm (d)6.1 ppm (s, -OCH₂O-)CDCl₃
2,2-Difluoro-1,3-benzodioxole7.0-6.8 ppm (m)7.0-6.8 ppm (m)7.0-6.8 ppm (m)-CDCl₃

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling patterns are denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

Table 2: ¹³C NMR Spectral Data

CompoundC-2C-3aC-4C-5C-6C-7C-7aOther CarbonsSolvent
This compound ~120 (t)~145~115~148~120~110~140-CDCl₃ (predicted)
5-Nitro-1,3-benzodioxole-148.5118.9142.9112.7108.8152.8102.4 (-OCH₂O-)DMSO-d₆
2,2-Difluoro-1,3-benzodioxole124.2 (t)143.8125.1109.8109.8125.1143.8-CDCl₃

Note: The carbon attached to the difluoro group (C-2) is expected to appear as a triplet due to C-F coupling.

Table 3: ¹⁹F NMR Spectral Data

CompoundChemical Shift (δ) vs. CFCl₃Solvent
This compound -50 to -70 ppm (predicted)CDCl₃
2,2-Difluoro-1,3-benzodioxole-52.4 ppmCDCl₃

Note: The chemical shift of the fluorine atoms is influenced by the electron-withdrawing nitro group.

Table 4: IR Spectral Data

Compoundν(NO₂) asymmetric (cm⁻¹)ν(NO₂) symmetric (cm⁻¹)ν(C-F) (cm⁻¹)ν(C-O-C) (cm⁻¹)
This compound ~1530~1350~1100-1200~1050-1150
5-Nitro-1,3-benzodioxole15041342-1038, 1255
2,2-Difluoro-1,3-benzodioxole--1110, 11801070, 1260

Note: Vibrational frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).

Table 5: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
This compound C₇H₃F₂NO₄203.10[M]+• at 203, loss of NO₂ (m/z 157), loss of CF₂O (m/z 137)
5-Nitro-1,3-benzodioxoleC₇H₅NO₄167.12[M]+• at 167, loss of NO₂ (m/z 121)
2,2-Difluoro-1,3-benzodioxoleC₇H₄F₂O₂158.10[M]+• at 158, loss of CF₂ (m/z 108)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

    • Spectral width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 200 ppm.

¹⁹F NMR Spectroscopy:

  • Instrument: 376 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 128-512.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: -200 to +50 ppm (referenced to CFCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FT-IR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (GC-MS):

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-500.

    • Scan speed: 1-2 scans/second.

Alternative Analytical Methods

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • X-ray Crystallography: Provides the most definitive three-dimensional structural information for crystalline solids. This technique can unambiguously determine the connectivity of atoms and the stereochemistry of the molecule.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in a pure sample, which can be used to confirm the empirical and molecular formula.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and structural confirmation process.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR NMR (1H, 13C, 19F) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound derivatives.

Structural_Confirmation_Logic cluster_data Experimental Data cluster_interpretation Interpretation & Confirmation H_NMR 1H NMR: - Number of signals - Chemical shifts - Splitting patterns Connectivity Determine Connectivity H_NMR->Connectivity C_NMR 13C NMR: - Number of signals - Chemical shifts - C-F coupling C_NMR->Connectivity F_NMR 19F NMR: - Chemical shift F_NMR->Connectivity IR FT-IR: - NO2 stretches - C-F stretches - C-O-C stretches Functional_Groups Identify Functional Groups IR->Functional_Groups MS MS: - Molecular ion peak - Fragmentation pattern Formula_Confirmation Confirm Molecular Formula MS->Formula_Confirmation Final_Structure Final Structure Confirmation Connectivity->Final_Structure Functional_Groups->Final_Structure Formula_Confirmation->Final_Structure

Caption: Logical relationships in the structural confirmation process using spectroscopic data.

Unveiling the Impact of Fluorination: A Comparative Analysis of 2,2-Difluoro-5-nitro-1,3-benzodioxole Derivatives and Their Non-fluorinated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of compounds derived from the 2,2-difluoro-5-nitro-1,3-benzodioxole scaffold versus their non-fluorinated analogs reveals significant alterations in potency and pharmacokinetic profiles. The strategic introduction of fluorine atoms to the benzodioxole ring is a widely recognized strategy in medicinal chemistry to enhance drug-like properties. This guide provides a comparative overview, supported by available experimental data, to illuminate the advantages conferred by fluorination.

While direct head-to-head comparative studies on the biological activity of this compound derivatives and their non-fluorinated analogs are limited in publicly available literature, a comparative analysis can be constructed by examining studies on individual series of compounds and considering the well-established principles of fluorine in drug design. This guide synthesizes findings from research on non-fluorinated 1,3-benzodioxole derivatives and extrapolates the likely impact of the 2,2-difluoro substitution.

Data Presentation: A Tale of Two Scaffolds

The following table summarizes the antitumor activity of a representative non-fluorinated 1,3-benzodioxole derivative and discusses the anticipated effects of fluorination on its biological profile.

FeatureNon-Fluorinated AnalogFluorinated Analog (2,2-Difluoro Derivative)
Compound Structure (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201)Hypothetical analog with a 2,2-difluoro substitution on the benzodioxole ring.
Biological Activity Anticancer Activity: Potent cytotoxicity against MDA-MB-231 human breast cancer cells with an IC₅₀ value of 4.92 ± 1.09 μM [3].Expected Biological Activity: Likely enhanced anticancer potency due to increased metabolic stability and improved cell membrane permeability. The difluoromethyl group can act as a lipophilic hydrogen bond donor, potentially leading to stronger interactions with biological targets[4].
Metabolic Stability The methylene bridge of the 1,3-benzodioxole ring is susceptible to cytochrome P450-mediated metabolism.The C-F bond is significantly stronger than the C-H bond, making the 2,2-difluoro substitution highly resistant to oxidative metabolism. This is expected to increase the compound's half-life and bioavailability.
Lipophilicity The 1,3-benzodioxole moiety contributes to the overall lipophilicity of the molecule.The introduction of two fluorine atoms generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.
Binding Affinity The compound exhibits binding to its biological target, leading to its anticancer effect.The altered electronic properties and conformational preferences of the fluorinated ring may lead to a more favorable binding orientation and increased affinity for the target protein.

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assay used to evaluate the anticancer activity of the non-fluorinated 1,3-benzodioxole derivative, YL201[3].

MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A498, MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (YL201) dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is serially diluted in culture medium to achieve a range of concentrations. The cells are then treated with these dilutions and incubated for 48 hours. A control group is treated with DMSO-containing medium.

  • MTT Addition: After the incubation period, 20 μL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and the experimental workflow.

G cluster_0 Drug Development Workflow A Compound Synthesis (Fluorinated vs. Non-fluorinated Analogs) B In Vitro Biological Assays (e.g., MTT Assay) A->B Testing C Data Analysis (IC50 Determination) B->C Quantification D Structure-Activity Relationship (SAR) Analysis C->D Interpretation E Lead Optimization D->E Refinement E->A Iteration

Caption: A generalized workflow for drug discovery, highlighting the iterative process of synthesis, testing, and optimization.

G cluster_1 Impact of 2,2-Difluoro Substitution cluster_2 Enhanced Properties Start 1,3-Benzodioxole Scaffold F 2,2-Difluoro Substitution Start->F P1 Increased Metabolic Stability F->P1 P2 Altered Lipophilicity F->P2 P3 Modified Electronic Profile F->P3 P4 Improved Binding Affinity F->P4

Caption: The introduction of a 2,2-difluoro group onto the 1,3-benzodioxole scaffold leads to multiple enhancements in physicochemical properties.

References

comparative study of the efficacy of pesticides derived from fluorinated vs. non-fluorinated benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Benzodioxole-Derived Pesticides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative evaluation of pesticides derived from fluorinated versus non-fluorinated benzodioxoles. While direct, publicly available comparative efficacy data is limited, this document outlines the experimental protocols and data presentation structures necessary to conduct such a study. The inclusion of fluorine atoms into pesticide molecules is a modern strategy aimed at enhancing biological activity, metabolic stability, and overall efficacy. This guide will detail the methodologies to quantify these potential enhancements in the context of benzodioxole-based compounds.

The primary mode of action for many benzodioxole derivatives, such as the well-known synergist piperonyl butoxide (PBO), involves the inhibition of cytochrome P450 monooxygenases. These enzymes are crucial for the detoxification of xenobiotics in insects. By inhibiting these enzymes, benzodioxoles can enhance the potency of other insecticides or exhibit direct toxicity. Fluorination of the benzodioxole ring may alter its binding affinity to P450 enzymes or affect other physicochemical properties, thereby influencing its pesticidal efficacy.

Below are the experimental workflows and protocols to rigorously compare the efficacy of these two classes of compounds.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of a comparative efficacy study and the generally accepted signaling pathway for benzodioxole-based pesticide synergism.

G cluster_prep Phase 1: Preparation cluster_bioassay Phase 2: Primary Efficacy Bioassay cluster_mechanistic Phase 3: Mechanistic Assay cluster_conclusion Phase 4: Comparative Analysis A Synthesize/Acquire Fluorinated & Non-Fluorinated Benzodioxole Analogs B Select Target Insect Species & Rearing A->B C Prepare Stock Solutions & Serial Dilutions B->C D Dose-Response Assay (e.g., Topical Application) C->D G Prepare Insect Microsomes C->G E Record Mortality & Morbidity at Time Points D->E F Calculate LC50/LD50 Values & Statistical Analysis E->F J Compare Efficacy & Mechanistic Data F->J H Cytochrome P450 Inhibition Assay G->H I Calculate IC50 Values H->I I->J K Publish Findings J->K

Caption: Experimental workflow for comparative pesticide efficacy testing.

Pesticide Benzodioxole Derivative P450 Cytochrome P450 Enzyme Pesticide->P450 Inhibits Detox Detoxified Xenobiotic P450->Detox Produces Toxicity Cellular Toxicity & Insect Mortality P450->Toxicity Prevents Xenobiotic Co-administered Pesticide / Toxin Xenobiotic->P450 Metabolized by Xenobiotic->Toxicity Leads to

Caption: Benzodioxole mechanism of action via P450 inhibition.

Data Presentation: Comparative Efficacy and P450 Inhibition

Quantitative results from the bioassays should be summarized for clear comparison. The following tables provide a template for organizing the key efficacy and mechanistic metrics.

Table 1: Comparative Insecticidal Efficacy (LC50 Values)

Compound ID Structure Fluorination Status Target Species LC50 (µg/mL) [95% CI] Slope ± SE
BD-NF-01 [Insert Structure] Non-Fluorinated e.g., Aedes aegypti [Experimental Value] [Experimental Value]
BD-F-01 [Insert Structure] Fluorinated e.g., Aedes aegypti [Experimental Value] [Experimental Value]
BD-NF-02 [Insert Structure] Non-Fluorinated e.g., Musca domestica [Experimental Value] [Experimental Value]
BD-F-02 [Insert Structure] Fluorinated e.g., Musca domestica [Experimental Value] [Experimental Value]

| Control | [e.g., PBO] | N/A | [Target Species] | [Experimental Value] | [Experimental Value] |

LC50: Lethal concentration that causes 50% mortality of the test population. CI: Confidence Interval. SE: Standard Error.

Table 2: Comparative Cytochrome P450 Inhibition (IC50 Values)

Compound ID Fluorination Status P450 Isoform IC50 (µM) [95% CI]
BD-NF-01 Non-Fluorinated e.g., CYP6A1 [Experimental Value]
BD-F-01 Fluorinated e.g., CYP6A1 [Experimental Value]
BD-NF-02 Non-Fluorinated e.g., CYP6A1 [Experimental Value]
BD-F-02 Fluorinated e.g., CYP6A1 [Experimental Value]

| Control | [e.g., PBO] | e.g., CYP6A1 | [Experimental Value] |

IC50: Concentration of the compound that causes 50% inhibition of the enzyme activity.

Experimental Protocols

Detailed and standardized protocols are critical for generating reproducible and comparable data. The following sections outline the methodologies for the primary insecticidal bioassay and the secondary mechanistic assay.

Protocol 1: Insecticidal Efficacy Bioassay (Larval Dip Method)

This protocol is adapted from standard laboratory bioassay methods used to assess insecticide toxicity against insect larvae.[1][2]

1. Objective: To determine the dose-response relationship and calculate the LC50 value for each test compound against a target insect species.

2. Materials:

  • Fluorinated and non-fluorinated benzodioxole compounds.

  • Acetone or other suitable solvent.

  • Distilled water with 0.1% Triton X-100 (as a surfactant).

  • Late third or early fourth-instar larvae of the target insect (e.g., Aedes aegypti).

  • 250 mL glass beakers.

  • Pipettes and micropipettes.

  • Small mesh nets or strainers.

  • Incubator or environmental chamber set to appropriate conditions (e.g., 27 ± 2°C, 80 ± 10% RH).[3]

3. Procedure:

  • Preparation of Test Solutions:

    • Prepare a 1% stock solution of each test compound in acetone.

    • Perform serial dilutions of the stock solution to create a range of at least five concentrations expected to cause between 10% and 90% mortality.[4]

    • For each concentration, add 1 mL of the acetone solution to 99 mL of distilled water containing Triton X-100 to create the final aqueous test solutions.

    • Prepare a control solution using 1 mL of acetone in 99 mL of distilled water with Triton X-100.

  • Exposure:

    • Place 20-25 larvae into each 250 mL beaker.

    • Remove the rearing water using a fine mesh net.

    • Add 100 mL of a test solution to each corresponding beaker.

    • Each concentration, including the control, should be tested in at least three to five replicates.[5][6]

  • Incubation and Observation:

    • Hold the beakers in an incubator for 24 hours under controlled conditions.

    • After 24 hours, record the number of dead or moribund larvae in each beaker. Larvae are considered dead if they are motionless, even when gently probed with a needle.[5][6] Control mortality should not exceed 10-20%; if it does, the test should be repeated.[3]

  • Data Analysis:

    • Correct for control mortality using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100.[7]

    • Analyze the corrected mortality data using probit analysis to determine the LC50 values, 95% confidence intervals, and the slope of the dose-response curve for each compound.[8]

Protocol 2: Cytochrome P450 Inhibition Assay

This protocol outlines an in vitro assay to measure the inhibitory effect of the benzodioxole compounds on key insect cytochrome P450 isoforms.[9][10][11]

1. Objective: To determine the IC50 value of each test compound, quantifying its ability to inhibit the metabolic activity of a specific insect P450 enzyme.

2. Materials:

  • Fluorinated and non-fluorinated benzodioxole compounds.

  • Insect microsomes (prepared from a relevant insect tissue, such as the midgut or fat body, expressing the P450 isoform of interest).

  • NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+).

  • Potassium phosphate buffer (pH 7.4).

  • A specific fluorescent or chromogenic P450 substrate (e.g., 7-ethoxyresorufin for EROD activity).

  • 96-well microplates (black plates for fluorescent assays).

  • Microplate reader capable of fluorescence or absorbance detection.

  • Reference P450 inhibitor (e.g., PBO).

3. Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO), then dilute further in the phosphate buffer.

    • Prepare a reaction mixture containing the phosphate buffer and the NADPH regenerating system.

    • Prepare the microsomal suspension in phosphate buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • The microsomal suspension.

      • A specific volume of the test compound dilution (or reference inhibitor/vehicle control).

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the P450 substrate to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Monitor the formation of the metabolized product over time by measuring the change in fluorescence or absorbance at regular intervals for 15-30 minutes. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the activity by expressing it as a percentage of the activity in the vehicle control wells (100% activity).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[10][11]

References

cost-benefit analysis of different synthetic pathways for 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2,2-Difluoro-5-nitro-1,3-benzodioxole is a valuable building block, and selecting the optimal synthetic route is a critical decision. This guide provides a comparative cost-benefit analysis of three potential synthetic pathways to this compound, supported by available experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Pathways

MetricPathway 1: Nitration then DifluorinationPathway 2: Difluorination then NitrationPathway 3: From 4-Nitrocatechol
Starting Material 1,3-Benzodioxole1,3-Benzodioxole or Catechol4-Nitrocatechol
Overall Yield Moderate (Estimated)High (Estimated)Potentially High (Requires Optimization)
Cost of Goods ModeratePotentially LowerModerate to High
Scalability FeasibleGoodPotentially Challenging
Safety Concerns Nitration hazards, use of chlorinated solvents and fluorinating agents.Use of chlorinated solvents and fluorinating agents, nitration hazards.Use of difluorocarbene precursors which can be hazardous.
Key Advantage Utilizes a commercially available starting material.Potentially the most straightforward and highest yielding route.Convergent synthesis.
Key Disadvantage Multi-step process with potentially moderate yields in the final steps.Nitration of a fluorinated, electron-deficient ring may require harsh conditions.The key difluoromethylenation step on a nitro-substituted catechol is not well-established.

Pathway 1: Nitration Followed by Difluorination of 1,3-Benzodioxole

This pathway commences with the nitration of commercially available 1,3-benzodioxole to form 5-nitro-1,3-benzodioxole. The subsequent steps involve the conversion of the methylene bridge to a difluoromethylene group, likely proceeding through a dichlorinated intermediate.

Pathway_1 1,3-Benzodioxole 1,3-Benzodioxole 5-Nitro-1,3-benzodioxole 5-Nitro-1,3-benzodioxole 1,3-Benzodioxole->5-Nitro-1,3-benzodioxole Nitration 2,2-Dichloro-5-nitro-1,3-benzodioxole 2,2-Dichloro-5-nitro-1,3-benzodioxole 5-Nitro-1,3-benzodioxole->2,2-Dichloro-5-nitro-1,3-benzodioxole Chlorination This compound This compound 2,2-Dichloro-5-nitro-1,3-benzodioxole->this compound Fluorination

Diagram 1. Synthetic route for Pathway 1.
Experimental Protocols

Step 1: Synthesis of 5-nitro-1,3-benzodioxole

A detailed protocol for the nitration of 1,3-benzodioxole involves its reaction with nitric acid in glacial acetic acid. The reaction is typically carried out at a controlled temperature to prevent side reactions. A yield of 90.6% has been reported for this step[1].

Step 2: Synthesis of 2,2-Dichloro-5-nitro-1,3-benzodioxole (Proposed)

Step 3: Synthesis of this compound (Proposed)

The fluorination of the dichlorinated intermediate could be achieved using a variety of fluorinating agents. Potassium fluoride is a common and relatively safe choice. Alternatively, anhydrous hydrogen fluoride can be used, though it requires specialized equipment and stringent safety precautions.

Cost and Benefit Analysis
StepReagents & SolventsEstimated CostProsCons
Nitration 1,3-Benzodioxole, Nitric Acid, Acetic AcidLow to ModerateHigh yield, well-established reaction.Nitration reactions are exothermic and require careful temperature control.
Chlorination 5-Nitro-1,3-benzodioxole, Chlorinating Agent (e.g., SO2Cl2)Moderate-Reaction conditions and yield need to be determined. Use of hazardous chlorinating agents.
Fluorination 2,2-Dichloro-5-nitro-1,3-benzodioxole, Fluorinating Agent (e.g., KF)Moderate to High-Requires anhydrous conditions. Potential for incomplete reaction or side products.

Pathway 2: Difluorination of 1,3-Benzodioxole Followed by Nitration

This approach prioritizes the formation of the 2,2-difluoro-1,3-benzodioxole core, which is then subjected to nitration. The synthesis of the difluorinated intermediate can start from either 1,3-benzodioxole or catechol.

Pathway_2 cluster_0 From 1,3-Benzodioxole cluster_1 From Catechol 1,3-Benzodioxole 1,3-Benzodioxole 2,2-Dichloro-1,3-benzodioxole 2,2-Dichloro-1,3-benzodioxole 1,3-Benzodioxole->2,2-Dichloro-1,3-benzodioxole Chlorination 2,2-Difluoro-1,3-benzodioxole 2,2-Difluoro-1,3-benzodioxole 2,2-Dichloro-1,3-benzodioxole->2,2-Difluoro-1,3-benzodioxole Fluorination This compound This compound 2,2-Difluoro-1,3-benzodioxole->this compound Nitration Catechol Catechol Catechol->2,2-Difluoro-1,3-benzodioxole Difluoromethylenation

Diagram 2. Synthetic routes for Pathway 2.
Experimental Protocols

Step 1a: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 1,3-Benzodioxole

This two-step process involves the chlorination of 1,3-benzodioxole to 2,2-dichloro-1,3-benzodioxole, followed by fluorination. The chlorination can be achieved with reagents like sulfuryl chloride, and the subsequent fluorination with potassium fluoride or hydrogen fluoride.

Step 1b: Synthesis of 2,2-Difluoro-1,3-benzodioxole from Catechol

A more direct approach involves the reaction of catechol with a difluorocarbene source, such as dibromodifluoromethane or sodium chlorodifluoroacetate. This method avoids the handling of elemental chlorine.

Step 2: Nitration of 2,2-Difluoro-1,3-benzodioxole

The nitration of the electron-deficient 2,2-difluoro-1,3-benzodioxole ring is expected to be more challenging than the nitration of 1,3-benzodioxole. Harsher conditions, such as the use of a mixture of fuming nitric acid and sulfuric acid, may be necessary. The regioselectivity of this reaction is crucial and needs to be carefully controlled.

Cost and Benefit Analysis
StepReagents & SolventsEstimated CostProsCons
Difluorination (from 1,3-Benzodioxole) 1,3-Benzodioxole, Chlorinating Agent, Fluorinating AgentModerateEstablished procedures for the non-nitrated analogue.Two-step process.
Difluorination (from Catechol) Catechol, Difluorocarbene SourceModerate to HighMore direct route.Difluorocarbene precursors can be expensive and hazardous.
Nitration 2,2-Difluoro-1,3-benzodioxole, Nitrating MixtureModerateDirect route to the final product.The electron-withdrawing nature of the difluoromethylenedioxy group may lead to lower yields and require harsh conditions.

Pathway 3: Synthesis from 4-Nitrocatechol

This convergent pathway begins with the synthesis of 4-nitrocatechol, which is then reacted with a difluorocarbene source to directly form the target molecule.

Pathway_3 4-Nitrocatechol 4-Nitrocatechol This compound This compound 4-Nitrocatechol->this compound Difluoromethylenation

Diagram 3. Synthetic route for Pathway 3.
Experimental Protocols

Step 1: Synthesis of 4-Nitrocatechol

4-Nitrocatechol can be synthesized from catechol through a nitration reaction.

Step 2: Synthesis of this compound

This key step involves the reaction of 4-nitrocatechol with a difluorocarbene precursor. While conceptually straightforward, the reaction of an electron-deficient catechol with difluorocarbene may be challenging and require careful optimization of reaction conditions, including the choice of the difluorocarbene source and the reaction medium.

Cost and Benefit Analysis
StepReagents & SolventsEstimated CostProsCons
Synthesis of 4-Nitrocatechol Catechol, Nitric AcidLow to ModerateReadily available starting material.Nitration can produce isomeric impurities.
Difluoromethylenation 4-Nitrocatechol, Difluorocarbene SourceModerate to HighConvergent and potentially efficient.This specific reaction is not well-documented and would require significant process development. The reactivity of the nitro-substituted catechol may be low.

Safety Considerations

All three pathways involve hazardous reagents and reactions that require stringent safety protocols.

  • Nitration: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. The use of strong acids like nitric and sulfuric acid requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood.

  • Chlorination: Chlorinating agents such as sulfuryl chloride are corrosive and toxic. Reactions should be performed in a fume hood with appropriate PPE.

  • Fluorination: Fluorinating agents like potassium fluoride should be handled with care. Anhydrous hydrogen fluoride is extremely corrosive and toxic, and its use necessitates specialized equipment and training.

  • Difluorocarbene Precursors: Reagents like dibromodifluoromethane are harmful and require careful handling in a well-ventilated area.

Conclusion

Based on the available data, Pathway 2 (Difluorination then Nitration) appears to be the most promising route for the synthesis of this compound, particularly when starting from catechol. While the final nitration step on the deactivated ring may require optimization, the initial formation of the key difluorinated intermediate is a well-established process.

Pathway 1 (Nitration then Difluorination) is a viable alternative, but the lack of specific protocols for the chlorination and fluorination of the nitrated intermediate introduces uncertainty regarding yields and reaction conditions.

Pathway 3 (From 4-Nitrocatechol) is an elegant and convergent approach, but the crucial difluoromethylenation step on 4-nitrocatechol is underdeveloped and would likely require significant research and development to become a practical and reliable method.

Ultimately, the choice of synthetic pathway will depend on the specific capabilities of the laboratory, the desired scale of production, and the willingness to undertake process optimization. Further experimental validation is recommended to determine the most efficient and cost-effective route for the synthesis of this important molecule.

References

Validating the Purity of Synthesized 2,2-Difluoro-5-nitro-1,3-benzodioxole: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2,2-Difluoro-5-nitro-1,3-benzodioxole. The supporting experimental data, presented in a clear and comparative format, will aid in selecting the most suitable method for routine quality control and in-depth impurity profiling.

Comparison of Analytical Methods for Purity Determination

While HPLC is a primary and robust method for purity analysis of non-volatile small molecules, other techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information, particularly for identifying and quantifying specific types of impurities.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Quantitative purity (% area), retention time (tR) for identification, separation of non-volatile and thermally labile compounds.High resolution and sensitivity, widely applicable, robust and reproducible.May not be suitable for volatile impurities, structural elucidation of unknown impurities requires coupling with MS.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Detection and quantification of volatile and semi-volatile impurities (e.g., residual solvents).Excellent for volatile compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation, confirmation of the main compound's identity, and quantification of impurities relative to a standard.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight determination of the main compound and impurities, structural information through fragmentation patterns.High sensitivity and specificity, essential for impurity identification.Typically used in conjunction with a separation technique (LC-MS, GC-MS) for complex mixtures.

HPLC Purity Analysis: A Head-to-Head Comparison of Synthesized Batches

In a typical synthesis of this compound, impurities can arise from unreacted starting materials, intermediates, and by-products of the nitration reaction. The following table presents illustrative HPLC data from two different synthesized batches, highlighting the method's ability to separate and quantify the target compound from potential impurities.

CompoundRetention Time (t R) [min]Batch A: Peak Area %Batch B: Peak Area %
2,2-Dichloro-1,3-benzodioxole (Starting Material)8.20.150.55
2,2-Difluoro-1,3-benzodioxole (Intermediate)6.50.301.20
This compound (Product) 5.8 99.50 98.10
2,2-Difluoro-4,6-dinitro-1,3-benzodioxole (By-product)4.90.050.15

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) for Residual Solvents

This method is suitable for the detection of residual solvents from the synthesis and purification process.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and use a headspace autosampler for injection.

Quantitative NMR (qNMR) for Absolute Purity

qNMR can be used to determine the absolute purity of the compound against a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters: Use a calibrated 90° pulse, a long relaxation delay (e.g., 5 times the longest T1 of interest), and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the standard.

Visualizing the Workflow

The following diagrams illustrate the key workflows for the synthesis and purity validation of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start 2,2-Dichloro-1,3-benzodioxole step1 Fluorination start->step1 intermediate 2,2-Difluoro-1,3-benzodioxole step1->intermediate step2 Nitration intermediate->step2 product Crude this compound step2->product purification Crystallization / Chromatography product->purification final_product Purified Product purification->final_product

Caption: Synthetic pathway of this compound.

validation_workflow cluster_sampling Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Synthesized Product dissolve Dissolve in Acetonitrile sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC purity validation workflow.

Safety Operating Guide

Proper Disposal of 2,2-Difluoro-5-nitro-1,3-benzodioxole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,2-Difluoro-5-nitro-1,3-benzodioxole is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical. Due to the absence of a specific safety data sheet (SDS) for this exact compound, the following procedures are based on information for structurally similar chemicals and general hazardous waste disposal guidelines. It is imperative to treat this compound as a hazardous substance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, which include potential flammability, skin and eye irritation, and respiratory tract irritation, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".

    • Store this waste separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[1]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container with a secure screw-on cap.[2] Do not use containers that previously held incompatible chemicals.

    • The container should be in good condition, free from cracks or deterioration.[1]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[1]

    • The SAA should be a well-ventilated, secondary containment area away from ignition sources and high-traffic zones.

    • Regularly inspect the storage area for any signs of leaks or container degradation.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative guidelines for hazardous waste management, based on general laboratory safety protocols.

ParameterGuidelineCitation
Waste Container Headspace Leave at least 10% of the container volume empty.
SAA Storage Time Limit Partially filled containers may remain in an SAA for up to one year. Full containers must be removed within three days.[1]
Secondary Containment Must be able to hold 110% of the volume of the largest container.[2]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Label as Hazardous) A->B C Step 3: Use a Compatible Waste Container B->C D Step 4: Store in a Designated Satellite Accumulation Area C->D E Step 5: Contact EHS for Waste Pickup D->E F Step 6: Professional Hazardous Waste Disposal E->F

Disposal workflow for this compound.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

  • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water. Thermal decomposition can lead to the release of irritating gases and vapors.[3]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and rinse the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and your EHS department for guidance.

References

Personal protective equipment for handling 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,2-Difluoro-5-nitro-1,3-benzodioxole. The following guidance is a synthesis of available data for closely related compounds, such as 2,2-Difluoro-1,3-benzodioxole, and general safety principles for handling fluorinated and nitrated aromatic compounds.[1][2] Researchers, scientists, and drug development professionals should use this information to supplement, not replace, their institution's standard operating procedures and a thorough risk assessment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2]
Face Protection Face ShieldRecommended when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. For prolonged contact, consider neoprene gloves.[2][6] Always inspect gloves for integrity before each use and change them immediately upon contamination.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1][2]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if dust/aerosol generation is likely.[2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls : All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that an eyewash station and a safety shower are readily accessible.[6]

  • Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to contain any potential dust or vapors.[2]

  • During the Experiment :

    • Keep all containers with this compound clearly labeled.[1]

    • Avoid contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the laboratory.[2]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

Chemical waste must be disposed of according to institutional and regulatory guidelines.[8][9]

Table 2: Waste Disposal Protocol

StepProcedure
Containerization Use a designated, compatible, and properly sealed hazardous waste container.[8][10][11] Do not fill containers more than 80%.[8]
Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9][11] List all constituents and their approximate concentrations for mixtures.[8]
Segregation Segregate waste containing this compound as halogenated organic waste.[8] Keep it separate from incompatible materials.
Collection Arrange for hazardous waste collection through your institution's Environmental Health and Safety (EHS) office.[9][10]
Empty Containers Triple-rinse empty containers with a suitable solvent.[11][12] The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, as per institutional policy.[12]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_weigh Weigh/Transfer Chemical prep_ppe->handle_weigh Proceed when ready prep_hood Work in Fume Hood prep_hood->handle_weigh prep_safety Locate Safety Equipment prep_safety->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction Use in reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon After experiment emergency_spill Spill Response handle_reaction->emergency_spill If spill occurs emergency_exposure Exposure Response handle_reaction->emergency_exposure If exposure occurs cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose via EHS cleanup_waste->cleanup_disposal

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.